molecular formula C25H46F3NO6 B8139575 L-Palmitoylcarnitine TFA

L-Palmitoylcarnitine TFA

Cat. No.: B8139575
M. Wt: 513.6 g/mol
InChI Key: WHBWCHUHDXGAHQ-ZMBIFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Palmitoylcarnitine TFA is a useful research compound. Its molecular formula is C25H46F3NO6 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWCHUHDXGAHQ-ZMBIFBSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-Palmitoylcarnitine TFA: A Technical Guide to its Core Functions and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism. Its primary and most well-understood function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production. Beyond this canonical role, emerging research has implicated L-Palmitoylcarnitine in a variety of other cellular processes, including apoptosis, inflammation, and calcium signaling. Dysregulation of L-Palmitoylcarnitine levels has been associated with several pathological conditions, such as myocardial ischemia, neurodegenerative diseases like Alzheimer's, and certain cancers. This technical guide provides an in-depth overview of the core functions of L-Palmitoylcarnitine, summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its key signaling pathways. The trifluoroacetate (TFA) salt form is commonly a result of purification processes and can influence the compound's solubility and stability in experimental setting.

Core Functions of L-Palmitoylcarnitine

Fatty Acid Transport and Energy Metabolism

The fundamental role of L-Palmitoylcarnitine is to facilitate the transport of palmitic acid, a 16-carbon saturated fatty acid, across the inner mitochondrial membrane, a barrier that is impermeable to long-chain fatty acids.[1][2] This process, known as the carnitine shuttle, is essential for the mitochondrial β-oxidation of long-chain fatty acids to generate ATP.[1]

The carnitine shuttle involves a series of enzymatic steps:

  • Activation of Palmitic Acid: In the cytoplasm, palmitic acid is first activated to Palmitoyl-CoA by the enzyme acyl-CoA synthetase.

  • Formation of L-Palmitoylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the palmitoyl group from Palmitoyl-CoA to L-carnitine, forming L-Palmitoylcarnitine.[3][4]

  • Translocation into the Mitochondrial Matrix: L-Palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

  • Conversion back to Palmitoyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts L-Palmitoylcarnitine back to Palmitoyl-CoA and L-carnitine.

  • β-Oxidation: The regenerated Palmitoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.

Modulation of Cellular Signaling and Other Functions

Beyond its role in metabolism, L-Palmitoylcarnitine has been shown to influence various cellular signaling pathways and protein activities:

  • Apoptosis: L-Palmitoylcarnitine has been reported to stimulate the activity of caspases 3, 7, and 8, key executioner enzymes in the apoptotic cascade. Increased levels of long-chain acylcarnitines, including L-Palmitoylcarnitine, have been observed during apoptosis.

  • Protein Kinase C (PKC) Inhibition: It has been shown to diminish the binding of phorbol esters, which are activators of Protein Kinase C, and inhibit the autophosphorylation of this enzyme.

  • Ion Channel Modulation: L-Palmitoylcarnitine can alter the function of membrane proteins that act as ion channels and pumps, including Ca2+ pumps. This can lead to changes in intracellular ion concentrations, such as an increase in cytosolic calcium, which can trigger various downstream signaling events.

  • Pro-inflammatory Signaling: In the context of prostate cancer, high levels of L-Palmitoylcarnitine have been associated with increased gene expression and secretion of the pro-inflammatory cytokine IL-6.

  • Anticoagulant Effects: L-Palmitoylcarnitine has been shown to exert anticoagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA). It directly interacts with both plasmin and tPA with high affinity.

Pathophysiological Roles

The accumulation or altered metabolism of L-Palmitoylcarnitine has been linked to several disease states:

  • Myocardial Ischemia: L-Palmitoylcarnitine accumulates in the ischemic myocardium. Its amphiphilic nature allows it to act as a surfactant, potentially disrupting membrane integrity and contributing to myocardial damage.

  • Neurodegenerative Diseases (Alzheimer's Disease): Elevated levels of serum L-Palmitoylcarnitine have been observed with aging and are proposed to contribute to Alzheimer's disease pathology. It has been shown to induce tau phosphorylation and mitochondrial dysfunction in neuronal cells, key hallmarks of the disease.

  • Prostate Cancer: Higher levels of L-Palmitoylcarnitine have been found in cancerous prostate tissue compared to benign tissue. It may promote a pro-inflammatory environment and induce a dihydrotestosterone (DHT)-like response, potentially contributing to prostate cancer progression.

  • Primary Carnitine Deficiency: L-Palmitoylcarnitine levels are a potential diagnostic marker for this metabolic disorder in newborns.

Quantitative Data

The following tables summarize key quantitative data related to L-Palmitoylcarnitine from the cited literature.

ParameterValueCell/Tissue TypeConditionReference
Concentration
~12 µMHuman Skeletal MuscleNormal
~17 µMRat Adipose TissueNormal
~19 µMRat Adipose TissueHigh Fat Diet
~6 µMRat MusclesNormal
~12 µMRat MusclesHigh Fat Diet
60 µMRabbit HeartIschemic
0.04 ± 0.02 µMHuman PlasmaNormal
0.07 ± 0.02 µMHuman PlasmaObese
0.06 ± 0.03 µMHuman PlasmaDiabetic
Mitochondrial Effects
1 and 5 µMSlight hyperpolarization of mitochondrial membrane potentialRat Ventricular Myocytes
10 µMDepolarization of mitochondrial membrane potentialRat Ventricular Myocytes
10 µMIncreased ROS generationRat Ventricular Myocytes
Binding Affinity
Equilibrium Dissociation Constant (KD) with Plasmin6.47 × 10⁻⁹ M
Equilibrium Dissociation Constant (KD) with tPA4.46 × 10⁻⁹ M

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the methodologies for key experiments cited in the literature.

Measurement of L-Palmitoylcarnitine Levels by LC-MS/MS
  • Objective: To quantify the concentration of L-Palmitoylcarnitine in biological samples (e.g., plasma, tissue homogenates).

  • General Procedure:

    • Sample Preparation: Biological samples are typically deproteinized, often using a mixture of acetonitrile and methanol. An internal standard, such as a deuterated form of L-Palmitoylcarnitine (e.g., d3-Palmitoyl-L-carnitine), is added for accurate quantification.

    • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a C18 reversed-phase column.

    • Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for L-Palmitoylcarnitine and the internal standard are monitored for high selectivity and sensitivity.

  • Key Measurements: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of L-Palmitoylcarnitine based on a standard curve.

Assessment of Mitochondrial Function
  • Objective: To determine the effects of L-Palmitoylcarnitine on mitochondrial membrane potential and reactive oxygen species (ROS) production.

  • General Procedure:

    • Cell Preparation: Cells, such as saponin-treated rat ventricular myocytes, are used to allow direct access of L-Palmitoylcarnitine to the mitochondria.

    • Fluorescent Probes:

      • Mitochondrial Membrane Potential (ΔΨm): Cells are loaded with a potentiometric dye like Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

      • ROS Production: Cells are loaded with a ROS-sensitive probe such as 2',7'-dichlorofluorescein diacetate (DCFDA). An increase in fluorescence indicates an increase in ROS levels.

    • Treatment and Imaging: Cells are treated with varying concentrations of L-Palmitoylcarnitine, and fluorescence changes are monitored over time using confocal microscopy.

  • Key Measurements: Quantification of fluorescence intensity changes relative to baseline or control conditions.

Calcium Influx Assay
  • Objective: To measure changes in intracellular calcium concentration in response to L-Palmitoylcarnitine.

  • General Procedure:

    • Cell Loading: Cultured cells (e.g., prostate cancer cell lines) are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

    • Treatment: L-Palmitoylcarnitine is added to the cells.

    • Fluorescence Measurement: Changes in the fluorescence of the calcium indicator are measured using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular calcium levels.

  • Key Measurements: The magnitude and kinetics of the fluorescence change following the addition of L-Palmitoylcarnitine.

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle: Fatty Acid Transport into Mitochondria

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_omm Outer Membrane cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA_cyto Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA_cyto Acyl-CoA Synthetase CPT1 CPT1 Palmitoyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 L_Palmitoylcarnitine_cyto L-Palmitoylcarnitine CACT CACT L_Palmitoylcarnitine_cyto->CACT Transport CPT1->L_Palmitoylcarnitine_cyto CACT->L_Carnitine_cyto L_Palmitoylcarnitine_matrix L-Palmitoylcarnitine CACT->L_Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix L_Palmitoylcarnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT Antiport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The Carnitine Shuttle pathway for long-chain fatty acid transport into the mitochondria.

L-Palmitoylcarnitine-Induced Tau Phosphorylation in Neuronal Cells

Tau_Phosphorylation LPC L-Palmitoylcarnitine (Elevated Levels) Ca_Influx Calcium (Ca²⁺) Influx LPC->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction LPC->Mitochondrial_Dysfunction Calpain Calpain Activation Ca_Influx->Calpain GSK3B GSK-3β Activation Ca_Influx->GSK3B CDK5 CDK5 Activation Ca_Influx->CDK5 Tau Tau Protein Calpain->Tau GSK3B->Tau CDK5->Tau pTau Hyperphosphorylated Tau (pTau) Tau->pTau Phosphorylation NFTs Neurofibrillary Tangles (AD Pathology) pTau->NFTs

Caption: Proposed pathway of L-Palmitoylcarnitine's role in Alzheimer's Disease pathology.

Experimental Workflow for Investigating L-Palmitoylcarnitine Effects on Cancer Cells

Experimental_Workflow cluster_assays Downstream Assays start Prostate Cancer Cell Lines (e.g., PC3, PNT1A) treatment Treatment with L-Palmitoylcarnitine (Varying Concentrations) start->treatment gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) treatment->gene_expression cytokine_secretion Cytokine Secretion Assay (e.g., ELISA for IL-6) treatment->cytokine_secretion calcium_imaging Calcium Influx Measurement (Fluorescence Microscopy) treatment->calcium_imaging analysis Data Analysis and Interpretation gene_expression->analysis cytokine_secretion->analysis calcium_imaging->analysis

Caption: A logical workflow for studying the effects of L-Palmitoylcarnitine on prostate cancer cells.

Conclusion and Future Directions

L-Palmitoylcarnitine is a multifaceted molecule with a well-established, vital role in energy metabolism and increasingly recognized functions in cellular signaling and the pathophysiology of several major diseases. Its ability to influence apoptosis, inflammation, and ion homeostasis highlights its potential as both a biomarker and a therapeutic target.

Future research should focus on further elucidating the precise molecular mechanisms by which L-Palmitoylcarnitine exerts its diverse effects, particularly in the context of disease. Investigating the upstream regulators of L-Palmitoylcarnitine synthesis and degradation could also provide novel avenues for therapeutic intervention. The development of more detailed and standardized experimental protocols will be crucial for ensuring the reproducibility and comparability of findings across different laboratories, ultimately accelerating our understanding of this important biomolecule.

References

The Role of L-Palmitoylcarnitine TFA in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Palmitoylcarnitine, often supplied as its trifluoroacetate (TFA) salt for enhanced stability and solubility in experimental setting, is a critical intermediate in the mitochondrial import and subsequent β-oxidation of long-chain fatty acids. This technical guide provides an in-depth analysis of the function of L-Palmitoylcarnitine in cellular bioenergetics, its role as a substrate for carnitine palmitoyltransferase II (CPT2), and its potential as a modulator of fatty acid oxidation (FAO). This document includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Carnitine Shuttle and Fatty Acid Oxidation

Mitochondrial β-oxidation is the primary pathway for the degradation of long-chain fatty acids (LCFAs) to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. However, the inner mitochondrial membrane is impermeable to LCFAs and their activated form, acyl-CoA. The carnitine shuttle system facilitates the transport of these molecules into the mitochondrial matrix. This process involves two key enzymes: carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[1][2]

L-Palmitoylcarnitine is the product of the CPT1-catalyzed reaction, where the palmitoyl group from palmitoyl-CoA is transferred to L-carnitine.[3] It is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] Once in the mitochondrial matrix, CPT2 catalyzes the reverse reaction, converting L-Palmitoylcarnitine and coenzyme A back into palmitoyl-CoA and L-carnitine. The regenerated palmitoyl-CoA is then available for β-oxidation.[3]

L-Palmitoylcarnitine: Substrate and Modulator

While L-Palmitoylcarnitine is an essential substrate for CPT2, high concentrations of this acylcarnitine can have modulatory, and even inhibitory, effects on fatty acid oxidation and mitochondrial function. Studies have shown that D,L-Palmitoylcarnitine can inhibit CPT activity, with a more pronounced effect on CPT2. This product inhibition may play a role in regulating the rate of fatty acid oxidation, particularly under conditions of high lipid availability.

Quantitative Data on the Effects of Palmitoylcarnitine

The following tables summarize quantitative data from studies investigating the effects of palmitoylcarnitine on mitochondrial function.

Table 1: Effect of Palmitoyl-L-carnitine on Mitochondrial Membrane Potential (Δψm) in Rat Ventricular Myocytes

Concentration of Palmitoyl-L-carnitineChange in TMRE Intensity (Represents Δψm)
1 µM115.5 ± 5.4% of baseline (hyperpolarization)
5 µM110.7 ± 1.6% of baseline (hyperpolarization)
10 µM61.9 ± 12.2% of baseline (depolarization)

Table 2: Inhibition of Carnitine Palmitoyltransferase (CPT) by D,L-Palmitoylcarnitine in Human Skeletal Muscle Homogenates

SampleInhibition of CPT activity by D,L-Palmitoylcarnitine
Normal Controls~55%
Patients with CPT deficiencyAlmost complete inhibition

Signaling Pathways and Experimental Workflows

Fatty Acid Transport and β-Oxidation Pathway

The following diagram illustrates the carnitine shuttle and the initial steps of β-oxidation, highlighting the central role of L-Palmitoylcarnitine.

FattyAcidOxidation cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Palmitate Palmitate Palmitoyl-CoA Palmitoyl-CoA Palmitate->Palmitoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 L-Palmitoylcarnitine L-Palmitoylcarnitine CPT1->L-Palmitoylcarnitine Forms CACT CACT L-Palmitoylcarnitine->CACT Translocates CPT2 CPT2 L-Palmitoylcarnitine->CPT2 L-Carnitine_ims L-Carnitine L-Carnitine_ims->L-Carnitine_cytosol Transport CACT->L-Palmitoylcarnitine CACT->L-Carnitine_ims Palmitoyl-CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_matrix Reforms Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT Returns L-Carnitine_matrix->CPT2 Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport into Mitochondria.

Experimental Workflow: Assessing the Impact of L-Palmitoylcarnitine TFA

This diagram outlines a typical workflow for investigating the effects of this compound on fatty acid oxidation in a cellular model.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (e.g., HepG2, C2C12) C Incubate cells with This compound A->C D Control group (vehicle treatment) A->D B Prepare this compound and control solutions B->C E Measure Fatty Acid Oxidation (e.g., Seahorse XF Analyzer) C->E F Measure CPT Activity (Radiometric Assay) C->F G Assess Mitochondrial Respiration (Oxygen Consumption Rate) C->G D->E D->F D->G H Quantify FAO rates, CPT activity, and OCR E->H F->H G->H I Statistical Analysis H->I J Conclusion I->J

Caption: Workflow for Evaluating this compound Effects on Fatty Acid Oxidation.

Experimental Protocols

Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol is adapted for measuring the impact of L-Palmitoylcarnitine on the rate of fatty acid oxidation in cultured cells.

Materials:

  • Seahorse XF Analyzer and consumables (cartridge, cell culture plates)

  • Cultured cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Seahorse XF Base Medium

  • L-Glutamine, Sodium Pyruvate, Glucose

  • BSA (fatty acid-free)

  • This compound

  • Etomoxir (CPT1 inhibitor, for control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Substrate-Limited Media: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with 1 mM glucose, 0.5 mM glutamine, and 1% FBS) to encourage reliance on fatty acid oxidation.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-carnitine.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Pre-treatment: On the day of the assay, wash the cells with the assay medium. Add this compound to the treatment wells at the desired concentrations. For control wells, add the vehicle. For inhibitor control wells, add etomoxir.

  • Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol to measure the oxygen consumption rate (OCR). A typical protocol will include baseline measurements followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The difference in OCR between cells treated with L-Palmitoylcarnitine and control cells will indicate its effect on fatty acid oxidation.

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This radiometric assay measures the activity of CPT1 and CPT2 by quantifying the formation of radiolabeled palmitoylcarnitine.

Materials:

  • Isolated mitochondria or cell/tissue homogenates

  • [³H]L-carnitine

  • Palmitoyl-CoA

  • Malonyl-CoA (for CPT1 inhibition)

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues of interest.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, BSA, and [³H]L-carnitine.

  • CPT1 Assay:

    • Add the mitochondrial sample to the reaction mixture.

    • To distinguish CPT1 from CPT2 activity, a parallel set of reactions should include malonyl-CoA, a specific inhibitor of CPT1.

    • Initiate the reaction by adding palmitoyl-CoA.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding an acid (e.g., perchloric acid).

  • CPT2 Assay: The CPT2 activity can be inferred by subtracting the malonyl-CoA-insensitive activity (CPT2) from the total CPT activity.

  • Quantification:

    • Extract the radiolabeled palmitoylcarnitine using a solvent (e.g., butanol).

    • Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the CPT activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

Conclusion

This compound is an indispensable tool for researchers studying fatty acid metabolism. As the key intermediate in the transport of long-chain fatty acids into the mitochondria, its availability directly influences the rate of β-oxidation. Furthermore, evidence suggests that at high concentrations, it can act as a feedback inhibitor of the carnitine shuttle, providing a potential mechanism for metabolic regulation. The experimental protocols detailed in this guide provide robust methods for elucidating the precise role of L-Palmitoylcarnitine in various physiological and pathological contexts, making it a molecule of significant interest in the fields of metabolic research and drug development. The trifluoroacetate salt form is a common and stable formulation for experimental use, though researchers should be mindful that the counterion is not naturally present in biological systems.

References

The Double-Edged Sword: A Technical Guide to the Biological Significance of L-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine, the ester of L-carnitine and palmitic acid, is a pivotal intermediate in cellular energy metabolism. Its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and ATP production. This process, known as the carnitine shuttle, is fundamental to cellular bioenergetics, particularly in high-energy-demand tissues such as the heart and skeletal muscle. However, accumulating evidence reveals that L-Palmitoylcarnitine is not merely a metabolic intermediate but also a bioactive molecule with diverse signaling roles. Its dysregulation has been implicated in a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides an in-depth exploration of the multifaceted biological significance of L-Palmitoylcarnitine, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to support further research and drug development endeavors.

Data Presentation

L-Palmitoylcarnitine Concentrations in Biological Samples
Biological SampleConditionConcentration (µM)Reference
Human PlasmaHealthy0.04 ± 0.02[1]
Obese0.07 ± 0.02[1]
Diabetic0.06 ± 0.03[1]
Chronic Fatigue Syndrome0.404 ± 0.220[1]
Human Cord BloodHealthy1.70[1]
Human Heel-prick BloodHealthy2.16
Human Prostate TissueBenign0.034 ± 0.02
Cancerous0.068 ± 0.03
Rat MyocardiumIschemicAccumulates
Mouse SerumAged (21 months)Significantly increased vs. young
Mouse PlasmaHealthy138 ng/mL (~0.35 µM)
Dose-Dependent Effects of L-Palmitoylcarnitine
Experimental SystemParameter MeasuredL-Palmitoylcarnitine ConcentrationObserved EffectReference
Rat Ventricular MyocytesMitochondrial Membrane Potential (ΔΨm)1 µMHyperpolarization (TMRE intensity increased to 115.5 ± 5.4% of baseline)
5 µMHyperpolarization (TMRE intensity increased to 110.7 ± 1.6% of baseline)
10 µMDepolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline)
Rat Ventricular MyocytesMitochondrial Permeability Transition Pore (mPTP) Opening10 µMmPTP opening (calcein intensity decreased to 70.7 ± 2.8% of baseline)
Rat Ventricular MyocytesReactive Oxygen Species (ROS) Generation1 µMGradual and modest increase (1.6 ± 0.2 fold of baseline)
10 µMRapid and larger increase (3.4 ± 0.3 fold of baseline)
PC3 Prostate Cancer CellsIL-6 Secretion50-100 µMSignificant increase
PC3 Prostate Cancer CellsIL-6 Gene Expression50-100 µMUp to six-fold increase
PC3 Prostate Cancer CellsIntracellular Ca2+ Influx50 µMRapid increase
Recombinant CaspasesCaspase 3, 7, and 8 ActivityNot specifiedStimulation

Core Signaling Pathways and Mechanisms

Mitochondrial Fatty Acid Transport (The Carnitine Shuttle)

L-Palmitoylcarnitine is central to the transport of palmitic acid, a 16-carbon saturated fatty acid, into the mitochondria. This process is mediated by a series of enzymatic steps.

Fatty_Acid_Transport cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA ACSL CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 L_Palmitoylcarnitine_ims L-Palmitoylcarnitine CPT1->L_Palmitoylcarnitine_ims CoA CACT CACT L_Palmitoylcarnitine_ims->CACT L_Palmitoylcarnitine_matrix L-Palmitoylcarnitine CACT->L_Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix CoA L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix L_Palmitoylcarnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT

Caption: The Carnitine Shuttle for Palmitic Acid Transport.

Induction of Tau Phosphorylation in Neuronal Cells

Elevated levels of L-Palmitoylcarnitine have been linked to the pathology of Alzheimer's disease. In neuronal cells, L-Palmitoylcarnitine can trigger a signaling cascade that leads to the hyperphosphorylation of the tau protein, a hallmark of the disease.

Tau_Phosphorylation L_Palmitoylcarnitine L-Palmitoylcarnitine Mitochondrial_Dysfunction Mitochondrial Dysfunction (Increased Fission) L_Palmitoylcarnitine->Mitochondrial_Dysfunction Calcium_Overload Intracellular Ca2+ Overload Mitochondrial_Dysfunction->Calcium_Overload Calpain Calpain Calcium_Overload->Calpain activates p35_p25 p35 -> p25 Calcium_Overload->p35_p25 activates GSK3b GSK-3β Calpain->GSK3b activates CDK5 CDK5 p35_p25->CDK5 activates CDK5->GSK3b activates Tau Tau CDK5->Tau phosphorylates GSK3b->Tau phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau

Caption: L-Palmitoylcarnitine-induced Tau Phosphorylation Pathway.

Pro-inflammatory Signaling in Prostate Cancer

In the context of prostate cancer, L-Palmitoylcarnitine has been shown to act as a pro-inflammatory signaling molecule, contributing to cancer progression.

Prostate_Cancer_Signaling L_Palmitoylcarnitine L-Palmitoylcarnitine (High Concentrations) GPCR_Activation GPCR Activation L_Palmitoylcarnitine->GPCR_Activation PI3K_Pathway PI3K Pathway L_Palmitoylcarnitine->PI3K_Pathway L_type_Ca_Channel L-type Ca2+ Channel L_Palmitoylcarnitine->L_type_Ca_Channel Calcium_Influx Intracellular Ca2+ Influx GPCR_Activation->Calcium_Influx PI3K_Pathway->Calcium_Influx L_type_Ca_Channel->Calcium_Influx NFkB_Activation NF-κB Activation Calcium_Influx->NFkB_Activation activates IL6_Gene_Expression IL-6 Gene Expression NFkB_Activation->IL6_Gene_Expression promotes IL6_Secretion IL-6 Secretion IL6_Gene_Expression->IL6_Secretion Cancer_Progression Cancer Progression IL6_Secretion->Cancer_Progression

Caption: Pro-inflammatory Signaling of L-Palmitoylcarnitine in Prostate Cancer.

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol describes a spectrophotometric assay for measuring the activity of CPT, which is crucial for the synthesis of L-Palmitoylcarnitine.

Materials:

  • Tissue homogenate or isolated mitochondria

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/mL BSA

  • Palmitoyl-CoA solution (1 mM)

  • L-Carnitine solution (10 mM)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare tissue homogenates or isolated mitochondria in the assay buffer.

  • Determine the protein concentration of the sample using a standard method (e.g., BCA assay).

  • In a cuvette, add the following in order:

    • Assay Buffer to a final volume of 1 mL.

    • DTNB solution to a final concentration of 100 µM.

    • Tissue homogenate or mitochondrial suspension (e.g., 120 µg of protein).

    • Palmitoyl-CoA solution to a final concentration of 50 µM.

  • Mix gently and incubate at 37°C for 5 minutes to establish a baseline reading.

  • Initiate the reaction by adding L-Carnitine solution to a final concentration of 1 mM.

  • Immediately start monitoring the increase in absorbance at 412 nm for 10-20 minutes. The absorbance change is due to the reaction of the free Coenzyme A (released during the formation of L-Palmitoylcarnitine) with DTNB.

  • Calculate the CPT activity using the molar extinction coefficient of the product (13.6 mM⁻¹cm⁻¹).

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol details the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential induced by L-Palmitoylcarnitine.

Materials:

  • Cultured cells (e.g., rat ventricular myocytes, SH-SY5Y neuronal cells)

  • Cell culture medium

  • L-Palmitoylcarnitine stock solution

  • TMRE stock solution (in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~549/575 nm)

Procedure:

  • Seed cells in a suitable format for imaging or plate reader analysis (e.g., glass-bottom dishes or black-walled 96-well plates).

  • Treat the cells with the desired concentrations of L-Palmitoylcarnitine for the specified duration. Include untreated controls and a positive control treated with FCCP (e.g., 10-20 µM for 10 minutes).

  • Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess TMRE.

  • Add fresh, pre-warmed medium or PBS to the cells.

  • Immediately acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

  • Quantify the fluorescence intensity in the treated cells relative to the untreated controls. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fluo-4 AM

This protocol outlines the use of the calcium-sensitive fluorescent dye Fluo-4 AM to measure changes in intracellular calcium levels in response to L-Palmitoylcarnitine.

Materials:

  • Cultured cells (e.g., PC3 prostate cancer cells)

  • Cell culture medium

  • L-Palmitoylcarnitine stock solution

  • Fluo-4 AM stock solution (in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence microscope with time-lapse imaging capabilities or a plate reader with kinetic reading mode (Ex/Em ~494/516 nm)

Procedure:

  • Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence measurements.

  • Prepare a Fluo-4 AM loading solution by diluting the stock solution in HBSS to a final concentration of 1-5 µM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add fresh HBSS to the cells.

  • Begin fluorescence imaging or plate reader measurements to establish a baseline fluorescence.

  • Add the L-Palmitoylcarnitine solution to the cells and continue to record the fluorescence over time to monitor changes in intracellular calcium.

  • Express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).

Western Blot Analysis of Tau Phosphorylation

This protocol describes the detection of changes in the phosphorylation state of the tau protein following treatment with L-Palmitoylcarnitine.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y)

  • L-Palmitoylcarnitine stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-tau (specific for the phosphorylation site of interest, e.g., Ser202, Ser396) and anti-total-tau

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Treat cultured neuronal cells with L-Palmitoylcarnitine for the desired time.

  • Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total tau to normalize the phospho-tau signal.

  • Quantify the band intensities using densitometry software.

Quantification of IL-6 Secretion by ELISA

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of Interleukin-6 (IL-6) secreted by cells in response to L-Palmitoylcarnitine.

Materials:

  • Cultured cells (e.g., PC3 prostate cancer cells)

  • Cell culture medium

  • L-Palmitoylcarnitine stock solution

  • Human IL-6 ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of L-Palmitoylcarnitine for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with the IL-6 capture antibody.

    • Adding the collected cell culture supernatants and a series of IL-6 standards to the wells.

    • Incubating to allow IL-6 to bind to the capture antibody.

    • Washing the plate and adding the biotinylated IL-6 detection antibody.

    • Incubating to allow the detection antibody to bind to the captured IL-6.

    • Washing the plate and adding streptavidin-HRP.

    • Incubating to allow streptavidin-HRP to bind to the detection antibody.

    • Washing the plate and adding the TMB substrate.

    • Stopping the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve from the absorbance values of the IL-6 standards.

  • Calculate the concentration of IL-6 in the cell culture supernatants by interpolating their absorbance values on the standard curve.

Conclusion

L-Palmitoylcarnitine is a molecule of profound biological importance, extending far beyond its canonical role in fatty acid metabolism. Its accumulation or altered homeostasis can trigger a cascade of cellular events, including mitochondrial dysfunction, calcium dysregulation, and activation of specific signaling pathways that contribute to the pathophysiology of a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex roles of L-Palmitoylcarnitine and to explore its potential as a therapeutic target or biomarker. A deeper understanding of the intricate mechanisms governed by L-Palmitoylcarnitine will undoubtedly pave the way for novel therapeutic strategies for a range of metabolic, neurodegenerative, and oncologic disorders.

References

L-Palmitoylcarnitine and Its Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: L-Palmitoylcarnitine, an essential intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation, plays a critical, yet dual, role in cellular bioenergetics. At physiological concentrations, it is a key substrate for energy production. However, its accumulation under pathological conditions is linked to significant mitochondrial dysfunction, characterized by decreased membrane potential, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP). This guide provides an in-depth analysis of the mechanisms of action of L-Palmitoylcarnitine on mitochondrial function, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the core signaling pathways involved.

Introduction: The Role of L-Palmitoylcarnitine in Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a primary source of ATP, particularly in high-energy-demand tissues like the heart and skeletal muscle.[1][2] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs).[2][3] The carnitine shuttle system facilitates their transport into the mitochondrial matrix.

The process begins in the cytoplasm, where LCFAs are activated to their acyl-CoA esters, such as Palmitoyl-CoA.[3] On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the conversion of Palmitoyl-CoA and L-carnitine into L-Palmitoylcarnitine. L-Palmitoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the matrix, carnitine palmitoyltransferase 2 (CPT2) converts L-Palmitoylcarnitine back to Palmitoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA, NADH, and FADH2 for ATP production.

cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Matrix PalmiticAcid Palmitic Acid PalmitoylCoA_cyto Palmitoyl-CoA PalmiticAcid->PalmitoylCoA_cyto ACSL PalmitoylCoA_ims Palmitoyl-CoA PalmitoylCoA_cyto->PalmitoylCoA_ims Freely permeable OMM Outer Membrane Palmitoylcarnitine_ims L-Palmitoylcarnitine IMM Inner Membrane CACT CACT Palmitoylcarnitine_ims->CACT CPT1 CPT1 PalmitoylCoA_ims->CPT1 PalmitoylCoA_matrix Palmitoyl-CoA BetaOx β-Oxidation PalmitoylCoA_matrix->BetaOx CPT1->Palmitoylcarnitine_ims CPT2 CPT2 CACT->CPT2 Translocation CPT2->PalmitoylCoA_matrix

Diagram 1: The Carnitine Shuttle Pathway for Fatty Acid Transport.

The Dose-Dependent Effects of L-Palmitoylcarnitine

While essential for metabolism, the concentration of L-Palmitoylcarnitine is a critical determinant of its effect on mitochondrial health.

  • Physiological Concentrations (1-5 µM): At lower concentrations, L-Palmitoylcarnitine serves as a fuel substrate, accelerating basal mitochondrial metabolism. This can lead to a slight and beneficial hyperpolarization of the mitochondrial membrane potential (Δψm), indicating efficient proton pumping and ATP synthesis.

  • Pathophysiological Concentrations (>5-10 µM): Excessive accumulation of L-Palmitoylcarnitine, often seen in metabolic disorders like obesity, diabetes, and cardiac ischemia, becomes toxic to mitochondria. High concentrations induce a pathological cascade beginning with mitochondrial membrane depolarization, enhanced ROS production, and subsequent opening of the mPTP. This disruption leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, ultimately compromising cell viability.

cluster_good Physiological Response cluster_bad Pathophysiological Response PLC L-Palmitoylcarnitine LowConc Low Concentration (1-5 µM) PLC->LowConc Physiological HighConc High Concentration (>5 µM) PLC->HighConc Pathological MitoHealth Mitochondrial Metabolism LowConc->MitoHealth ROS ↑ ROS Production HighConc->ROS Hyperpolarization Slight Δψm Hyperpolarization MitoHealth->Hyperpolarization ATP Efficient ATP Production Hyperpolarization->ATP Depolarization Δψm Depolarization ROS->Depolarization mPTP mPTP Opening Depolarization->mPTP Dysfunction Mitochondrial Dysfunction mPTP->Dysfunction

Diagram 2: Dose-Dependent Effects of L-Palmitoylcarnitine on Mitochondria.

Quantitative Effects on Mitochondrial Parameters

Studies using isolated mitochondria and permeabilized cells have quantified the dose-dependent impact of L-Palmitoylcarnitine on key indicators of mitochondrial health.

ParameterConcentrationObservationSpecies/ModelReference
Mitochondrial Membrane Potential (Δψm) 1 µM115.5 ± 5.4% of baseline (Hyperpolarization)Rat Ventricular Myocytes
5 µM110.7 ± 1.6% of baseline (Hyperpolarization)Rat Ventricular Myocytes
10 µM61.9 ± 12.2% of baseline (Depolarization)Rat Ventricular Myocytes
Mitochondrial Permeability Transition Pore (mPTP) Opening 10 µMCalcein intensity decreased to 70.7 ± 2.8% of baselineRat Ventricular Myocytes
Reactive Oxygen Species (ROS) Production 10 µM3.4 ± 0.3-fold increase over baselineRat Ventricular Myocytes

Key Signaling Pathways and Pathophysiological Implications

The accumulation of L-Palmitoylcarnitine is implicated in several disease states through its detrimental effects on mitochondria.

mPTP Opening and Apoptosis

High concentrations of L-Palmitoylcarnitine are a potent inducer of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. Prolonged opening of the mPTP leads to the collapse of the Δψm, uncoupling of the respiratory chain, and massive mitochondrial swelling. This results in the rupture of the outer mitochondrial membrane and the release of intermembrane space proteins, such as cytochrome c, which activate the caspase cascade and initiate apoptosis.

Calcium Homeostasis and Neurodegeneration

Recent evidence links elevated L-Palmitoylcarnitine levels with the pathology of Alzheimer's disease. In neuronal cells, L-Palmitoylcarnitine-induced mitochondrial dysfunction leads to elevated intracellular calcium levels. This calcium overload activates downstream kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), as well as the protease calpain. These enzymes promote the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Furthermore, this cascade promotes mitochondrial fission, a process of mitochondrial fragmentation that is also associated with neuronal dysfunction.

PLC ↑ L-Palmitoylcarnitine MitoDys Mitochondrial Dysfunction PLC->MitoDys Ca ↑ Intracellular Ca2+ MitoDys->Ca Calpain ↑ Calpain Activity Ca->Calpain Kinases ↑ GSK-3β / CDK5 Activity Ca->Kinases Calpain->Kinases Tau Tau Hyperphosphorylation Kinases->Tau Fission ↑ Mitochondrial Fission Kinases->Fission Neurodegen Neurodegeneration Tau->Neurodegen Fission->Neurodegen

Diagram 3: L-Palmitoylcarnitine's Role in Neurodegenerative Signaling.

Experimental Protocols for Assessing Mitochondrial Function

Investigating the effects of L-Palmitoylcarnitine requires specific assays to measure key mitochondrial parameters.

Isolation of Mitochondria from Tissue (e.g., Liver)

This protocol is adapted from methods used for preparing high-quality mitochondria for respirometry.

  • Homogenization: Euthanize the animal and rapidly excise the liver, placing it in ice-cold isolation buffer (e.g., MSHE: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2) supplemented with BSA. Mince the tissue finely and wash repeatedly to remove blood. Homogenize the tissue using a drill-driven Teflon pestle with 2-3 strokes.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3-10 minutes at 4°C) to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 11,600 x g for 10 minutes at 4°C) to pellet the mitochondria.

  • Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer without BSA. Repeat the high-speed centrifugation step.

  • Final Pellet: Resuspend the final, washed mitochondrial pellet in a minimal volume of the desired assay buffer (e.g., MAS buffer) and determine the protein concentration (e.g., via BCA or Bradford assay).

Measurement of Mitochondrial Respiration

The Seahorse XF Analyzer is commonly used to measure the oxygen consumption rate (OCR) in response to various substrates and inhibitors.

  • Preparation: Hydrate a Seahorse XF cartridge overnight. Plate either isolated mitochondria or permeabilized cells onto a Seahorse XF plate.

  • Substrate Addition: The assay medium (e.g., MAS buffer) is supplemented with the substrate of interest. To measure CPT1-mediated respiration, provide L-carnitine, Palmitoyl-CoA, and malate. Alternatively, to bypass CPT1 and measure downstream oxidation, provide L-Palmitoylcarnitine directly with malate.

  • Mito Stress Test: A standard assay involves sequential injections of:

    • ADP: To stimulate state 3 respiration (ATP-linked OCR).

    • Oligomycin: An ATP synthase inhibitor, to measure state 4 respiration (proton leak).

    • FCCP: An uncoupling agent, to measure maximal respiratory capacity.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Analysis: The instrument records real-time OCR, allowing for the calculation of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

start Plate Permeabilized Cells or Isolated Mitochondria add_substrate Add Assay Medium with: L-Palmitoylcarnitine + Malate start->add_substrate equilibrate Equilibrate Plate in Seahorse Analyzer add_substrate->equilibrate measure_basal Measure Basal OCR equilibrate->measure_basal inject_adp Inject ADP measure_basal->inject_adp measure_state3 Measure State 3 OCR (ATP Production) inject_adp->measure_state3 inject_oligo Inject Oligomycin measure_state3->inject_oligo measure_state4 Measure State 4 OCR (Proton Leak) inject_oligo->measure_state4 inject_fccp Inject FCCP measure_state4->inject_fccp measure_max Measure Maximal OCR inject_fccp->measure_max inject_rot Inject Rotenone/ Antimycin A measure_max->inject_rot measure_non_mito Measure Non-Mitochondrial Oxygen Consumption inject_rot->measure_non_mito

Diagram 4: Experimental Workflow for a Seahorse XF Mito Stress Test.
Assessment of Mitochondrial Membrane Potential (Δψm)

Δψm is commonly measured using fluorescent cationic dyes that accumulate in the mitochondrial matrix in a potential-dependent manner.

  • Method: Use a dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).

  • Protocol:

    • Load cells or isolated mitochondria with a low concentration of TMRE (e.g., 25-100 nM).

    • Incubate to allow the dye to accumulate in the mitochondria.

    • Treat with desired concentrations of L-Palmitoylcarnitine.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRE fluorescence indicates depolarization, while an increase indicates hyperpolarization.

Measurement of mPTP Opening

The calcein-AM assay is a standard method for detecting mPTP opening.

  • Method: Co-load cells with Calcein-AM and Cobalt (II) Chloride (CoCl₂).

  • Protocol:

    • Calcein-AM enters the cell and is cleaved into fluorescent calcein.

    • CoCl₂ quenches cytosolic calcein fluorescence but cannot enter the mitochondria.

    • Initially, mitochondria exhibit bright fluorescence.

    • Upon treatment with an mPTP inducer like a high concentration of L-Palmitoylcarnitine, the pore opens, allowing CoCl₂ to enter the matrix and quench the mitochondrial calcein fluorescence.

    • The loss of mitochondrial fluorescence, observed via microscopy, indicates mPTP opening.

Detection of Reactive Oxygen Species (ROS)

Mitochondrial ROS production can be measured using fluorescent probes.

  • Method: Use a probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) or a mitochondria-targeted probe like MitoSOX Red.

  • Protocol (DCFH-DA):

    • Load cells with DCFH-DA. It is deacetylated by cellular esterases to non-fluorescent DCFH.

    • Treat with L-Palmitoylcarnitine.

    • In the presence of ROS (primarily H₂O₂), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the increase in fluorescence intensity with a plate reader, microscope, or flow cytometer.

Conclusion

L-Palmitoylcarnitine is a central metabolite in fatty acid oxidation with a pronounced, dose-dependent impact on mitochondrial function. While indispensable for energy production at physiological levels, its accumulation is a key pathogenic event in multiple disorders, driving cellular damage through the induction of mitochondrial depolarization, oxidative stress, and cell death pathways. For researchers and drug development professionals, understanding this dual role is critical. Targeting the enzymes of the carnitine shuttle or mitigating the downstream consequences of L-Palmitoylcarnitine accumulation represents a promising therapeutic avenue for diseases characterized by metabolic and mitochondrial dysfunction.

References

L-Palmitoylcarnitine TFA in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Palmitoylcarnitine, an ester derivative of L-carnitine and palmitic acid, is a pivotal intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Its trifluoroacetate (TFA) salt is a common formulation for research applications, providing stability and solubility. Dysregulation of L-palmitoylcarnitine levels is implicated in a range of metabolic and pathological conditions, including insulin resistance, cardiovascular disease, neurodegenerative disorders, and cancer, making it a significant focus of metabolic research.[2][3][4] This guide provides a comprehensive overview of L-palmitoylcarnitine's role in metabolic pathways, detailed experimental protocols for its analysis, and a summary of key quantitative data from recent studies.

Core Function in Fatty Acid Metabolism

L-Palmitoylcarnitine is integral to the carnitine shuttle , a system that facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondria, where β-oxidation occurs.[5] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. The carnitine shuttle circumvents this barrier through a series of enzymatic steps.

The key enzymes involved are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of palmitoyl-CoA and L-carnitine into L-palmitoylcarnitine and Coenzyme A.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of L-palmitoylcarnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting L-palmitoylcarnitine and Coenzyme A back into palmitoyl-CoA and L-carnitine within the mitochondrial matrix.

The regenerated palmitoyl-CoA is then available for β-oxidation, a cyclical process that generates acetyl-CoA, NADH, and FADH2, which subsequently fuel the citric acid cycle and oxidative phosphorylation to produce ATP.

Signaling Pathways and Pathophysiological Roles

Beyond its fundamental role in energy metabolism, L-palmitoylcarnitine is increasingly recognized as a signaling molecule and a key player in the pathophysiology of several diseases.

Mitochondrial Dysfunction and Oxidative Stress

Elevated levels of L-palmitoylcarnitine can lead to mitochondrial dysfunction. High concentrations have been shown to depolarize the mitochondrial membrane potential and induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors. Furthermore, excessive L-palmitoylcarnitine can increase the production of reactive oxygen species (ROS), contributing to oxidative stress.

Neurodegenerative Diseases

Recent studies have linked increased levels of L-palmitoylcarnitine to the pathology of Alzheimer's disease (AD). In neuronal cells, L-palmitoylcarnitine has been demonstrated to enhance the phosphorylation of tau protein, a hallmark of AD, and promote mitochondrial fission. This process appears to be mediated by an increase in intracellular calcium levels, which in turn activates kinases such as GSK-3β and CDK5.

Cardiovascular Disease

In the context of myocardial ischemia, L-palmitoylcarnitine accumulates in the heart muscle and can contribute to cellular damage. Its amphiphilic nature can disrupt membrane integrity. Additionally, it has been shown to inhibit endothelium-dependent relaxation by suppressing intracellular calcium signaling in endothelial cells. Conversely, recent research has also uncovered a potential therapeutic role for L-palmitoylcarnitine in thrombosis by potentiating the activity of plasmin and tissue plasminogen activator (tPA).

Insulin Resistance and Diabetes

Accumulation of acylcarnitines, including L-palmitoylcarnitine, is associated with insulin resistance, type 2 diabetes, and obesity. This is thought to result from incomplete fatty acid oxidation in the mitochondria, leading to a buildup of these metabolic intermediates.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data on the effects and concentrations of L-palmitoylcarnitine from various research studies.

Biological System Parameter Measured Concentration of L-Palmitoylcarnitine Observed Effect Reference
SH-SY5Y Neuronal CellsTau PhosphorylationNot specifiedEnhanced
SH-SY5Y Neuronal CellsMitochondrial FissionNot specifiedIncreased
SH-SY5Y Neuronal CellsIntracellular CalciumNot specifiedElevated
Rat Ventricular MyocytesMitochondrial Membrane Potential (ΔΨm)1 and 5 µMSlight hyperpolarization
Rat Ventricular MyocytesMitochondrial Membrane Potential (ΔΨm)10 µMDepolarization
Rat Ventricular MyocytesMitochondrial Permeability Transition Pore (mPTP)10 µMOpening
Rat Ventricular MyocytesReactive Oxygen Species (ROS) Generation10 µMIncreased
Bovine Aortic Endothelial CellsEndothelium-Dependent Relaxation1-20 µMDose-dependent inhibition
Bovine Aortic Endothelial CellsBradykinin-Induced Ca2+ Transients5-10 µMInhibited
Biological Fluid/Tissue Condition Mean Concentration (± SD/SEM) or Range Reference
Human BloodCeliac Disease0.097 ± 0.006 µM
Human BloodVery long-chain acyl-CoA dehydrogenase deficiency (VLCAD)1.909 (1.012-2.233) µM
Human PlasmaHealthy0.04 ± 0.02 µM
Human PlasmaObese0.07 ± 0.02 µM
Human PlasmaDiabetic0.06 ± 0.03 µM
Human Cord BloodNot specified1.70 µM
Human Heel-prick BloodNot specified2.16 µM
Overweight Women's Blood (Basal)Healthy0.538 ± 0.175 µM
Overweight Women's Blood (Insulin Clamp)Healthy0.298 ± 0.102 µM
Prostate Cancer TissueCancerousSignificantly higher than benign tissue

Experimental Protocols

Quantification of L-Palmitoylcarnitine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of L-palmitoylcarnitine in biological samples.

a) Sample Preparation (from Plasma)

  • Protein Precipitation: To a 50 µL plasma sample, add 200 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d3-palmitoylcarnitine).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) for LC-MS/MS analysis.

b) Liquid Chromatography

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the retention of polar analytes like acylcarnitines.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed, starting with a high percentage of organic phase and gradually increasing the aqueous phase.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

c) Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for L-palmitoylcarnitine is m/z 400.4, and a common product ion is m/z 85.1 (from the carnitine moiety). For a deuterated internal standard like d3-palmitoylcarnitine, the transition would be m/z 403.4 → m/z 85.1.

  • Data Analysis: The concentration of L-palmitoylcarnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

In Vitro CPT1 Activity Assay

This assay measures the rate of L-palmitoylcarnitine formation from palmitoyl-CoA and L-carnitine in isolated mitochondria or cell lysates.

  • Mitochondrial Isolation: Isolate mitochondria from tissues or cells using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, [³H]L-carnitine, and palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separation: Separate the radiolabeled L-palmitoylcarnitine from the unreacted [³H]L-carnitine using solid-phase extraction or thin-layer chromatography.

  • Quantification: Quantify the amount of radiolabeled L-palmitoylcarnitine using liquid scintillation counting.

Visualizations of Key Pathways and Workflows

Diagram 1: The Carnitine Shuttle

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes Palmitoyl_CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Carnitine_cytosol L-Carnitine L_Carnitine_cytosol->CPT1 L_Palmitoylcarnitine_cytosol L-Palmitoylcarnitine CPT1->L_Palmitoylcarnitine_cytosol CoA CACT CACT L_Palmitoylcarnitine_cytosol->CACT L_Palmitoylcarnitine_matrix L-Palmitoylcarnitine CPT2 CPT2 L_Palmitoylcarnitine_matrix->CPT2 + CoA Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT CACT->L_Carnitine_cytosol CACT->L_Palmitoylcarnitine_matrix

Caption: The Carnitine Shuttle for long-chain fatty acid transport.

Diagram 2: L-Palmitoylcarnitine's Role in Neuronal Dysfunction

Neuronal_Dysfunction LPC Elevated L-Palmitoylcarnitine Mito_Dys Mitochondrial Dysfunction LPC->Mito_Dys Mito_Fission Mitochondrial Fission LPC->Mito_Fission Ca_inc Increased Intracellular Ca²⁺ Mito_Dys->Ca_inc Kinase_act Kinase Activation (GSK-3β, CDK5) Ca_inc->Kinase_act Tau_P Tau Hyperphosphorylation Kinase_act->Tau_P AD_Path Alzheimer's Disease Pathology Tau_P->AD_Path Mito_Fission->AD_Path

Caption: L-Palmitoylcarnitine-induced neuronal dysfunction pathway.

Diagram 3: LC-MS/MS Quantification Workflow

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Inject HILIC-LC Separation Reconstitute->LC_Inject MS_Detect ESI-MS/MS Detection (MRM Mode) LC_Inject->MS_Detect Quantify Quantification MS_Detect->Quantify

Caption: Workflow for L-Palmitoylcarnitine quantification by LC-MS/MS.

Conclusion

L-Palmitoylcarnitine TFA is a critical tool for investigating cellular metabolism and its dysregulation in disease. Its central role in fatty acid oxidation, coupled with its emerging functions as a signaling molecule, underscores its importance in metabolic research. The methodologies outlined in this guide provide a framework for the accurate quantification and functional assessment of L-palmitoylcarnitine, facilitating further exploration into its physiological and pathophysiological roles. A deeper understanding of L-palmitoylcarnitine dynamics will be crucial for the development of novel therapeutic strategies for a range of metabolic disorders.

References

L-Palmitoylcarnitine: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Palmitoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism, facilitating the transport of palmitic acid into the mitochondrial matrix for subsequent β-oxidation. Beyond its canonical role in bioenergetics, emerging evidence has implicated L-Palmitoylcarnitine as a signaling molecule involved in a spectrum of cellular processes, including apoptosis, inflammation, and insulin resistance. Dysregulation of its endogenous levels has been associated with various pathological conditions, such as cardiovascular disease, metabolic syndrome, and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the endogenous levels of L-Palmitoylcarnitine, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways. The quantitative data are summarized in structured tables for comparative analysis, and all described methodologies and pathways are accompanied by detailed diagrams to facilitate understanding and experimental design.

Endogenous Levels of L-Palmitoylcarnitine

The concentration of L-Palmitoylcarnitine varies across different biological matrices and is influenced by physiological and pathological states. The following tables summarize the reported endogenous levels in human and animal models.

Table 1: Endogenous L-Palmitoylcarnitine Levels in Human Tissues and Fluids

Biological MatrixConditionMean Concentration (± SD)Concentration RangeReference
PlasmaHealthy0.04 ± 0.02 µM-[1]
PlasmaObese0.07 ± 0.02 µM-[1]
PlasmaDiabetic0.06 ± 0.03 µM-[1]
PlasmaChronic Fatigue Syndrome0.404 ± 0.220 µM-[1]
PlasmaType 2 Diabetes (Fasting with insulin clamp)Significantly higher than healthy controls-[2]
Cord BloodHealthy Newborn1.70 µM-
Heel-Prick BloodHealthy Newborn2.16 µM-
Blood SpotHealthy0.92 µM-
Skeletal MuscleHealthy~12 µM-
Prostate TissueNon-cancerous0.034 ± 0.02 µM-
Prostate TissueCancerous0.068 ± 0.03 µM-

Table 2: Endogenous L-Palmitoylcarnitine Levels in Animal Models

Animal ModelTissue/FluidConditionMean Concentration (± SD)Concentration RangeReference
RatAdipose TissueControl~17 µM-
RatAdipose TissueHigh Fat Diet~19 µM-
RatMuscleControl~6 µM-
RatMuscleHigh Fat Diet~12 µM-
RabbitHeartIschemic60 µM-

Key Signaling Pathways Involving L-Palmitoylcarnitine

L-Palmitoylcarnitine is not merely a metabolic intermediate but also an active signaling molecule that can modulate distinct cellular pathways, contributing to both physiological and pathophysiological processes.

Apoptosis Signaling

L-Palmitoylcarnitine has been demonstrated to play a pro-apoptotic role by directly influencing the activity of caspases, the key executioners of apoptosis. Studies have shown that L-Palmitoylcarnitine can stimulate the activity of initiator caspase-8 and executioner caspases-3 and -7. This suggests that an accumulation of L-Palmitoylcarnitine, which can occur during cellular stress or metabolic dysfunction, may contribute to programmed cell death. Conversely, L-carnitine has been shown to inhibit caspase activity, and this inhibition can be reversed by L-Palmitoylcarnitine, highlighting the importance of the balance between these two molecules in regulating apoptosis.

L-Palmitoylcarnitine in Apoptosis Signaling LPC L-Palmitoylcarnitine Casp8 Caspase-8 LPC->Casp8 Stimulates Casp37 Caspase-3 & 7 LPC->Casp37 Stimulates Casp8->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

L-Palmitoylcarnitine's role in apoptosis.
Inflammatory Signaling

Accumulation of L-Palmitoylcarnitine has been linked to pro-inflammatory responses. In prostate cancer cells, for instance, high levels of L-Palmitoylcarnitine have been shown to increase the gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is coupled with an induced rapid influx of intracellular calcium, a key second messenger in many signaling pathways, including those related to inflammation. This suggests a potential mechanism by which metabolic dysregulation leading to L-Palmitoylcarnitine accumulation could contribute to a chronic inflammatory state.

L-Palmitoylcarnitine in Inflammatory Signaling LPC L-Palmitoylcarnitine (High Levels) Ca_influx Intracellular Ca2+ Influx LPC->Ca_influx Induces IL6_gene IL-6 Gene Expression LPC->IL6_gene Increases IL6_secretion IL-6 Secretion IL6_gene->IL6_secretion Leads to Inflammation Inflammation IL6_secretion->Inflammation

L-Palmitoylcarnitine's pro-inflammatory effects.
Insulin Resistance Signaling

Elevated levels of long-chain acylcarnitines, including L-Palmitoylcarnitine, are associated with the development of insulin resistance, particularly in muscle tissue. The proposed mechanism involves the impairment of the insulin signaling cascade. Specifically, L-Palmitoylcarnitine has been shown to decrease the phosphorylation of Akt (also known as Protein Kinase B) at Serine 473, a critical step in the insulin signaling pathway that promotes glucose uptake. By inhibiting Akt phosphorylation, L-Palmitoylcarnitine contributes to reduced glucose uptake and utilization, a hallmark of insulin resistance.

L-Palmitoylcarnitine and Insulin Resistance Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Akt Akt Insulin_Receptor->Akt Activates pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Glucose_Uptake Glucose Uptake pAkt->Glucose_Uptake Promotes LPC L-Palmitoylcarnitine (Elevated) LPC->pAkt Inhibits Insulin_Resistance Insulin Resistance Glucose_Uptake->Insulin_Resistance Reduced

Mechanism of L-Palmitoylcarnitine-induced insulin resistance.

Experimental Protocols

Accurate quantification of L-Palmitoylcarnitine is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Quantification of L-Palmitoylcarnitine in Plasma

This protocol is adapted from established methods for the analysis of acylcarnitines in plasma.

3.1.1. Materials

  • Internal Standard: d3-Palmitoylcarnitine

  • Protein Precipitation Solution: Acetonitrile (ACN)

  • Reconstitution Solution: 9:1 (v/v) ACN/water

  • HPLC Column: Atlantis HILIC silica column (50 x 2.0 mm i.d., 4 µm particle size) or equivalent

  • Mobile Phase A: 5 mM ammonium acetate in water with 5% ACN

  • Mobile Phase B: 5 mM ammonium acetate in water with 95% ACN

3.1.2. Sample Preparation

  • To a 96-well plate, add plasma samples.

  • Add the internal standard (d3-Palmitoylcarnitine) to each well.

  • Add cold acetonitrile to precipitate proteins.

  • Vortex the plate and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the reconstitution solution.

3.1.3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • L-Palmitoylcarnitine: m/z 400 -> 85

    • d3-Palmitoylcarnitine: m/z 403 -> 85

  • Chromatography: Use a gradient elution with mobile phases A and B to separate L-Palmitoylcarnitine from other plasma components. A typical gradient starts with a high percentage of mobile phase B, which is gradually decreased.

Workflow for L-Palmitoylcarnitine Quantification in Plasma Start Plasma Sample Add_IS Add Internal Standard (d3-Palmitoylcarnitine) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Plasma sample preparation workflow.
Quantification of L-Palmitoylcarnitine in Tissues

This protocol is a generalized procedure based on methods for extracting acylcarnitines from tissue samples.

3.2.1. Materials

  • Internal Standard: d3-Palmitoylcarnitine

  • Homogenization Buffer: 1 M Potassium Phosphate Monobasic (KH2PO4)

  • Extraction Solution: 3:1 (v/v) Acetonitrile:Methanol

  • Tissue Pulverizer

3.2.2. Sample Preparation

  • Flash-freeze fresh tissue in liquid nitrogen.

  • Pulverize the frozen tissue into a fine powder.

  • Weigh a precise amount of the frozen tissue powder.

  • Add the internal standard (d3-Palmitoylcarnitine) and homogenization buffer.

  • Add the cold extraction solution.

  • Homogenize the sample thoroughly.

  • Centrifuge the homogenate at a high speed to pellet tissue debris.

  • Collect the supernatant for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

  • The LC-MS/MS parameters are generally the same as for plasma analysis, with potential modifications to the chromatography gradient to account for the different sample matrix.

Workflow for L-Palmitoylcarnitine Quantification in Tissue Start Tissue Sample Pulverize Pulverize in Liquid N2 Start->Pulverize Weigh Weigh Frozen Powder Pulverize->Weigh Add_IS_Buffer Add Internal Standard & Homogenization Buffer Weigh->Add_IS_Buffer Extraction Add Extraction Solution Add_IS_Buffer->Extraction Homogenize Homogenize Extraction->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Tissue sample preparation workflow.

Conclusion

L-Palmitoylcarnitine is a multifaceted molecule with a well-established role in fatty acid metabolism and an emerging significance as a signaling entity. The data and protocols presented in this guide offer a foundational resource for researchers investigating the intricate biology of L-Palmitoylcarnitine. A thorough understanding of its endogenous levels, signaling pathways, and accurate quantification is paramount for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders. Future research should continue to explore the nuanced functions of L-Palmitoylcarnitine in different cellular contexts and its potential as a biomarker for various pathologies.

References

L-Palmitoylcarnitine TFA and Membrane Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine, an ester derivative of L-carnitine and palmitic acid, is a critical intermediate in mitochondrial fatty acid metabolism. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] Beyond its established metabolic role, L-Palmitoylcarnitine has garnered significant attention for its profound effects on the biophysical properties of cellular membranes. Its amphiphilic nature allows it to intercalate into lipid bilayers, thereby altering membrane stability, fluidity, and permeability.[3][4] These modifications can, in turn, trigger a cascade of intracellular signaling events, implicating L-Palmitoylcarnitine in various physiological and pathological processes, including myocardial ischemia and cancer progression.[5]

This technical guide provides a comprehensive overview of the current understanding of the interaction between L-Palmitoylcarnitine and cellular membranes. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies used to assess these interactions and the downstream cellular consequences. Particular attention is given to the quantitative effects of L-Palmitoylcarnitine on membrane stability and the signaling pathways it modulates.

A crucial consideration for researchers is the salt form of L-Palmitoylcarnitine used in experimental settings. Often supplied as a trifluoroacetate (TFA) salt due to its use in purification processes like HPLC, residual TFA can exert its own biological effects, including cytotoxicity and modulation of cellular proliferation, which may confound experimental results. Therefore, it is imperative to either use a different salt form (e.g., hydrochloride) or to implement appropriate controls to account for any potential effects of the TFA counter-ion.

Quantitative Effects of L-Palmitoylcarnitine on Membrane Stability

The interaction of L-Palmitoylcarnitine with cellular membranes leads to quantifiable changes in their biophysical properties. These effects are often concentration-dependent and can be assessed using a variety of experimental techniques.

Effects on Membrane Permeability

L-Palmitoylcarnitine has been shown to increase the permeability of cellular membranes in a dose-dependent manner. This is often attributed to its detergent-like properties, which can disrupt the tight packing of phospholipids in the bilayer.

Cell LineL-Palmitoylcarnitine Chloride (PCC) ConcentrationObservationReference
Caco-20 - 1 mMDose-dependent decrease in transepithelial electrical resistance (TEER)
Caco-20 - 1 mMDose-dependent increase in the permeability to mannitol and PEG-4000
IEC-180 - 1 mMDose-dependent decrease in transepithelial electrical resistance (TEER)
IEC-180 - 1 mMDose-dependent increase in the permeability to mannitol and PEG-4000
Effects on Membrane Fluidity

Studies have demonstrated that L-Palmitoylcarnitine can alter membrane fluidity. The insertion of its bulky acyl chain into the lipid bilayer can disrupt the ordered packing of phospholipids, leading to changes in the mobility of membrane components.

Cell TypeL-Palmitoylcarnitine ConcentrationMethodObservationReference
Human Erythrocytes100 µMSpin-label technique (5-doxylstearic acid)Altered membrane fluidity (change in order parameter S) and significant morphological changes
Effects on Mitochondrial Membrane Potential

L-Palmitoylcarnitine can also impact the integrity of mitochondrial membranes, leading to changes in the mitochondrial membrane potential (ΔΨm).

| Cell Type | L-Palmitoylcarnitine Concentration | Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat Ventricular Myocytes | 1 and 5 µM | Slight hyperpolarization of ΔΨm | | | Rat Ventricular Myocytes | 10 µM | Depolarization of ΔΨm and opening of the mitochondrial permeability transition pore (mPTP) | |

Experimental Protocols

Assessment of Membrane Permeability using Lucifer Yellow

This protocol describes a common method for quantifying paracellular permeability in a cell monolayer grown on a permeable support.

Materials:

  • Cells cultured to confluence on permeable supports (e.g., Transwell® inserts)

  • Lucifer Yellow CH, potassium salt

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Multi-well plate reader with fluorescence capabilities (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Cell Culture: Plate cells at a high density on the permeable supports and culture until a confluent monolayer is formed. The formation of a tight monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Lucifer Yellow Solution: Prepare a working solution of Lucifer Yellow in pre-warmed (37°C) HBSS. A typical concentration is 100 µM.

  • Washing: Gently wash the cell monolayer twice with pre-warmed HBSS to remove any residual culture medium.

  • Assay Initiation:

    • Add the Lucifer Yellow working solution to the apical (upper) chamber of the permeable support.

    • Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.

  • Fluorescence Measurement: Measure the fluorescence of the samples from the basolateral chamber using a plate reader.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value can be calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of transport of Lucifer Yellow across the monolayer (moles/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of Lucifer Yellow in the apical chamber (moles/cm³)

Experimental Workflow for Membrane Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture cells on permeable supports washing Wash cell monolayer cell_culture->washing ly_solution Prepare Lucifer Yellow solution add_ly Add Lucifer Yellow to apical chamber ly_solution->add_ly washing->add_ly add_buffer Add buffer to basolateral chamber washing->add_buffer incubation Incubate at 37°C add_ly->incubation add_buffer->incubation collect_samples Collect samples from basolateral chamber incubation->collect_samples measure_fluorescence Measure fluorescence collect_samples->measure_fluorescence calculate_papp Calculate Papp measure_fluorescence->calculate_papp

Caption: Workflow for assessing membrane permeability using the Lucifer Yellow assay.

Assessment of Membrane Fluidity using Pyrene Excimer Fluorescence

This protocol outlines a method to measure membrane fluidity based on the formation of pyrene excimers. Pyrene monomers fluoresce at a shorter wavelength (~375-400 nm), while excimers (excited-state dimers) formed in more fluid membranes fluoresce at a longer wavelength (~470 nm). The ratio of excimer to monomer (E/M) fluorescence intensity is an indicator of membrane fluidity.

Materials:

  • Cells or liposomes

  • Pyrene-labeled fatty acid (e.g., pyrenedecanoic acid)

  • Appropriate buffer or cell culture medium

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Labeling: Incubate the cells or liposomes with the pyrene-labeled fatty acid for a sufficient time to allow its incorporation into the membrane. The optimal concentration and incubation time should be determined empirically.

  • Washing: Wash the cells or liposomes to remove any unincorporated probe.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength of ~330-340 nm.

    • Measure the fluorescence emission intensity at the monomer peak (~375-400 nm) and the excimer peak (~470 nm).

  • Calculation of Excimer to Monomer (E/M) Ratio: Calculate the ratio of the fluorescence intensity at the excimer peak to the intensity at the monomer peak (I_excimer / I_monomer). An increase in this ratio indicates an increase in membrane fluidity.

Experimental Workflow for Membrane Fluidity Assay

G cluster_prep Preparation cluster_analysis Analysis labeling Label cells/liposomes with pyrene probe washing Wash to remove unincorporated probe labeling->washing excitation Excite sample (~330-340 nm) washing->excitation measure_emission Measure emission at monomer and excimer peaks excitation->measure_emission calculate_ratio Calculate E/M ratio measure_emission->calculate_ratio

Caption: Workflow for assessing membrane fluidity using pyrene excimer fluorescence.

Signaling Pathways Modulated by L-Palmitoylcarnitine

The perturbation of membrane stability by L-Palmitoylcarnitine can initiate several downstream signaling cascades.

Calcium Influx and Protein Kinase C (PKC) Activation

L-Palmitoylcarnitine has been shown to induce a rapid influx of extracellular calcium ([Ca²⁺]i). This elevation in intracellular calcium can act as a second messenger, activating various downstream effectors, including Protein Kinase C (PKC). Specifically, L-Palmitoylcarnitine has been shown to modulate the interaction between PKCβII and its receptor RACK1.

G LPC L-Palmitoylcarnitine Membrane Cell Membrane LPC->Membrane intercalates Ca_channel Ca²⁺ Channel Membrane->Ca_channel alters conformation Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx PKC PKCβII Activation Ca_influx->PKC RACK1 RACK1 PKC->RACK1 modulates interaction Downstream Downstream Signaling PKC->Downstream

Caption: L-Palmitoylcarnitine-induced calcium influx and PKC activation.

Caspase Activation and Apoptosis

L-Palmitoylcarnitine can stimulate the activity of caspases, key proteases involved in the execution of apoptosis. Studies have shown that it can directly stimulate the activity of recombinant caspases-3, -7, and -8. The activation of the initiator caspase-8 suggests an involvement of the extrinsic apoptotic pathway, which is often triggered by death receptors like Fas.

G LPC L-Palmitoylcarnitine Membrane Cell Membrane LPC->Membrane perturbs Casp8 Caspase-8 Activation LPC->Casp8 direct stimulation Casp37 Caspase-3/7 Activation LPC->Casp37 direct stimulation FasR Fas Receptor Membrane->FasR may influence clustering DISC DISC Formation FasR->DISC ligation leads to DISC->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: L-Palmitoylcarnitine-induced caspase activation pathway.

L-Palmitoylcarnitine and Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. While direct studies on the interaction of L-Palmitoylcarnitine with lipid rafts are limited, its amphiphilic nature and ability to alter membrane fluidity suggest a potential to modulate the organization and function of these domains. The palmitoyl anchor of proteins is known to be a key determinant for their localization to lipid rafts. Therefore, it is plausible that L-Palmitoylcarnitine could compete for binding sites within these domains or alter the lipid environment in a way that affects the recruitment and function of raft-associated proteins.

Conclusion

L-Palmitoylcarnitine TFA is a multifaceted molecule that extends its influence beyond its canonical role in fatty acid metabolism to significantly impact the structural integrity and signaling functions of cellular membranes. Its ability to perturb membrane stability, leading to increased permeability and altered fluidity, triggers critical downstream signaling events involving calcium, protein kinase C, and caspases. For researchers in cell biology and drug development, a thorough understanding of these mechanisms is crucial for interpreting experimental data accurately and for designing novel therapeutic strategies that may target these pathways. The provided experimental protocols and pathway diagrams serve as a foundational resource for investigating the intricate relationship between L-Palmitoylcarnitine and membrane biology. It is of utmost importance to consider the potential confounding effects of the TFA counter-ion in all experimental designs to ensure the validity and reproducibility of research findings.

References

Methodological & Application

Dissolving L-Palmitoylcarnitine TFA for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and handling of L-Palmitoylcarnitine trifluoroacetate (TFA) for various experimental applications. L-Palmitoylcarnitine is a critical long-chain acylcarnitine involved in fatty acid metabolism and has been implicated in cellular signaling pathways, making its proper preparation essential for reliable and reproducible experimental outcomes.

Product Information and Solubility

L-Palmitoylcarnitine TFA is the trifluoroacetate salt of L-Palmitoylcarnitine. The TFA salt can influence the solubility characteristics of the molecule.

Table 1: Solubility of L-Palmitoylcarnitine Salts

SolventThis compoundPalmitoyl-DL-carnitine (chloride)Notes
DMSO 100 mg/mL (194.69 mM)[1][2]~14 mg/mL[3]Sonication and warming may be required for complete dissolution of the TFA salt.[1][2]
Ethanol Data not available~20 mg/mLA potential alternative solvent.
DMF Data not available~20 mg/mLA potential alternative solvent.
Water Data not availableSlightly soluble with warming and sonication.Aqueous solutions are not recommended for storage beyond one day.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), the recommended solvent for this compound.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Ultrasonic bath

Procedure:

  • Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility, especially for cell-based experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to your weighed compound).

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Warming and Sonication: If the compound is not fully dissolved, warm the tube at 37°C for 5-10 minutes. Following warming, place the tube in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous-based medium for use in cell culture experiments.

Materials:

  • This compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the final desired working concentration.

    • Important: To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Final Mixing: Gently vortex the final working solution to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of L-Palmitoylcarnitine are not recommended for storage.

Signaling Pathways and Experimental Workflows

L-Palmitoylcarnitine is a key metabolite in fatty acid oxidation and has been shown to modulate several cellular processes.

Role of L-Palmitoylcarnitine in Fatty Acid Metabolism

L-Palmitoylcarnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This process is mediated by the carnitine shuttle system.

FattyAcidMetabolism cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Palmitoylcarnitine_cyto L-Palmitoylcarnitine CPT1->L_Palmitoylcarnitine_cyto L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 CACT CACT L_Palmitoylcarnitine_cyto->CACT Transport OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane L_Palmitoylcarnitine_matrix L-Palmitoylcarnitine CACT->L_Palmitoylcarnitine_matrix CPT2 CPT2 L_Palmitoylcarnitine_matrix->CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ExperimentalWorkflow Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Working Prepare Working Solutions (Dilute stock in media) Prepare_Stock->Prepare_Working Cell_Culture Culture Cells to Desired Confluency Treatment Treat Cells with This compound Cell_Culture->Treatment Prepare_Working->Treatment Incubation Incubate for Defined Period Treatment->Incubation Endpoint_Assay Perform Endpoint Assays (e.g., Viability, Apoptosis, Gene Expression) Incubation->Endpoint_Assay Data_Analysis Data Analysis and Interpretation Endpoint_Assay->Data_Analysis End End Data_Analysis->End Start Start Start->Cell_Culture ApoptosisPathway Caspase_Activation Stimulates Activity of Caspases 3, 7, 8 Caspase_3 Caspase-3 Caspase_Activation->Caspase_3 Caspase_7 Caspase-7 Caspase_Activation->Caspase_7 Caspase_8 Caspase-8 Caspase_Activation->Caspase_8 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_7->Apoptosis Caspase_8->Apoptosis

References

L-Palmitoylcarnitine TFA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility and handling of L-Palmitoylcarnitine trifluoroacetate (TFA) is critical for reproducible and accurate experimental outcomes. This document provides detailed application notes and protocols for the use of L-Palmitoylcarnitine TFA, with a specific focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).

L-Palmitoylcarnitine is a key long-chain acylcarnitine involved in cellular metabolism, specifically the transport of fatty acids into the mitochondria for subsequent beta-oxidation and energy production. Its dysregulation has been implicated in various pathological conditions, including cardiovascular diseases, metabolic disorders, and neurodegenerative diseases. The trifluoroacetate salt form is often used in research due to its stability and defined stoichiometry.

Data Presentation: Solubility in DMSO

The solubility of this compound in DMSO is a key parameter for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available quantitative data.

CompoundSolventSolubilityMolar Concentration (approx.)Source
This compoundDMSO100 mg/mL194.69 mMGlpBio
Palmitoyl-DL-carnitine (chloride)DMSO~14 mg/mLNot ApplicableCayman Chemical[1]
Palmitoyl-L-carnitine-d3 (chloride)DMSO~10 mg/mLNot ApplicableCayman Chemical[2]

Note: The solubility of related compounds is provided for comparative purposes. The TFA salt form exhibits significantly higher solubility in DMSO.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid form)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound vial to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance and transfer it to the sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

  • Dissolution:

    • Tightly cap the vial and vortex gently to initially mix the compound and solvent.

    • To aid dissolution, heat the vial in a 37°C water bath for 10-15 minutes.

    • Following heating, place the vial in a water bath sonicator and sonicate for 15-30 minutes, or until the solution is clear and free of particulates. Visually inspect the solution against a light source to ensure complete dissolution.

  • Sterilization (Optional): If required for the application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a stepwise dilution. First, dilute the concentrated DMSO stock into a small volume of sterile PBS or cell culture medium.

  • Final Dilution: Add the intermediate dilution (or the stock solution directly for higher final concentrations) to the final volume of pre-warmed cell culture medium. Gently mix by inverting the tube or pipetting up and down.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and for sensitive or primary cells, below 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store aqueous working solutions.

Mandatory Visualizations

Signaling Pathway of L-Palmitoylcarnitine in Cellular Metabolism and Pathophysiology

L-Palmitoylcarnitine Signaling Pathway cluster_pathophysiology Pathophysiological Signaling Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA ACSL L_Palmitoylcarnitine_cyto L-Palmitoylcarnitine Palmitoyl_CoA->L_Palmitoylcarnitine_cyto CPT1 L_Carnitine_cyto L-Carnitine L_Palmitoylcarnitine_mito L-Palmitoylcarnitine L_Palmitoylcarnitine_cyto->L_Palmitoylcarnitine_mito CACT Accumulated_LPC Accumulated L-Palmitoylcarnitine L_Palmitoylcarnitine_cyto->Accumulated_LPC Palmitoyl_CoA_mito Palmitoyl-CoA L_Palmitoylcarnitine_mito->Palmitoyl_CoA_mito CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP L_Carnitine_mito L-Carnitine Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulated_LPC->Mitochondrial_Dysfunction Tau_Phosphorylation Tau Phosphorylation Accumulated_LPC->Tau_Phosphorylation Apoptosis Apoptosis Accumulated_LPC->Apoptosis Inflammation Inflammation (IL-6) Accumulated_LPC->Inflammation

Caption: L-Palmitoylcarnitine in metabolic and pathophysiological pathways.

Experimental Workflow for Preparing this compound Solutions

Experimental Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start Start: L-Palmitoylcarnitine TFA (solid) weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve: 1. Vortex 2. Heat (37°C) 3. Sonicate add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Particulates Remain aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Cell Culture Medium (Stepwise Dilution Recommended) thaw->dilute check_dmso Final DMSO Concentration < 0.5% dilute->check_dmso use Use Immediately in Cell-Based Assay check_dmso->use Yes

Caption: Workflow for this compound solution preparation.

References

L-Palmitoylcarnitine TFA: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine is a crucial intermediate in cellular metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2] As the trifluoroacetate (TFA) salt, L-Palmitoylcarnitine exhibits improved handling and solubility characteristics for in vitro studies. Accumulating evidence suggests that L-Palmitoylcarnitine is not merely a metabolic intermediate but also a signaling molecule implicated in various cellular processes, including apoptosis, calcium homeostasis, and inflammatory responses.[1][3][4] Its role in the pathology of several diseases, including cancer and neurodegenerative disorders, is an active area of investigation. These application notes provide a comprehensive protocol for the use of L-Palmitoylcarnitine TFA in cell culture experiments.

Data Presentation

Table 1: Effects of L-Palmitoylcarnitine on Cell Viability
Cell LineCell TypeConcentration RangeDurationEffectReference
HT29Colorectal Adenocarcinoma50-100 µM24-48 hDecreased cell survival
HCT 116Colorectal Adenocarcinoma50-100 µM24-48 hDecreased cell survival
CCD 841Non-transformed Colon Epithelial50-100 µM24-48 hNo significant effect on survival
MCF7Breast Adenocarcinoma50-100 µM24 hSmall effect on cell survival
PC3Prostate Adenocarcinoma>50 µMNot SpecifiedDecreased cell viability
PNT1ANormal Prostate Epithelial0-100 µMNot SpecifiedNo toxic effect
SiHaCervical Cancer5, 10, 20 µM48 hReduced growth and proliferation
HeLaCervical Cancer5, 10, 20 µM48 hReduced growth and proliferation
SH-SY5YHuman NeuroblastomaNot SpecifiedNot SpecifiedEnhanced tau phosphorylation
Table 2: IC50 Values of L-Palmitoylcarnitine in Cancer Cell Lines
Cell LineCancer TypeIC50 ValueExposure TimeReference
SiHaCervical Cancer~10 µM48 h
HeLaCervical Cancer~15 µM48 h

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution of this compound for use in cell culture applications.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required amount: Determine the desired stock concentration and final volume. For example, to prepare a 10 mM stock solution in 1 ml of DMSO, weigh out the appropriate amount of this compound.

  • Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the corresponding volume of DMSO.

  • Solubilization: Vortex the solution vigorously to dissolve the powder. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution. Ensure the solution is clear before proceeding.

  • Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis). Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 50 µM in 1 ml of medium, add 5 µl of a 10 mM stock solution. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cell culture vessels.

    • Wash the cells once with sterile PBS.

    • Add the freshly prepared medium containing the desired concentrations of this compound to the cells.

    • Include a vehicle control group treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., caspase activity, Annexin V staining), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Signaling Pathways and Experimental Workflows

L-Palmitoylcarnitine Induced Pro-Apoptotic Signaling in Cancer Cells

L-Palmitoylcarnitine has been shown to induce apoptosis in certain cancer cell lines, such as colorectal cancer cells. This is often associated with an increase in reactive oxygen species (ROS) and a depletion of glutathione (GSH), a key cellular antioxidant.

Palmitoylcarnitine_Apoptosis LPC L-Palmitoylcarnitine TFA Mito Mitochondria LPC->Mito Enters ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS GSH ↓ Glutathione (GSH) Depletion ROS->GSH Casp3 ↑ Caspase-3 Activation ROS->Casp3 GSH->Casp3 Loss of inhibition Apoptosis Apoptosis Casp3->Apoptosis Palmitoylcarnitine_Calcium cluster_membrane LPC L-Palmitoylcarnitine TFA CaChannel Ca²⁺ Channels LPC->CaChannel Activates Membrane Plasma Membrane CaInflux ↑ Intracellular Ca²⁺ Influx CaChannel->CaInflux ProInflammatory Pro-inflammatory Signaling CaInflux->ProInflammatory Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Prepare Prepare L-Palmitoylcarnitine TFA dilutions Adhere->Prepare Treat Treat Cells with This compound Prepare->Treat Incubate Incubate for 24-72h Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data & Calculate IC50 Assay->Analyze End End Analyze->End

References

Application Notes and Protocols for L-Palmitoylcarnitine TFA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of L-Palmitoylcarnitine trifluoroacetate (TFA) in mass spectrometry (MS). This document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. It also includes a summary of key quantitative data and visual representations of experimental workflows and relevant biological pathways.

Introduction to L-Palmitoylcarnitine and its Significance

L-Palmitoylcarnitine is an ester derivative of L-carnitine and palmitic acid, a 16-carbon saturated fatty acid. It plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] The analysis of L-Palmitoylcarnitine and other acylcarnitines is vital for diagnosing and monitoring various inborn errors of metabolism, such as fatty acid oxidation disorders.[3] Furthermore, altered levels of L-Palmitoylcarnitine have been implicated in various pathological conditions, including Alzheimer's disease, prostate cancer, and cardiovascular diseases, making it a significant biomarker in clinical and pharmaceutical research.[4][5]

The trifluoroacetate (TFA) salt of L-Palmitoylcarnitine is a common commercially available form. While TFA is a widely used ion-pairing agent in reversed-phase chromatography, its presence can lead to significant ion suppression in electrospray ionization mass spectrometry (ESI-MS). Therefore, for sensitive LC-MS/MS analysis of L-Palmitoylcarnitine, it is often preferable to use alternative mobile phase modifiers or sample preparation techniques that remove the TFA counter-ion.

Quantitative Data for L-Palmitoylcarnitine Analysis

The following tables summarize key quantitative parameters for the analysis of L-Palmitoylcarnitine by LC-MS/MS.

Table 1: Mass Spectrometry Parameters for L-Palmitoylcarnitine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentation
L-Palmitoylcarnitine400.4341.3Loss of Trimethylamine [(CH₃)₃N]
d₃-Palmitoylcarnitine (Internal Standard)403.4341.3Loss of Trimethylamine [(CH₃)₃N]
d₃-Octanoylcarnitine (Internal Standard)291.3229.2Loss of Trimethylamine [(CH₃)₃N]

Data sourced from a validated LC-MS/MS method for the simultaneous quantification of acetylcarnitine and palmitoylcarnitine.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

ParameterValue
Lower Limit of Quantification (LLOQ)1 ng/mL
Lower Limit of Detection (LOD)0.35 nmol/L
Quantitative Range1 - 1000 ng/mL
Mean Recovery85.4%

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of L-Palmitoylcarnitine in biological matrices, adapted from established methods.

Materials and Reagents
  • L-Palmitoylcarnitine TFA standard

  • d₃-Palmitoylcarnitine or d₃-Octanoylcarnitine (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, analytical grade

  • Formic acid, LC-MS grade

  • Water, deionized or HPLC grade

  • Bovine Serum Albumin (BSA) for matrix-matched standards

  • 96-well collection plates

  • Centrifuge

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (e.g., d₃-Octanoylcarnitine) in acetonitrile.

  • Working Standard Solutions: Serially dilute the L-Palmitoylcarnitine stock solution with a 1:1 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution (250 ng/mL): Dilute the internal standard stock solution with a 1:1 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Place 50 µL of each plasma sample into individual wells of a 96-well collection plate.

  • For the calibration curve, add 10 µL of the appropriate working standard solution to blank plasma. For all other samples (blanks, QCs, and unknowns), add 10 µL of 50% acetonitrile.

  • Add 20 µL of the internal standard working solution to all wells.

  • Vortex the plate for 30 seconds.

  • Add 200 µL of acetonitrile to each well to precipitate proteins.

  • Vortex the plate gently and then centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: An HPLC system capable of gradient elution.

  • Column: Atlantis HILIC Silica column (50 x 2.0 mm i.d., 4 µm particle size) or equivalent.

  • Mobile Phase A: 5 mM ammonium acetate in water with 5% acetonitrile.

  • Mobile Phase B: 5 mM ammonium acetate in acetonitrile with 5% water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-1 min: 90% B

    • 1-2 min: Linear gradient to 10% B

    • 2-3 min: Hold at 10% B

    • 3-3.1 min: Return to 90% B

    • 3.1-5 min: Re-equilibrate at 90% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Palmitoylcarnitine: m/z 400.4 → 341.3

    • Internal Standard (d₃-Octanoylcarnitine): m/z 291.3 → 229.2

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stk_sol Stock Solutions work_std Working Standards stk_sol->work_std is_work IS Working Solution stk_sol->is_work add_is Add IS & Standards work_std->add_is is_work->add_is plasma Plasma Sample (50 µL) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt cent Centrifugation ppt->cent super Collect Supernatant cent->super hilic HILIC Separation super->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm quant Quantification mrm->quant

Caption: Experimental workflow for L-Palmitoylcarnitine quantification.

Fatty Acid β-Oxidation Pathway

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid (Palmitate) FACS Fatty Acyl-CoA Synthetase FA->FACS AcylCoA Palmitoyl-CoA FACS->AcylCoA CPT1 CPT1 AcylCoA->CPT1 + L-Carnitine PalCarn L-Palmitoylcarnitine CPT1->PalCarn - CoA CACT CACT CACT->PalCarn CPT2 CPT2 CPT2->AcylCoA - L-Carnitine MatrixAcylCoA Palmitoyl-CoA CPT2->MatrixAcylCoA PalCarn->CACT PalCarn->CPT2 BetaOx β-Oxidation MatrixAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP pathological_signaling cluster_prostate Prostate Cancer Cell cluster_neuron Neuronal Cell (Alzheimer's Disease) PLC Elevated L-Palmitoylcarnitine IL6 IL-6 Secretion PLC->IL6 induces Ca Ca²⁺ Influx PLC->Ca induces MitoDys Mitochondrial Dysfunction PLC->MitoDys contributes to Tau Tau Phosphorylation PLC->Tau contributes to

References

L-Palmitoylcarnitine TFA for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine, an ester derivative of carnitine, is a critical intermediate in cellular energy metabolism. It facilitates the transport of long-chain fatty acids, such as palmitic acid, across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[1][2] Under pathological conditions like ischemia and metabolic dysfunction, L-Palmitoylcarnitine can accumulate in tissues, leading to a variety of cellular effects. This document provides detailed application notes and protocols for the use of L-Palmitoylcarnitine trifluoroacetate (TFA), a common salt form for research, in in vivo studies. It covers its role in inflammation, cardiac function, and neurological models, offering standardized methodologies for preclinical research.

Biological and Cellular Effects

In vitro and ex vivo studies have revealed that L-Palmitoylcarnitine can exert profound effects on cellular function:

  • Mitochondrial Function : At lower concentrations, it can slightly hyperpolarize the mitochondrial membrane, while higher concentrations can lead to depolarization, opening of the mitochondrial permeability transition pore (mPTP), and increased generation of reactive oxygen species (ROS).[3][4][5]

  • Cardiac Electrophysiology : It has been shown to alter myocardial ion channel function, which can lead to arrhythmias.

  • Calcium Homeostasis : L-Palmitoylcarnitine can induce an influx of intracellular calcium in certain cell types, which can, in turn, activate various downstream signaling pathways.

  • Inflammation : The role of L-Palmitoylcarnitine in inflammation is complex. While some studies indicate it can promote the expression of pro-inflammatory cytokines like IL-6, other in vivo evidence demonstrates potent anti-inflammatory effects.

  • Apoptosis : It may modulate programmed cell death by influencing the activity of caspases.

  • Neurodegeneration : Recent findings suggest a link between elevated L-Palmitoylcarnitine levels and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, mediated by calcium-activated kinases like GSK-3β and CDK5.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative data from a notable in vivo study investigating the anti-inflammatory effects of L-Palmitoylcarnitine.

ParameterDetailsReference
Animal Model Male C57BL/6 mice
Disease Model Transient middle cerebral artery occlusion (tMCAO)
Compound L-Palmitoylcarnitine
Dose(s) 1 mg/kg and 4 mg/kg
Route of Administration Intravenous (IV)
Vehicle Not specified
Key Findings - Significantly attenuated tMCAO-induced increases in serum and brain levels of IL-6, IL-1β, and TNF-α.

Experimental Protocols

In Vivo Anti-Inflammatory Study in a Mouse Model of Ischemic Stroke

This protocol is based on the methodology used to assess the anti-inflammatory effects of L-Palmitoylcarnitine in a transient middle cerebral artery occlusion (tMCAO) model.

1. Animal Model and Care:

  • Use adult male C57BL/6 mice (8-10 weeks old, 22-25 g).
  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatize animals for at least 7 days before experimental procedures.
  • All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Preparation of L-Palmitoylcarnitine TFA Solution:

  • Note: The TFA salt of L-Palmitoylcarnitine is typically used for increased stability and solubility.
  • Dissolve this compound in a sterile, biocompatible vehicle. While the original study does not specify the vehicle, sterile saline or phosphate-buffered saline (PBS) are common choices.
  • Prepare stock solutions to achieve final doses of 1 mg/kg and 4 mg/kg in an appropriate injection volume (e.g., 100 µL for a 25 g mouse).
  • Ensure the solution is clear and free of precipitates before administration. Sonication may be used to aid dissolution.

3. tMCAO Surgical Procedure:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
  • Perform a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Introduce a filament (e.g., 6-0 nylon monofilament with a silicone-coated tip) into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
  • Suture the incision and allow the animal to recover.

4. Administration of this compound:

  • Immediately following reperfusion, administer the prepared this compound solution or vehicle intravenously (e.g., via the tail vein).

5. Post-Operative Care and Monitoring:

  • Monitor the animals for recovery from anesthesia and any signs of distress.
  • Provide post-operative analgesia as recommended by veterinary staff and institutional guidelines.

6. Sample Collection and Analysis:

  • At a predetermined time point post-tMCAO (e.g., 24 hours), euthanize the animals.
  • Collect blood via cardiac puncture and process to obtain serum.
  • Perfuse the brain with ice-cold PBS and harvest the brain tissue.
  • Analyze the levels of inflammatory cytokines (IL-6, IL-1β, TNF-α) in both serum and brain homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

L-Palmitoylcarnitine in Fatty Acid Metabolism

L-Palmitoylcarnitine is a key molecule in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

fatty_acid_metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase L_PC L-Palmitoylcarnitine Palmitoyl_CoA->L_PC CPT1 L_Carnitine L-Carnitine L_Carnitine->L_PC L_PC_mito L-Palmitoylcarnitine L_PC->L_PC_mito CAT Palmitoyl_CoA_mito Palmitoyl-CoA L_PC_mito->Palmitoyl_CoA_mito CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fatty acid transport via the carnitine shuttle.
Proposed Anti-Inflammatory Signaling in Ischemic Stroke

This diagram illustrates the workflow for an in vivo study and the proposed mechanism of L-Palmitoylcarnitine's anti-inflammatory action in the context of ischemic stroke.

anti_inflammatory_workflow cluster_workflow Experimental Workflow cluster_signaling Proposed Signaling Pathway tMCAO tMCAO Induction in Mice Reperfusion Reperfusion tMCAO->Reperfusion Treatment IV Administration of This compound Reperfusion->Treatment Sample_Collection Sample Collection (Serum & Brain) Treatment->Sample_Collection L_PC L-Palmitoylcarnitine Analysis Cytokine Analysis (ELISA) Sample_Collection->Analysis Ischemia Ischemia/Reperfusion Injury Inflammation Inflammatory Cascade Ischemia->Inflammation Cytokines ↑ IL-6, IL-1β, TNF-α Inflammation->Cytokines L_PC->Inflammation Inhibition

Workflow and proposed anti-inflammatory mechanism.
L-Palmitoylcarnitine-Induced Tau Phosphorylation in Neuronal Cells

This pathway describes the proposed mechanism by which elevated L-Palmitoylcarnitine may contribute to neurodegeneration.

tau_phosphorylation L_PC ↑ L-Palmitoylcarnitine Mito_Dysfunction Mitochondrial Dysfunction (Increased Fission) L_PC->Mito_Dysfunction Ca_Overload Intracellular Ca2+ Overload Mito_Dysfunction->Ca_Overload Kinase_Activation Activation of Tau Kinases (GSK-3β, CDK5) Ca_Overload->Kinase_Activation Tau_P Tau Hyperphosphorylation Kinase_Activation->Tau_P AD_Pathology Alzheimer's Disease Pathology Tau_P->AD_Pathology

Proposed pathway of L-PC-induced tau pathology.

Conclusion

This compound is a valuable tool for investigating the in vivo roles of fatty acid metabolism intermediates in various pathological states. Its effects are context-dependent, demonstrating both pro-inflammatory and anti-inflammatory properties, as well as significant impacts on cardiac and neuronal function. The protocols and data presented here provide a framework for researchers to design and execute rigorous in vivo studies to further elucidate the complex roles of L-Palmitoylcarnitine in health and disease. Careful consideration of the animal model, dosage, and route of administration is critical for obtaining reproducible and translatable results.

References

Application Notes and Protocols for the Quantification of L-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the accurate and precise quantification of L-Palmitoylcarnitine in biological matrices, particularly human plasma and cultured cells. The methodologies are intended for researchers, scientists, and drug development professionals working in areas such as metabolic disorders, drug discovery, and clinical diagnostics.

Introduction

L-Palmitoylcarnitine is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it is a key intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. The quantification of L-Palmitoylcarnitine is essential for studying fatty acid metabolism, diagnosing inherited metabolic disorders like Carnitine Palmitoyltransferase (CPT) deficiencies, and investigating the metabolic effects of new drug candidates.

This document outlines a robust and sensitive method for the quantification of L-Palmitoylcarnitine using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This methodology is highly specific and allows for accurate measurement even at low physiological concentrations.

Signaling Pathway: The Carnitine Shuttle

The transport of long-chain fatty acids like palmitic acid into the mitochondria is facilitated by the carnitine shuttle system. L-Palmitoylcarnitine is a central molecule in this pathway.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix PalmitoylCoA_cyto Palmitoyl-CoA CPT1 CPT1 PalmitoylCoA_cyto->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 Palmitoylcarnitine_cyto L-Palmitoylcarnitine CPT1->Palmitoylcarnitine_cyto CoA-SH CACT CACT Palmitoylcarnitine_cyto->CACT Outer Membrane Palmitoylcarnitine_matrix L-Palmitoylcarnitine CACT->Palmitoylcarnitine_matrix Inner Membrane CPT2 CPT2 Palmitoylcarnitine_matrix->CPT2 CoA_matrix CoA-SH CoA_matrix->CPT2 PalmitoylCoA_matrix Palmitoyl-CoA CPT2->PalmitoylCoA_matrix LCarnitine_matrix L-Carnitine CPT2->LCarnitine_matrix BetaOxidation β-Oxidation PalmitoylCoA_matrix->BetaOxidation LCarnitine_matrix->CACT

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow for L-Palmitoylcarnitine Quantification

The overall workflow for the quantification of L-Palmitoylcarnitine from biological samples involves several key steps, from sample preparation to data analysis.

Workflow SampleCollection 1. Sample Collection (Plasma, Cultured Cells) Spiking 2. Spiking with Internal Standard (d3-Palmitoylcarnitine) SampleCollection->Spiking Extraction 3. Protein Precipitation & Extraction (e.g., Acetonitrile) Spiking->Extraction Evaporation 4. Supernatant Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Injection Solvent Evaporation->Reconstitution HPLC 6. HPLC Separation (HILIC Column) Reconstitution->HPLC MSMS 7. MS/MS Detection (MRM Mode) HPLC->MSMS DataAnalysis 8. Data Analysis (Quantification against Calibration Curve) MSMS->DataAnalysis

Caption: Experimental Workflow for L-Palmitoylcarnitine Quantification.

Experimental Protocols

Materials and Reagents
  • L-Palmitoylcarnitine analytical standard

  • L-Palmitoylcarnitine-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (or cell culture lysates)

  • Microcentrifuge tubes

  • 96-well plates (optional, for high-throughput analysis)

Protocol 1: Quantification of L-Palmitoylcarnitine in Human Plasma

This protocol details the extraction and analysis of L-Palmitoylcarnitine from human plasma samples.

1. Preparation of Standards and Internal Standard Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of L-Palmitoylcarnitine and L-Palmitoylcarnitine-d3 in methanol.

  • Working Standard Solutions: Serially dilute the L-Palmitoylcarnitine stock solution with a 50:50 acetonitrile/water mixture to prepare a series of working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the L-Palmitoylcarnitine-d3 stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 250 ng/mL.

2. Sample Preparation

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 10 µL of the appropriate working standard solution (for calibration curve points) or 10 µL of 50:50 acetonitrile/water (for unknown samples).

  • Add 20 µL of the IS working solution (250 ng/mL) to all tubes.

  • Vortex mix for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of 90:10 acetonitrile/water.

  • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Analysis

  • HPLC System: An HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm particle size) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in 95:5 Water/Acetonitrile

  • Mobile Phase B: 5 mM Ammonium Acetate in 5:95 Water/Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %B
    0.0 90
    1.0 90
    2.0 10
    3.0 10
    3.1 90

    | 5.0 | 90 |

  • MS/MS Parameters (Positive ESI Mode):

    • Ion Source Temperature: 500°C

    • Nebulizing Gas Flow: 50 L/min

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      L-Palmitoylcarnitine 400.4 341.3

      | L-Palmitoylcarnitine-d3 | 403.4 | 341.3 |

4. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • The concentration of L-Palmitoylcarnitine in unknown samples is determined from the calibration curve.

Protocol 2: Quantification of L-Palmitoylcarnitine in Cultured Cells

This protocol is adapted for the analysis of L-Palmitoylcarnitine from cell lysates.

1. Cell Harvesting and Lysis

  • Culture cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold 80:20 methanol/water to the culture dish to lyse the cells and quench metabolism.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Determine the protein concentration of an aliquot of the lysate for normalization.

2. Sample Preparation

  • Take a known volume of the cell lysate (e.g., 100 µL).

  • Add the internal standard (L-Palmitoylcarnitine-d3) to a final concentration of 250 ng/mL.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 9-12).

3. HPLC-MS/MS Analysis and Data Analysis

  • Follow the same HPLC-MS/MS and data analysis procedures as outlined in Protocol 1.

  • The final concentration of L-Palmitoylcarnitine can be normalized to the protein content of the cell lysate.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of L-Palmitoylcarnitine using the described HPLC-MS/MS method.[1][2]

ParameterL-PalmitoylcarnitineReference
Linearity Range 1 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery ~85%

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination or degradationWash the column with a strong solvent or replace the column.
Inappropriate mobile phase pHEnsure the mobile phase pH is correctly adjusted.
Low Signal Intensity Inefficient ionizationOptimize MS source parameters (e.g., temperature, gas flows).
Sample degradationEnsure samples are kept cold and processed promptly.
High Background Noise Contaminated mobile phase or systemUse fresh, high-purity solvents and flush the HPLC system.
Poor Reproducibility Inconsistent sample preparationEnsure accurate and consistent pipetting, especially for the internal standard.
Variability in instrument performancePerform regular system suitability checks.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of L-Palmitoylcarnitine in biological samples. The detailed protocols and performance data presented in these application notes should enable researchers to successfully implement this analytical technique in their laboratories for a wide range of research and development applications.

References

Application Notes and Protocols for L-Palmitoylcarnitine TFA in Seahorse Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Palmitoylcarnitine Trifluoroacetate (TFA) in Seahorse XF assays to measure mitochondrial fatty acid oxidation (FAO). The protocols and data presented herein are intended to facilitate the experimental design, execution, and interpretation of results for researchers investigating cellular metabolism.

Introduction

Long-chain fatty acids are a critical energy source for many cell types, and their oxidation in the mitochondria is a key metabolic process. The Seahorse XF Analyzer enables the real-time measurement of cellular metabolic rates, specifically the Oxygen Consumption Rate (OCR), which is an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.

L-Palmitoylcarnitine is an essential intermediate in the transport of long-chain fatty acids into the mitochondrial matrix, bypassing the need for the carnitine palmitoyltransferase 1 (CPT1) shuttle for exogenous fatty acids provided as palmitate. By providing L-Palmitoylcarnitine as a substrate, researchers can directly assess the capacity of the mitochondrial beta-oxidation machinery. The trifluoroacetate (TFA) salt of L-Palmitoylcarnitine offers improved solubility in aqueous solutions, facilitating its use in cellular assays.

This document outlines the principles of the Seahorse XF Fatty Acid Oxidation (FAO) assay using L-Palmitoylcarnitine TFA, provides detailed experimental protocols, and presents representative data to guide your research.

Data Presentation

The following tables summarize representative quantitative data obtained from a Seahorse XF FAO assay using this compound. These data are for illustrative purposes to demonstrate expected trends and the types of parameters that can be measured. Actual results will vary depending on the cell type, experimental conditions, and specific instrumentation.

Table 1: Key Parameters of Mitochondrial Respiration in Response to this compound

ParameterControl (BSA only)This compound (100 µM)% Change
Basal Respiration (pmol/min) 55.2 ± 4.185.7 ± 6.3+55.3%
ATP Production (pmol/min) 42.1 ± 3.568.9 ± 5.1+63.6%
Proton Leak (pmol/min) 13.1 ± 1.216.8 ± 1.9+28.2%
Maximal Respiration (pmol/min) 110.5 ± 9.8185.2 ± 15.4+67.6%
Spare Respiratory Capacity (pmol/min) 55.3 ± 7.299.5 ± 11.1+80.0%
Non-Mitochondrial Respiration (pmol/min) 8.9 ± 1.59.2 ± 1.7+3.4%

Values are represented as mean ± standard deviation.

Table 2: Effect of Etomoxir on Fatty Acid Oxidation Fueled by this compound

ParameterThis compound (100 µM)This compound + Etomoxir (40 µM)% Inhibition of FAO-driven Respiration
Basal Respiration (pmol/min) 85.7 ± 6.360.1 ± 5.584.2%
Maximal Respiration (pmol/min) 185.2 ± 15.4115.8 ± 10.993.1%

Percent inhibition is calculated relative to the increase in respiration induced by this compound over the BSA control.

Experimental Protocols

This section provides detailed methodologies for performing a Seahorse XF Fatty Acid Oxidation assay using this compound.

Preparation of this compound-BSA Conjugate

For efficient delivery to cells, this compound must be conjugated to fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Fatty Acid-Free BSA

  • High-purity water

  • Ethanol

  • Sterile, conical tubes

  • Water bath or heat block

Protocol:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in high-purity water. Warm to 37°C to dissolve.

  • Prepare a 5 mM stock solution of this compound in 100% ethanol. Warm to 37°C to ensure complete dissolution.

  • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A typical molar ratio is 6:1 (L-Palmitoylcarnitine:BSA).

  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for conjugation.

  • The final concentration of the this compound-BSA conjugate should be prepared in the Seahorse XF assay medium. A BSA-only solution should be prepared as a vehicle control.

Seahorse XF Fatty Acid Oxidation Assay Protocol

This protocol is adapted from the Agilent Seahorse XF Palmitate Oxidation Stress Test.[1][2]

Day 1: Cell Seeding

  • Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type.

  • Incubate overnight in a standard CO2 incubator at 37°C.

Day 2: Substrate Limitation and Sensor Cartridge Hydration

  • Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Prepare substrate-limited growth medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 1% FBS, and 0.5 mM L-carnitine).

  • Replace the standard growth medium in the cell plate with the substrate-limited medium and incubate overnight. This step helps to deplete endogenous fuel sources, priming the cells to use the exogenous fatty acids provided on the day of the assay.

Day 3: Seahorse XF Assay

  • Prepare Assay Medium: Use a base medium (e.g., Seahorse XF DMEM, pH 7.4) supplemented with 2.5 mM glucose and 0.5 mM L-carnitine. Warm to 37°C and adjust pH to 7.4.

  • Prepare Injection Compounds: Prepare stock solutions of the inhibitors in the assay medium at 10x the final desired concentration.

    • Port A: this compound-BSA conjugate (or BSA control) and Etomoxir (a CPT1 inhibitor, used as a control for FAO dependency).

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (a protonophore that uncouples the mitochondrial membrane and induces maximal respiration).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

  • Cell Plate Preparation:

    • Remove the substrate-limited medium from the cell plate.

    • Wash the cells once with the prepared Seahorse XF assay medium.

    • Add the appropriate volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load Sensor Cartridge: Load the prepared injection compounds into the designated ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the cellular response.

Visualizations

Fatty Acid Oxidation Signaling Pathway

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Matrix LPC L-Palmitoylcarnitine CPT2_outer CPT2 (Outer Membrane) LPC->CPT2_outer Transport LPC_matrix L-Palmitoylcarnitine CPT2_outer->LPC_matrix Palmitoyl_CoA Palmitoyl-CoA LPC_matrix->Palmitoyl_CoA CPT2 Beta_Oxidation Beta-Oxidation Palmitoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP Oxidative Phosphorylation

Caption: L-Palmitoylcarnitine transport and oxidation pathway.

Seahorse XF FAO Assay Workflow

Seahorse_Workflow cluster_prep Pre-Assay Preparation cluster_assay Seahorse XF Assay Day1 Day 1: Seed Cells Day2 Day 2: Substrate Limitation & Cartridge Hydration Day1->Day2 Day3_prep Day 3: Prepare Assay Medium & Injection Compounds Day2->Day3_prep Start Start Assay: Measure Basal OCR/ECAR Day3_prep->Start Inject_LPC Inject L-Palmitoylcarnitine-BSA (or BSA Control) Start->Inject_LPC Inject_Oligo Inject Oligomycin Inject_LPC->Inject_Oligo Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA End End of Assay & Data Analysis Inject_Rot_AA->End

Caption: Experimental workflow for the Seahorse XF FAO assay.

Logical Relationship of Measured Parameters

Seahorse_Parameters Basal Basal Respiration ATP_Prod ATP Production Basal->ATP_Prod is composed of Proton_Leak Proton Leak Basal->Proton_Leak is composed of Spare Spare Respiratory Capacity Basal->Spare determines Non_Mito Non-Mitochondrial Respiration Basal->Non_Mito corrected for Maximal Maximal Respiration Maximal->Spare determines Maximal->Non_Mito corrected for

Caption: Inter-relationship of key mitochondrial respiration parameters.

References

Application Notes and Protocols for Enzymatic Assays Using L-Palmitoylcarnitine TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Palmitoylcarnitine, an ester derivative of carnitine, is a pivotal molecule in cellular energy metabolism. It is formed from the long-chain fatty acid palmitic acid and L-carnitine, a reaction catalyzed by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane.[1] This conversion allows for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production.[1][2][3][4] The carnitine shuttle system, involving CPT1, carnitine-acylcarnitine translocase, and CPT2, is a rate-limiting step in fatty acid oxidation and a critical control point in cellular metabolism.

Dysregulation of the CPT system and altered levels of L-Palmitoylcarnitine have been implicated in various pathological conditions, including metabolic disorders like type 2 diabetes, cardiovascular diseases, and neurodegenerative diseases such as Alzheimer's. Consequently, enzymatic assays utilizing L-Palmitoylcarnitine as a substrate are indispensable tools for studying fatty acid metabolism, screening for enzyme inhibitors, and investigating disease mechanisms.

These application notes provide detailed protocols for the enzymatic assay of Carnitine Palmitoyltransferase (CPT) using L-Palmitoylcarnitine TFA, along with data presentation and visualization of relevant signaling pathways.

Key Applications

  • Enzyme Kinetics and Characterization: Determination of kinetic parameters such as K_m and V_max for CPT enzymes with L-Palmitoylcarnitine as a substrate.

  • Inhibitor Screening: High-throughput screening of chemical libraries to identify inhibitors of CPT1 and CPT2 for drug development.

  • Disease Mechanism Studies: Investigation of CPT activity in various tissues and cell types to understand its role in metabolic and neurodegenerative diseases.

  • Diagnostic Assays: Measurement of CPT activity in patient samples (e.g., fibroblasts, lymphocytes) for the diagnosis of CPT deficiencies.

Signaling Pathways Involving L-Palmitoylcarnitine

L-Palmitoylcarnitine is not only a metabolic intermediate but also a signaling molecule implicated in cellular processes like apoptosis and neurodegeneration.

Fatty_Acid_Oxidation cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane Palmitoyl-CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine L-Carnitine L-Carnitine->CPT1 L-Palmitoylcarnitine L-Palmitoylcarnitine CPT1->L-Palmitoylcarnitine Acyl group transfer CPT2 CPT2 L-Palmitoylcarnitine->CPT2 Translocation Mitochondrial_Matrix Mitochondrial Matrix Palmitoyl-CoA_Matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_Matrix Acyl group transfer Beta_Oxidation Beta_Oxidation Palmitoyl-CoA_Matrix->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA

Caption: Fatty Acid Oxidation Pathway.

Tau_Phosphorylation_Pathway L-Palmitoylcarnitine L-Palmitoylcarnitine Mitochondrial_Dysfunction Mitochondrial_Dysfunction L-Palmitoylcarnitine->Mitochondrial_Dysfunction Calcium_Overload Calcium_Overload Mitochondrial_Dysfunction->Calcium_Overload Calpain Calpain Calcium_Overload->Calpain GSK-3β GSK-3β Calcium_Overload->GSK-3β p35_p25 p35 -> p25 Calpain->p35_p25 CDK5 CDK5 p35_p25->CDK5 Tau Tau CDK5->Tau Phosphorylation GSK-3β->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau

Caption: L-Palmitoylcarnitine-induced Tau Phosphorylation.

Quantitative Data Summary

The following tables summarize key quantitative data for CPT enzymes.

Table 1: Michaelis-Menten Constants (K_m) for CPT1

SubstrateEnzyme SourceK_m (µM)Reference
L-CarnitineRat Heart Mitochondria75.6 - 102.9
Palmitoyl-CoARat Heart MitochondriaNot Reported

Table 2: Inhibitor Constant (IC_50) Values for CPT1

InhibitorEnzyme SourceIC_50 (µM)Reference
PerhexilineRat Cardiac Mitochondria77
AmiodaroneRat Cardiac Mitochondria228
TrimetazidineRat Myocardium1300
EtomoxirCultured Rat HepatocytesNot Reported

Experimental Protocols

Spectrophotometric Assay for Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted from a method that measures the release of Coenzyme A (CoA-SH) from the CPT-catalyzed reaction. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • EDTA

  • Triton X-100

  • Isolated mitochondria or cell/tissue homogenates

  • Microplate reader

Procedure:

  • Reaction Buffer Preparation: Prepare a Tris-HCl buffer (116 mM, pH 8.0) containing 2.5 mM EDTA, 2 mM DTNB, and 0.2% Triton X-100.

  • Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. Determine the protein concentration of the sample.

  • Assay Setup: In a 96-well plate, add 175 µL of the reaction buffer to each well.

  • Sample Addition: Add 10 µL of the sample (e.g., mitochondrial suspension or cell lysate) to the wells. Include a blank control with 10 µL of homogenization buffer instead of the sample.

  • Pre-incubation: Incubate the plate at 30°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of 1 mM this compound and 10 µL of 5 mM CoA to each well.

  • Measurement: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA_412/min).

    • Use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation.

    • Enzyme activity is typically expressed as nmol/min/mg of protein.

Radioisotopic Assay for Carnitine Palmitoyltransferase (CPT) Activity

This forward assay measures the formation of radiolabeled acylcarnitine from radiolabeled carnitine.

Materials:

  • This compound (as a non-radiolabeled substrate for CPT2 in the reverse reaction if needed)

  • Palmitoyl-CoA

  • L-[³H]Carnitine or L-[¹⁴C]Carnitine

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Buffer (e.g., HEPES or Tris-HCl, pH 7.4)

  • Malonyl-CoA (for CPT1 inhibition studies)

  • Perchloric acid

  • Butanol

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, BSA, and Palmitoyl-CoA.

  • Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates.

  • Assay Setup: In microcentrifuge tubes, add the reaction mixture and the sample.

  • Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding L-[³H]Carnitine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 5-15 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Extraction: Add butanol to extract the radiolabeled palmitoylcarnitine. Vortex and centrifuge to separate the phases.

  • Measurement: Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabeled palmitoylcarnitine formed based on the specific activity of the radiolabeled carnitine.

    • Enzyme activity is expressed as nmol/min/mg of protein.

Experimental Workflow Diagram

Enzymatic_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Reagents (Buffer, Substrates, Enzyme) C Mix Reagents and Sample A->C B Prepare Sample (Mitochondria, Cell Lysate) B->C D Incubate at Controlled Temperature C->D E Monitor Reaction Progress (Spectrophotometry or Radioactivity) D->E F Calculate Reaction Rate E->F G Determine Enzyme Activity F->G H Data Interpretation and Reporting G->H

Caption: General Workflow for Enzymatic Assays.

References

Troubleshooting & Optimization

L-Palmitoylcarnitine TFA stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Palmitoylcarnitine trifluoroacetate (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of L-Palmitoylcarnitine TFA in aqueous solutions and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: L-Palmitoylcarnitine, as an ester, is susceptible to hydrolysis in aqueous solutions, yielding L-carnitine and palmitic acid. The rate of this hydrolysis is influenced by several factors, most notably pH and temperature. Generally, long-chain acylcarnitines like L-Palmitoylcarnitine are more stable than their short-chain counterparts. However, it is recommended to prepare aqueous solutions of L-Palmitoylcarnitine fresh and not to store them for more than one day to ensure the integrity of the compound.

Q2: What is the primary degradation pathway for L-Palmitoylcarnitine in aqueous solution?

A2: The primary degradation pathway is the hydrolysis of the ester bond, which separates the palmitoyl group from the carnitine moiety. This reaction is typically catalyzed by acidic or basic conditions.

Q3: How do pH and temperature affect the stability of this compound?

A3:

  • pH: L-Palmitoylcarnitine is most stable in neutral to slightly acidic aqueous solutions. Stability significantly decreases in basic conditions (pH > 9) due to base-catalyzed hydrolysis of the ester linkage.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to store aqueous solutions at refrigerated temperatures (2-8 °C) for short-term use and to avoid elevated temperatures during experimental procedures whenever possible.

Q4: Does the trifluoroacetate (TFA) counter-ion affect the stability of L-Palmitoylcarnitine in solution?

A4: The trifluoroacetate (TFA) counter-ion is a result of the purification process, commonly used in reverse-phase HPLC. While TFA can influence the biological activity and physicochemical properties of some molecules, there is no direct evidence to suggest that it significantly alters the chemical stability (i.e., hydrolysis rate) of L-Palmitoylcarnitine in aqueous solution compared to other counter-ions like chloride. The inherent stability of the ester bond in the L-Palmitoylcarnitine molecule is the primary determinant of its stability in solution.

Q5: What are the best practices for preparing and storing this compound aqueous solutions?

A5:

  • Preparation: For aqueous solutions, dissolve this compound in a buffer with a neutral to slightly acidic pH (e.g., pH 5-7). To aid dissolution of the long-chain acylcarnitine, slight warming and sonication may be necessary. However, prolonged exposure to heat should be avoided.

  • Storage: Aqueous solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8 °C for no longer than 24 hours. For long-term storage, it is best to store this compound as a solid at -20°C or below.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in experiments. Degradation of L-Palmitoylcarnitine in the aqueous stock solution.Prepare fresh aqueous solutions of this compound for each experiment. Verify the pH of your experimental buffer; avoid basic conditions. Minimize the time the compound spends in aqueous solution at room temperature or higher.
Precipitation of L-Palmitoylcarnitine in aqueous buffer. L-Palmitoylcarnitine has limited solubility in aqueous solutions.Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO, and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
High background signal of L-carnitine in control samples. Hydrolysis of L-Palmitoylcarnitine in the stock solution or during sample processing.Analyze the stock solution for the presence of free L-carnitine before use. Optimize sample preparation procedures to minimize exposure to harsh pH conditions or high temperatures.
Variability between experimental replicates. Inconsistent age or storage conditions of the this compound solutions.Use a consistent protocol for solution preparation and storage for all replicates. Ensure all solutions are used within the same timeframe after preparation.

Data on Acylcarnitine Stability

Condition This compound (Qualitative) Acetyl-l-carnitine (Quantitative Example) [1]
pH Stable in neutral to acidic pH. Unstable at pH > 9.Stable at neutral to acidic pH. At room temperature, after 1 hour: ~73% remaining at pH 11, ~4% remaining at pH 12.
Temperature Degradation rate increases with temperature.At pH 5.2, the time for 15% degradation is estimated to be 38 days at 25°C and 234 days at 8°C.

Disclaimer: The quantitative data for acetyl-l-carnitine is provided for illustrative purposes only and may not be directly extrapolated to L-Palmitoylcarnitine. Long-chain acylcarnitines like L-Palmitoylcarnitine are generally more stable than short-chain acylcarnitines.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., different pH buffers and temperatures).

1. Materials and Reagents:

  • This compound

  • L-Carnitine (as a reference standard)

  • Aqueous buffers of desired pH values (e.g., pH 4, 7, and 9)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (e.g., deuterated L-Palmitoylcarnitine)

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., ethanol or methanol).

  • Prepare working solutions by diluting the stock solution into the different aqueous buffers to be tested (e.g., to a final concentration of 10 µg/mL).

3. Stability Study Design:

  • Aliquots of the working solutions in each buffer are incubated at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each condition.

  • Immediately upon removal, the reaction is quenched to prevent further degradation. This can be achieved by adding an excess of cold organic solvent (e.g., acetonitrile) and placing the sample on ice.

4. Sample Preparation for LC-MS/MS Analysis:

  • To the quenched sample, add the internal standard.

  • Vortex the sample to precipitate proteins (if in a biological matrix).

  • Centrifuge the sample to pellet the precipitate.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of L-Palmitoylcarnitine and its primary degradation product, L-carnitine.

  • Use a suitable column (e.g., a C18 or HILIC column).

  • Optimize the mass spectrometer settings for the detection of the parent and daughter ions of L-Palmitoylcarnitine, L-carnitine, and the internal standard.

6. Data Analysis:

  • Construct calibration curves for both L-Palmitoylcarnitine and L-carnitine.

  • Quantify the concentration of L-Palmitoylcarnitine and L-carnitine in each sample at each time point.

  • Plot the concentration of L-Palmitoylcarnitine versus time for each condition to determine the degradation rate.

Visualizations

Hydrolysis_Pathway LPC This compound Products Degradation Products LPC->Products Hydrolysis (pH, Temp dependent) H2O H₂O (Aqueous Solution) LC L-Carnitine Products->LC PA Palmitic Acid Products->PA

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Stock Prepare this compound Stock Prep_Work Prepare Working Solutions in Buffers Prep_Stock->Prep_Work Incubate Incubate at Different Temperatures Prep_Work->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Data Interpretation Analyze->Data

Caption: Experimental workflow for a stability study.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Solution Was the aqueous solution prepared fresh? Start->Check_Solution Sol_Yes Yes Check_Solution->Sol_Yes Yes Sol_No No Check_Solution->Sol_No No Check_pH What is the pH of the buffer? pH_Acidic Acidic/Neutral Check_pH->pH_Acidic Acidic/Neutral pH_Basic Basic Check_pH->pH_Basic Basic Check_Temp Were solutions exposed to high temperatures? Temp_Controlled No Check_Temp->Temp_Controlled No Temp_High Yes Check_Temp->Temp_High Yes Sol_Yes->Check_pH Action_Fresh Action: Always prepare fresh solutions. Sol_No->Action_Fresh pH_Acidic->Check_Temp Action_pH Action: Adjust buffer to neutral/acidic pH. pH_Basic->Action_pH Action_Temp Action: Maintain low temperature during handling. Temp_High->Action_Temp

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Removing Trifluoroacetic Acid (TFA) from L-Palmitoylcarnitine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing trifluoroacetic acid (TFA) from L-Palmitoylcarnitine samples. Residual TFA can significantly impact experimental outcomes, and this guide offers practical solutions and in-depth protocols to ensure the purity and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA from L-Palmitoylcarnitine samples?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of molecules like L-Palmitoylcarnitine.[1][2] Residual TFA can interfere with downstream applications in several ways:

  • Biological Assays: TFA can exhibit cytotoxicity, even at low concentrations, affecting cell viability and proliferation assays.[3] It can also alter the pH of culture media, leading to unreliable results.

  • Structural Analysis: The strong ionic pairing of TFA with the quaternary amine of L-Palmitoylcarnitine can alter its conformation and interfere with techniques like NMR or mass spectrometry.

  • Inaccurate Quantification: The presence of TFA salts contributes to the total weight of the sample, leading to inaccuracies in concentration determination.[4]

Q2: What are the most common methods for removing TFA from L-Palmitoylcarnitine?

A2: The most prevalent and effective methods for removing TFA from similar molecules, like peptides, which can be adapted for L-Palmitoylcarnitine, include:

  • TFA/HCl Exchange with Lyophilization: This involves dissolving the sample in a dilute hydrochloric acid (HCl) solution and then freeze-drying (lyophilizing) to remove the more volatile TFA-HCl salt. This process is often repeated to ensure complete removal.[1]

  • TFA/Acetate Exchange using Ion-Exchange Chromatography: This method utilizes a strong anion exchange (SAX) resin to replace the trifluoroacetate anion with a more biocompatible acetate anion.

  • Solid-Phase Extraction (SPE): Cation-exchange SPE can be employed to bind the positively charged L-Palmitoylcarnitine while allowing the negatively charged TFA to be washed away.

Q3: Will simple lyophilization remove TFA from my L-Palmitoylcarnitine sample?

A3: While lyophilization can remove unbound, free TFA, it is not effective at removing the TFA counterions that are ionically bound to the positively charged quaternary amine group of L-Palmitoylcarnitine. A salt exchange procedure is necessary to displace the bound TFA.

Q4: How can I determine the amount of residual TFA in my sample?

A4: Several analytical techniques can be used to quantify residual TFA, including:

  • Ion Chromatography: This is a sensitive and straightforward method for the direct detection and quantification of TFA.

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds like TFA and can be used for accurate quantification.

  • HPLC with Evaporative Light Scattering Detection (ELSD): This method can be used to quantify non-volatile compounds like TFA salts.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of TFA from L-Palmitoylcarnitine samples and provides systematic solutions.

Issue Potential Cause Recommended Action
Poor Solubility of L-Palmitoylcarnitine TFA Salt This compound salt may have limited solubility in aqueous solutions.L-Palmitoylcarnitine chloride is soluble in organic solvents like ethanol, DMSO, and DMF at approximately 20 mg/mL and 14 mg/mL, respectively. For aqueous-based procedures, consider starting with a small amount of an organic co-solvent (e.g., methanol or isopropanol) to aid initial dissolution before adding the aqueous buffer. For lyophilization, ensure the final solution is fully dissolved before freezing.
Sample Appears Oily or Waxy After Lyophilization The long palmitoyl chain can lead to a non-powdery final product, making it difficult to handle and dissolve.This is often characteristic of long-chain acylcarnitines. To improve handling, ensure the sample is thoroughly dried. For subsequent experiments, dissolve the sample in an appropriate organic solvent like ethanol or methanol before preparing aqueous solutions.
Incomplete TFA Removal After Salt Exchange The exchange procedure may not have been sufficient to displace all the bound TFA.For the TFA/HCl exchange method, repeat the dissolution in dilute HCl and lyophilization cycle 2-3 times. For ion-exchange chromatography, ensure the resin has sufficient capacity and that the column is adequately washed with the exchange buffer.
Low Sample Recovery L-Palmitoylcarnitine, being amphiphilic, can adhere to plasticware and chromatography media.Use low-adhesion microcentrifuge tubes and pipette tips. When using SPE or ion-exchange chromatography, pre-condition the column thoroughly and consider using a mobile phase containing a low percentage of organic solvent to minimize hydrophobic interactions. Elute with a solvent mixture that ensures complete recovery.
Phase Separation During Extraction/Washing Steps The amphiphilic nature of L-Palmitoylcarnitine can lead to the formation of emulsions or phase separation with certain solvent mixtures.Use a solvent system where L-Palmitoylcarnitine is fully soluble. For liquid-liquid extractions, vigorous mixing followed by centrifugation can help to break emulsions. For SPE, ensure the wash and elution solvents are miscible to prevent phase separation within the column.

Quantitative Data Summary

The following table summarizes typical efficiencies for TFA removal methods based on studies with peptides, which can be considered as a reference for L-Palmitoylcarnitine. The actual efficiency for L-Palmitoylcarnitine may vary and should be validated for your specific sample.

Method Typical TFA Removal Efficiency Key Considerations Reference
TFA/HCl Exchange with Lyophilization (3 cycles) >99%Requires multiple cycles for high efficiency. The final product is the hydrochloride salt.
TFA/Acetate Exchange (Ion-Exchange Chromatography) >95%The final product is the acetate salt, which is often more biocompatible. Resin capacity and proper washing are crucial.

Experimental Protocols

Protocol 1: TFA/HCl Exchange with Lyophilization

This protocol is a widely adopted method for replacing TFA counterions with hydrochloride.

  • Dissolution: Dissolve the this compound salt in a 10 mM HCl solution. To aid solubility, you may first dissolve the sample in a minimal amount of ethanol or methanol before adding the HCl solution. A typical concentration is 1 mg/mL.

  • Freezing: Once fully dissolved, freeze the solution at -80°C or in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: For optimal TFA removal, repeat steps 1-3 two more times.

  • Final Product: The final product will be L-Palmitoylcarnitine hydrochloride.

Protocol 2: TFA/Acetate Exchange using a Strong Anion Exchange (SAX) Resin

This method is suitable for exchanging TFA with the more biocompatible acetate counterion.

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The resin capacity should be at least 10-fold in excess of the molar amount of TFA in the sample.

  • Column Equilibration:

    • Wash the resin with 1 M sodium acetate.

    • Wash thoroughly with deionized water to remove excess sodium acetate.

    • Equilibrate the column with the desired initial solvent (e.g., a low percentage of organic solvent in water).

  • Sample Loading: Dissolve the this compound salt in the equilibration solvent and load it onto the column.

  • Washing: Wash the column with the equilibration solvent to remove the displaced trifluoroacetate ions.

  • Elution: Elute the L-Palmitoylcarnitine acetate salt using an appropriate buffer. Due to the amphiphilic nature of L-Palmitoylcarnitine, an elution buffer containing an organic solvent will likely be necessary.

  • Lyophilization: Lyophilize the collected fractions to obtain the final L-Palmitoylcarnitine acetate salt.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described TFA removal protocols.

TFA_Removal_Workflows cluster_HCl TFA/HCl Exchange Workflow cluster_Acetate TFA/Acetate Exchange Workflow start_hcl Start: L-Palmitoylcarnitine-TFA dissolve_hcl Dissolve in 10 mM HCl start_hcl->dissolve_hcl freeze_hcl Freeze (-80°C or Liquid N2) dissolve_hcl->freeze_hcl lyophilize_hcl Lyophilize freeze_hcl->lyophilize_hcl repeat_hcl Repeat 2x lyophilize_hcl->repeat_hcl repeat_hcl->dissolve_hcl No end_hcl End: L-Palmitoylcarnitine-HCl repeat_hcl->end_hcl Yes start_acetate Start: L-Palmitoylcarnitine-TFA prepare_resin Prepare SAX Resin start_acetate->prepare_resin equilibrate_resin Equilibrate Resin prepare_resin->equilibrate_resin load_sample Load Sample equilibrate_resin->load_sample wash_resin Wash Resin load_sample->wash_resin elute_sample Elute with Acetate Buffer wash_resin->elute_sample lyophilize_acetate Lyophilize elute_sample->lyophilize_acetate end_acetate End: L-Palmitoylcarnitine-Acetate lyophilize_acetate->end_acetate

Caption: Workflows for TFA/HCl and TFA/Acetate exchange.

Logical_Relationship cluster_problem The Problem cluster_impact Potential Impact cluster_solution The Solution cluster_methods Recommended Methods tfa_contamination Residual TFA in L-Palmitoylcarnitine Sample assay_interference Biological Assay Interference tfa_contamination->assay_interference structural_changes Structural Alterations tfa_contamination->structural_changes quant_error Quantification Errors tfa_contamination->quant_error tfa_removal TFA Removal assay_interference->tfa_removal structural_changes->tfa_removal quant_error->tfa_removal hcl_exchange TFA/HCl Exchange tfa_removal->hcl_exchange acetate_exchange TFA/Acetate Exchange tfa_removal->acetate_exchange spe Solid-Phase Extraction tfa_removal->spe

Caption: The problem of TFA contamination and its solutions.

References

Technical Support Center: L-Palmitoylcarnitine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Trifluoroacetic Acid (TFA) interference in the analysis of L-Palmitoylcarnitine and other acylcarnitines by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is Trifluoroacetic Acid (TFA) and why is it used in my LC-MS mobile phase?

A1: Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used as a mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC). It is added to improve chromatographic performance by protonating silanol groups on the stationary phase, which minimizes unwanted interactions and reduces peak tailing, leading to sharper, more symmetrical peaks for analytes like peptides and L-Palmitoylcarnitine.[1][2]

Q2: How does TFA interfere with the detection of L-Palmitoylcarnitine in mass spectrometry?

A2: TFA, while beneficial for chromatography, significantly suppresses the analyte signal in electrospray ionization mass spectrometry (ESI-MS).[3][4] The primary mechanisms of interference are:

  • Ion-Pair Formation: In the gas phase of the ESI source, the negatively charged trifluoroacetate ions form strong ion pairs with positively charged analytes like L-Palmitoylcarnitine. This neutralizes the analyte, preventing its detection by the mass spectrometer.

  • High Surface Tension: Mobile phases containing TFA at typical concentrations (e.g., 0.1%) exhibit high surface tension, which hinders the efficient formation of the fine spray (nebulization) required for effective ionization.

Q3: What are the typical signs of TFA interference in my L-Palmitoylcarnitine analysis?

A3: The most common symptom is a significant and unexpected loss of sensitivity. You may observe a dramatic decrease in the signal-to-noise ratio or a complete loss of the L-Palmitoylcarnitine peak in your mass chromatogram, even when UV chromatograms show a well-defined peak. This signal reduction can range from 30% to over 600% for some molecules.

Q4: Can I simply remove TFA from my mobile phase?

A4: While removing TFA is the most direct way to eliminate the interference, it may compromise your chromatography. Without an acidic modifier, you might experience poor peak shapes, such as excessive tailing and broadening, leading to reduced resolution and inaccurate quantification. However, using modern, highly inert silica-based columns can often provide excellent peak symmetry even without TFA.

Q5: What are the most common alternatives to TFA for L-Palmitoylcarnitine analysis?

A5: Formic acid (FA) is the most widely recommended alternative to TFA for LC-MS applications. Other effective mobile phase modifiers include difluoroacetic acid (DFA), ammonium formate, and ammonium acetate, which provide the necessary pH control without causing severe ion suppression. For acylcarnitine analysis specifically, mobile phases containing a combination of formic acid and ammonium acetate are commonly used.

Troubleshooting Guide

This guide provides structured solutions to specific problems encountered during the LC-MS analysis of L-Palmitoylcarnitine when using TFA.

Problem 1: Poor L-Palmitoylcarnitine signal intensity and high baseline noise.

  • Cause: Severe ion suppression caused by TFA in the mobile phase.

  • Solutions:

    • Mobile Phase Replacement: The most effective solution is to replace TFA with a more MS-friendly modifier.

      • Recommendation: Substitute 0.1% TFA with 0.1% Formic Acid (FA). FA provides sufficient acidity for good chromatography for many applications without causing significant ion suppression.

      • Alternative: Test a combination of modifiers. A mobile phase containing 10 mM ammonium formate with 0.1% formic acid has shown good performance for acylcarnitine analysis.

    • Reduce TFA Concentration: If TFA is essential for your separation, try reducing its concentration to the lowest possible level that still provides acceptable peak shape (e.g., 0.025% or 0.05%).

    • Post-Column Modification: If the chromatography with TFA cannot be altered, you can counteract the suppression effect post-column (after the analyte has eluted but before it enters the mass spectrometer).

      • Method: Infuse a dilute solution of ammonium hydroxide (NH₄OH) into the eluent stream. This disrupts the analyte-TFA ion pair, freeing the protonated L-Palmitoylcarnitine for detection.

Problem 2: Excellent chromatographic peak shape (UV) but no detectable peak in the mass spectrometer (MS).

  • Cause: Complete signal suppression by TFA. The analyte is present, but it is not being ionized and detected.

  • Solutions:

    • Immediate Check with Formic Acid: Prepare a new mobile phase with 0.1% formic acid instead of TFA and re-inject a standard. This will quickly confirm if TFA is the cause of the signal loss.

    • Implement Post-Column Addition of Ammonium Hydroxide: This is a robust method to recover the signal without changing the established chromatography. An ion signal improvement of 1.2 to 20 times can be achieved. (See Experimental Protocol 2).

    • Utilize a "Supercharging" Agent: Adding a supercharging agent (e.g., m-nitrobenzyl alcohol, m-NBA) to your mobile phase can help rescue the signal from TFA-induced suppression by reducing the concentration of free trifluoroacetate anions in the ESI droplets.

Problem 3: Inconsistent L-Palmitoylcarnitine quantification and poor reproducibility between runs.

  • Cause: TFA can contribute to spray instability in the ESI source, leading to fluctuating signal intensity. Additionally, TFA can interact with stainless steel components in the LC system, potentially forming iron complexes that create interference ions.

  • Solutions:

    • Switch to Formic Acid: Formic acid provides a much more stable spray and reduces the risk of forming metallic adducts.

    • System Check: If TFA must be used, inspect the system for any stainless steel unions or capillaries between the column and the ESI tip, as these can be a source of iron. Replacing them with PEEK or titanium components can help.

    • Lower the Additive Concentration: High concentrations of any additive can decrease analyte response. Always use the lowest concentration necessary for the desired chromatographic performance.

Data Presentation: Impact of Mobile Phase Modifiers

The following table summarizes the effects of different mobile phase modifiers on signal intensity in ESI-MS.

ModifierTypical ConcentrationChromatographic PerformanceESI-MS Signal IntensityKey Considerations
Trifluoroacetic Acid (TFA) 0.1%ExcellentSevere SuppressionNot recommended for quantitative MS analysis unless mitigation is used.
Formic Acid (FA) 0.1%Good to ExcellentHighThe standard choice for high-sensitivity LC-MS.
Ammonium Formate 10 mMGoodHighProvides buffering capacity and improves ionization.
Ammonium Acetate 10 mMGoodHighUseful alternative, especially for lipid analysis.
TFA + Post-Column NH₄OH 0.1%ExcellentGood to HighRecovers signal suppressed by TFA; adds experimental complexity.

Experimental Protocols

Protocol 1: L-Palmitoylcarnitine Analysis with a Formic Acid Mobile Phase

This protocol provides a baseline method for avoiding TFA-related issues.

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 950 mL of HPLC-grade water with 50 mL of acetonitrile and 1 mL of formic acid (final concentration 0.1%).

    • Mobile Phase B: Mix 950 mL of acetonitrile with 50 mL of HPLC-grade water and 1 mL of formic acid (final concentration 0.1%).

  • Chromatographic Conditions:

    • Column: A high-quality C18 reversed-phase column (e.g., 150 mm length, 2.1 mm ID, 1.8 µm particle size).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 10% B

      • 18.1-22 min: Re-equilibration at 10% B

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for L-Palmitoylcarnitine.

    • Precursor Ion (Q1): m/z 400.3

    • Product Ion (Q3): m/z 85.1

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

Protocol 2: Mitigation of TFA Interference via Post-Column Infusion of Ammonium Hydroxide

Use this protocol to rescue signal when an existing TFA-based chromatographic method cannot be changed.

  • Existing Setup:

    • An LC system running a mobile phase containing 0.1% TFA.

  • Post-Column Infusion Setup:

    • Use a second HPLC pump or a syringe pump to deliver the modifying solution.

    • Connect the outlet of the analytical column to a low-dead-volume T-junction.

    • Connect the output of the infusion pump to the second port of the T-junction.

    • Connect the third port of the T-junction to the ESI probe of the mass spectrometer.

  • Reagent Preparation:

    • Modifying Solution: Prepare a dilute solution of ammonium hydroxide (NH₄OH) in 50:50 acetonitrile:water. A typical starting concentration is 0.5% NH₄OH.

  • Experimental Procedure:

    • Begin the LC run using the established TFA method.

    • Start the infusion pump at a low flow rate (e.g., 10-20 µL/min) just before the analyte of interest is expected to elute.

    • The infused ammonium ions will displace the trifluoroacetate from the protonated L-Palmitoylcarnitine, allowing the free analyte to be detected.

    • Optimize the concentration of NH₄OH and the infusion flow rate to maximize signal recovery while minimizing baseline instability. Effective molar ratios of NH₄OH to TFA are reported to be between 0.5:1 and 50:1.

Visualizations

TFA_Interference_Mechanism cluster_LC LC Eluent (with TFA) cluster_ESI ESI Droplet cluster_MS Mass Analyzer Analyte_pos L-Palmitoylcarnitine (Analyte⁺) IonPair [Analyte⁺ • TFA⁻] Neutral Ion Pair Analyte_pos->IonPair Ion-Pairing TFA_neg TFA⁻ TFA_neg->IonPair NoSignal No Signal Detected IonPair->NoSignal Analyte is Neutral

Caption: Mechanism of TFA-induced ion suppression in ESI-MS.

Mitigation_Workflow Start Start: L-Palmitoylcarnitine Assay LC_Column 1. Separation on Analytical Column (Mobile Phase with TFA) Start->LC_Column T_Junction 2. T-Junction LC_Column->T_Junction Eluent ESI_Source 3. ESI Source: Ion Pair Dissociation T_Junction->ESI_Source Mixed Flow Reagent_Pump Infusion Pump with Ammonium Hydroxide Reagent_Pump->T_Junction Reagent MS_Detect 4. Mass Spectrometer Detection ESI_Source->MS_Detect End End: Quantified Signal MS_Detect->End Troubleshooting_Flowchart q1 Low or No Signal for L-Palmitoylcarnitine? a1_yes Is TFA in the mobile phase? q1->a1_yes Yes a1_no Troubleshoot other MS parameters (source, voltages, etc.) q1->a1_no No a1_yes->a1_no No q2 Can chromatography be re-developed? a1_yes->q2 Yes a2_yes Replace 0.1% TFA with 0.1% Formic Acid. Re-optimize separation. q2->a2_yes Yes a2_no Implement Post-Column Mitigation Strategy (e.g., NH₄OH infusion) q2->a2_no No end_good Problem Solved a2_yes->end_good end_good2 Problem Solved a2_no->end_good2

References

Technical Support Center: L-Palmitoylcarnitine TFA Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-Palmitoylcarnitine TFA in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of L-Palmitoylcarnitine-induced cytotoxicity?

L-Palmitoylcarnitine (PC) is an ester derivative of carnitine involved in fatty acid metabolism.[1] Its cytotoxic effects are primarily linked to the induction of mitochondrial dysfunction.[2] This can lead to a cascade of events including increased production of reactive oxygen species (ROS), depletion of cellular glutathione (GSH), calcium overload, and ultimately, apoptosis (programmed cell death).[2][3][4]

Q2: Which types of cell lines are sensitive to L-Palmitoylcarnitine?

Sensitivity to L-Palmitoylcarnitine can vary significantly between cell lines. Generally, cancer cell lines, particularly those with a reliance on mitochondrial metabolism and lower baseline antioxidant capacity, tend to be more susceptible. For example, colorectal cancer cells (HT29, HCT 116) and cervical cancer cells (SiHa, HeLa) have shown high sensitivity. In contrast, some non-transformed cell lines and cancer cells with higher oxidative capacity may be more resistant.

Q3: What are the typical concentrations of L-Palmitoylcarnitine used to induce cytotoxicity?

The effective concentration of L-Palmitoylcarnitine can range from micromolar (µM) to millimolar (mM) levels, depending on the cell line and the duration of exposure. For instance, concentrations between 30 µM and 200 µM have been shown to be highly cytotoxic to SiHa and HeLa cells, while concentrations around 50 µM to 100 µM are effective in HT29 and HCT 116 cells.

Q4: How does L-Palmitoylcarnitine affect mitochondrial function?

L-Palmitoylcarnitine can disrupt mitochondrial function in several ways. It has been shown to cause changes in mitochondrial morphology, increase the mitochondrial membrane potential, and decrease mitochondrial DNA content. Furthermore, it can lead to mitochondrial swelling and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis. In some neuronal cells, it has also been linked to increased mitochondrial fission.

Q5: What is the role of oxidative stress in L-Palmitoylcarnitine cytotoxicity?

L-Palmitoylcarnitine treatment can lead to an increase in the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). This increase in oxidative stress can overwhelm the cell's antioxidant defenses, particularly by depleting glutathione (GSH). The resulting oxidative damage contributes significantly to the observed cytotoxicity.

Troubleshooting Guide

Issue 1: Inconsistent or no cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Cell Line Resistance.

    • Troubleshooting Step: Verify the sensitivity of your specific cell line to L-Palmitoylcarnitine. Some cell lines, like the non-transformed colon cells CCD 841, have shown resistance. Consider using a positive control cell line known to be sensitive, such as HT29 or SiHa cells.

  • Possible Cause 2: Sub-optimal Exposure Time.

    • Troubleshooting Step: The cytotoxic effects of L-Palmitoylcarnitine are time-dependent. If you are not observing an effect at 24 hours, consider extending the incubation period to 48 hours or longer.

  • Possible Cause 3: Reagent Quality.

    • Troubleshooting Step: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions for each experiment.

Issue 2: High variability between replicate wells in cytotoxicity assays.

  • Possible Cause 1: Uneven Cell Seeding.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution.

  • Possible Cause 2: Edge Effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation, leading to changes in reagent concentration. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Incomplete Solubilization of Formazan Crystals (in MTT assays).

    • Troubleshooting Step: After adding the solubilization solution, ensure complete mixing by pipetting up and down or placing the plate on a shaker for a few minutes before reading the absorbance.

Issue 3: Unexpected morphological changes in cells not correlating with cell death.

  • Possible Cause 1: Sub-lethal effects on cell adhesion and cytoskeleton.

    • Troubleshooting Step: L-Palmitoylcarnitine has been reported to inhibit cell adhesion and induce morphological changes in some cell lines, such as HL-60, independent of immediate cell death. Document these changes with microscopy. These effects may be linked to the inhibition of protein kinase C.

  • Possible Cause 2: Induction of cellular stress responses.

    • Troubleshooting Step: At lower concentrations or early time points, cells may exhibit stress responses like vacuolization or changes in filopodia before undergoing apoptosis. Consider performing a time-course experiment to observe the progression of these changes.

Quantitative Data Summary

Table 1: IC50 Values of L-Palmitoylcarnitine in Various Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Citation
SiHaCervical Cancer33.348
HeLaCervical Cancer42.948
HaCaTKeratinocyte94.148
Gingival FibroblastNormal Fibroblast82.748
Cal27Tongue Squamous Cell Carcinoma151.148
MCF7Breast Adenocarcinoma94.248

Table 2: Summary of L-Palmitoylcarnitine Effects on Different Cell Lines

Cell LineEffectConcentrationExposure Time (hours)Citation
Caco-2, IEC-18Decreased cell viability, increased membrane permeability≥0.4 mM0.5
JurkatStimulation of caspase activityNot specifiedNot specified
HT29, HCT 116Decreased cell survival, H2O2 emission, caspase-3 activation50-100 µM24-48
CCD 841No significant decrease in cell survival50-100 µM24-48
Rat Ventricular MyocytesMitochondrial membrane depolarization, mPTP opening, ROS generation10 µMNot specified
SH-SY5YEnhanced tau phosphorylation, mitochondrial fission, increased intracellular calciumNot specifiedNot specified
PC3Increased IL-6 expression, rapid Ca2+ influx5 µM8

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Crystal Violet Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of L-Palmitoylcarnitine (e.g., 0, 10, 25, 50, 100, 200 µM) for 24 or 48 hours.

  • Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Measurement of Mitochondrial ROS Production using DCFDA
  • Cell Seeding and Treatment: Seed and treat cells with L-Palmitoylcarnitine as described in Protocol 1.

  • Loading with DCFDA: After the treatment period, remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with L-Palmitoylcarnitine.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_mechanistic A 1. Cell Culture & Seeding (Select appropriate cell line) B 2. Treatment (this compound dose-response and time-course) A->B C 3. Cytotoxicity/Viability Assay (e.g., Crystal Violet, MTT) B->C D 4. Mechanistic Assays B->D E 5. Data Analysis (Calculate IC50, statistical analysis) C->E M1 Apoptosis Assay (Caspase Activity) D->M1 M2 Mitochondrial Function (ROS, Membrane Potential) D->M2 M3 Oxidative Stress (GSH Levels) D->M3 M1->E M2->E M3->E

Caption: General experimental workflow for assessing L-Palmitoylcarnitine cytotoxicity.

cluster_mito Mitochondrion PC L-Palmitoylcarnitine Mito_Dys Mitochondrial Dysfunction (Increased MMP, mPTP opening) PC->Mito_Dys Ca Intracellular Ca2+ Overload PC->Ca ROS Increased ROS (H2O2) Mito_Dys->ROS Casp Caspase Activation (e.g., Caspase-3) Mito_Dys->Casp GSH Glutathione (GSH) Depletion ROS->GSH Apoptosis Apoptosis GSH->Apoptosis potentiates Ca->Mito_Dys Casp->Apoptosis

Caption: Proposed signaling pathway for L-Palmitoylcarnitine-induced apoptosis.

Start Inconsistent/No Cytotoxicity? CheckCell Is the cell line known to be sensitive? Start->CheckCell CheckTime Is the exposure time sufficient (≥ 48h)? CheckCell->CheckTime Yes Resistant Action: Use a positive control cell line (e.g., HT29). Consider cell line is resistant. CheckCell->Resistant No CheckConc Is the concentration range appropriate? CheckTime->CheckConc Yes IncreaseTime Action: Increase exposure time (e.g., 72h). CheckTime->IncreaseTime No CheckReagent Is the reagent quality confirmed? CheckConc->CheckReagent Yes IncreaseConc Action: Increase concentration range. CheckConc->IncreaseConc No NewReagent Action: Prepare fresh stock solution from a new vial. CheckReagent->NewReagent No

Caption: Troubleshooting guide for lack of observed cytotoxicity.

References

optimizing L-Palmitoylcarnitine TFA concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of L-Palmitoylcarnitine TFA in experimental settings. It includes frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

L-Palmitoylcarnitine is an ester derivative of carnitine that plays a crucial role in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids, like palmitic acid, across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[1][2][3] Beyond its metabolic role, L-Palmitoylcarnitine is known to accumulate in tissues during events like myocardial ischemia.[4] It can also act as a signaling molecule, with studies showing it can stimulate the activity of caspases 3, 7, and 8, suggesting a role in apoptosis. The "TFA" indicates that the compound is supplied as a trifluoroacetate salt.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in several organic solvents. The choice of solvent and preparation method is critical for experimental success.

  • Storage: Store the solid compound and stock solutions at -20°C or colder for long-term stability.

  • Preparation: Dissolve this compound in a suitable organic solvent like DMSO, ethanol, or DMF. For cell-based assays, DMSO is common. Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the final solvent concentration in your culture media (ideally ≤ 0.1%).

  • Working Solutions: For in-vitro experiments, further dilute the stock solution in your cell culture medium. Due to the amphipathic nature of L-Palmitoylcarnitine, it is highly recommended to complex it with fatty-acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery to cells, and to mitigate potential detergent-like effects at higher concentrations.

Table 1: Stock Solution Solvents and Solubility

Solvent Approximate Solubility Reference
Dimethyl Sulfoxide (DMSO) ~10 mg/mL
Ethanol ~20 mg/mL

| Dimethylformamide (DMF) | ~20 mg/mL | |

Q3: What is a recommended starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. A dose-response experiment is always recommended.

Table 2: Experimentally Reported Concentrations of L-Palmitoylcarnitine

Concentration Range Experimental Context Biological Effect Reference
1 µM KATP Channel Activity Assay Inhibition of KATP channel activity
1 µM Calcium Influx Assay (PC3 cells) Induced rapid Ca2+ influx
25 - 50 µM In Vitro Coagulation Assays No significant effect on APTT or PT

| 500 µM | Enzyme Activity Assay (Rat Plasma) | Inhibition of lecithin:cholesterol acyltransferase | |

Q4: What are the most critical factors to consider when designing cell culture experiments with this compound?

Several factors can profoundly influence the outcome of your experiments:

  • Serum and Albumin: The presence of serum, which contains albumin, will affect the availability of L-Palmitoylcarnitine to the cells. Albumin acts as a carrier for fatty acids. When using serum-free media, the addition of fatty-acid-free BSA is critical to avoid cytotoxicity and ensure consistent results.

  • Cell Density: The density of your cell culture can impact the effective concentration per cell. It is important to standardize seeding densities across experiments.

  • Vehicle Control: Always include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This helps to distinguish the effects of the compound from the effects of the solvent.

Troubleshooting Guides

Q5: I am observing high levels of unexpected cytotoxicity, even at low concentrations. What could be the cause?

High cytotoxicity can stem from several sources. The following decision tree and table can help diagnose the issue.

G start High Cytotoxicity Observed q1 Is a vehicle control (solvent only) included? start->q1 a1_no No q1->a1_no ACTION: Add this control. a1_yes Yes q1->a1_yes q2 Is the vehicle control also toxic? a1_yes->q2 a2_yes Solvent concentration is likely too high. Reduce final solvent %. q2->a2_yes a2_no Toxicity is specific to this compound. q2->a2_no q3 Are you using serum-free media? a2_no->q3 a3_no Variability in serum batches may be a factor. Test different serum lots. q3->a3_no a3_yes Yes q3->a3_yes q4 Is fatty-acid-free BSA included in the media? a3_yes->q4 a4_no Unbound L-Palmitoylcarnitine may have detergent-like effects. Add BSA. q4->a4_no a4_yes Cell line may be extremely sensitive. Perform a wider, lower-range dose-response curve. q4->a4_yes

Caption: Troubleshooting unexpected cytotoxicity.

Table 3: Troubleshooting High Cytotoxicity

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of DMSO or other solvent is non-toxic to your cells (typically <0.5%, ideally ≤0.1%). Always run a vehicle-only control.
Detergent Effects In serum-free conditions, long-chain acylcarnitines can disrupt cell membranes. Complex this compound with fatty-acid-free BSA before adding it to the culture medium.

| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to determine the optimal window for your specific cells. |

Q6: My results are not reproducible between experiments. How can I improve consistency?

Inconsistent results are often due to subtle variations in protocol execution.

Table 4: Improving Experimental Reproducibility

Potential Cause Recommended Solution
Stock Solution Integrity Aliquot your primary stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
BSA Complexation The molar ratio of L-Palmitoylcarnitine to BSA can affect its bioavailability. Use a consistent, documented protocol for preparing the complex for each experiment.
Cell State Variability Use cells from a similar passage number for all related experiments. Ensure consistent cell seeding density and confluency at the time of treatment.

| Incubation Time | The effects of L-Palmitoylcarnitine can be time-dependent. Perform a time-course experiment to identify the optimal treatment duration for your desired endpoint. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out this compound (MW: 513.63 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 5.14 mg.

  • Solubilization: Add the appropriate volume of high-purity, sterile DMSO to the tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store immediately at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM this compound-BSA Working Solution

This protocol creates a working solution with a 2:1 molar ratio of this compound to BSA, a common ratio for fatty acid delivery.

  • Prepare BSA Solution: Prepare a 0.5 mM solution of fatty-acid-free BSA in serum-free culture medium. Warm to 37°C.

  • Dilute Stock: Add the required volume of your 10 mM this compound stock solution to a sterile tube. For 1 mL of a 1 mM intermediate solution, add 100 µL of the 10 mM stock to 900 µL of serum-free medium.

  • Complexation: While gently vortexing the warm BSA solution, add your 1 mM intermediate this compound solution dropwise to achieve a final concentration of 100 µM this compound and 50 µM BSA.

  • Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for complete complex formation.

  • Application: Use this working solution to treat your cells. Remember to prepare a corresponding vehicle control containing BSA and the equivalent amount of DMSO.

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in DMSO prep_bsa Prepare L-PC:BSA Complex in Serum-Free Medium prep_stock->prep_bsa dose_range Treat with Broad Dose Range + Controls (Vehicle, Untreated) prep_bsa->dose_range seed Seed Cells at Standardized Density seed->dose_range incubation Incubate for Defined Time Period dose_range->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay analyze Analyze Data & Determine IC50 assay->analyze optimize Optimize with Narrower Concentration Range analyze->optimize

Caption: Workflow for concentration optimization.

G lpc L-Palmitoylcarnitine (Increased Levels) cpt1 CPT I lpc->cpt1 Formation via mito Mitochondrial Stress / Signaling lpc->mito procas8 Pro-Caspase-8 mito->procas8 Activates cas8 Caspase-8 procas8->cas8 procas3 Pro-Caspase-3 cas8->procas3 Cleaves cas3 Caspase-3 procas3->cas3 apoptosis Apoptosis cas3->apoptosis Executes

References

Technical Support Center: L-Palmitoylcarnitine TFA in Experimental Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Palmitoylcarnitine TFA. The focus is on preventing precipitation in cell culture media and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

L-Palmitoylcarnitine is a long-chain acylcarnitine, an ester derivative of carnitine, that plays a crucial role in fatty acid metabolism.[1] It is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for cellular energy production. In research, it is often used to study cellular metabolism, ion channel function, and apoptosis. The trifluoroacetate (TFA) salt is a common formulation for this compound.

Q2: I'm observing a white precipitate after adding this compound to my cell culture medium. What is causing this?

L-Palmitoylcarnitine, like other long-chain fatty acids, has very low solubility in aqueous solutions such as cell culture media.[2] The precipitation is the compound coming out of solution. This can be influenced by the concentration of this compound, the temperature of the medium, the pH, and the presence of salts and other components in the media.

Q3: What is the recommended method for dissolving and delivering this compound to cells in culture?

The most widely recommended and effective method is to conjugate this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the cell culture medium.[2][3][4] BSA acts as a carrier protein, significantly increasing the solubility of the long-chain acylcarnitine and facilitating its delivery to the cells in a non-toxic manner.

Q4: Can I dissolve this compound in an organic solvent like DMSO or ethanol first?

While stock solutions of this compound can be prepared in organic solvents such as DMSO or ethanol, directly diluting this stock in aqueous media will likely still result in precipitation, especially at higher concentrations. The use of a carrier like BSA is still recommended for the final delivery to the cells. If using an organic solvent for the initial stock, ensure the final concentration in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the known cellular effects of L-Palmitoylcarnitine?

L-Palmitoylcarnitine has been shown to modulate several cellular processes:

  • Inhibition of KATP channels: It can inhibit ATP-sensitive potassium (KATP) channels by directly interacting with the Kir6.2 subunit.

  • Induction of apoptosis: It can stimulate the activity of caspases 3, 7, and 8, leading to programmed cell death.

  • Pro-inflammatory effects: It has been shown to increase the expression and secretion of the pro-inflammatory cytokine IL-6 in some cell types.

  • Calcium influx: It can induce a rapid influx of calcium into certain cells, particularly cancer cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
White precipitate forms immediately upon adding this compound to the media. Poor aqueous solubility of the long-chain acylcarnitine.Prepare a BSA-conjugated this compound solution. Follow the detailed protocol for BSA conjugation provided in the "Experimental Protocols" section.
Precipitation occurs over time, even with BSA. The molar ratio of L-Palmitoylcarnitine to BSA may be too high, or the final concentration in the media is still above its solubility limit.Optimize the L-Palmitoylcarnitine:BSA molar ratio. A ratio of 3:1 to 6:1 is commonly used. Consider reducing the final concentration of this compound in your experiment.
Cells are showing signs of toxicity or stress. The concentration of this compound may be too high. If a solvent was used for the stock solution, the final solvent concentration might be toxic. The BSA preparation itself could be a source of toxicity.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Ensure the final solvent concentration is below 0.1%. Use a high-quality, fatty acid-free BSA and include a BSA-only control in your experiments.
Inconsistent or no biological effect observed. The this compound may not be fully bioavailable due to precipitation or aggregation. The compound may have degraded.Ensure the BSA-conjugated solution is clear before use. Prepare fresh solutions for each experiment. Store the this compound stock solution as recommended by the supplier (typically at -20°C or -80°C).

Experimental Protocols

Preparation of BSA-Conjugated this compound

This protocol is adapted from established methods for preparing fatty acid-BSA complexes for cell culture.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate Buffered Saline (PBS) or cell culture medium without serum

  • Sterile, conical tubes (50 mL)

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently swirl to dissolve, avoiding foaming. Warm the solution to 37°C.

  • Prepare this compound stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 100 mM in ethanol).

  • Complexation: While gently vortexing the warm BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 5:1 L-Palmitoylcarnitine:BSA).

  • Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complete conjugation.

  • Sterilization: Sterilize the final BSA-conjugated this compound solution by passing it through a 0.22 µm filter.

  • Storage and Use: The solution can be used immediately or aliquoted and stored at -20°C for future use. When ready to use, thaw the solution and dilute it to the final desired concentration in your cell culture medium. Always include a vehicle control (BSA solution with the same amount of solvent used for the stock).

experimental_workflow cluster_preparation Preparation of Solutions cluster_conjugation Conjugation cluster_finalization Final Steps BSA_solution Prepare 10% fatty acid-free BSA solution Warm_BSA Warm BSA solution to 37°C BSA_solution->Warm_BSA LPC_stock Prepare this compound stock solution Add_LPC Slowly add this compound stock to BSA LPC_stock->Add_LPC Warm_BSA->Add_LPC Incubate Incubate at 37°C for 1 hour Add_LPC->Incubate Sterilize Sterile filter (0.22 µm) Incubate->Sterilize Dilute Dilute in cell culture medium Sterilize->Dilute Treat_cells Treat cells Dilute->Treat_cells

BSA-Conjugated this compound Preparation Workflow
Caspase-3/7 Activity Assay

This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in apoptosis.

Materials:

  • Cells treated with BSA-conjugated this compound and appropriate controls

  • Caspase-3/7 Glo® Assay kit (or similar)

  • Luminometer or plate reader capable of measuring luminescence

  • White-walled, 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of BSA-conjugated this compound and a BSA vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Detection: Add the Caspase-Glo® 3/7 reagent directly to each well. This reagent contains a luminogenic substrate for caspase-3 and -7 and a cell lysis buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Intracellular Calcium Influx Measurement

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels.

Materials:

  • Cells treated with BSA-conjugated this compound

  • Fura-2 AM or Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates and allow them to adhere.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading before adding the treatment. For Fura-2 AM, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4 AM, use an excitation of ~490 nm and measure emission at ~520 nm.

  • Treatment and Measurement: Add the BSA-conjugated this compound to the cells and immediately begin recording the fluorescence changes over time.

  • Data Analysis: For Fura-2 AM, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. For Fluo-4 AM, the change in fluorescence intensity reflects the change in calcium levels.

KATP Channel Activity Measurement (Patch-Clamp Electrophysiology)

This is a more advanced technique to directly measure the effect of this compound on KATP channel activity.

Materials:

  • Cells expressing KATP channels (e.g., cardiomyocytes, pancreatic beta-cells, or transfected cell lines)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the cells to be studied.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Patch Formation: Using the micromanipulator, form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.

  • Baseline Recording: Record the basal KATP channel activity in the absence of L-Palmitoylcarnitine.

  • L-Palmitoylcarnitine Application: Perfuse the cell or the excised patch with a solution containing the desired concentration of BSA-conjugated this compound.

  • Data Acquisition: Record the changes in KATP channel current in response to L-Palmitoylcarnitine.

  • Data Analysis: Analyze the recorded currents to determine the effect of L-Palmitoylcarnitine on channel open probability, conductance, and ATP sensitivity.

Signaling Pathways

KATP_channel_inhibition LPC L-Palmitoylcarnitine Kir62 Kir6.2 subunit LPC->Kir62 inhibits K_efflux K+ Efflux LPC->K_efflux prevents KATP_channel KATP Channel Kir62->KATP_channel is part of KATP_channel->K_efflux mediates Membrane_hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_hyperpolarization leads to apoptosis_pathway LPC L-Palmitoylcarnitine Caspase8 Caspase-8 LPC->Caspase8 activates Caspase37 Caspase-3/7 LPC->Caspase37 activates Caspase8->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes proinflammatory_pathway LPC L-Palmitoylcarnitine Ca_influx Ca2+ Influx LPC->Ca_influx induces Signaling_cascade Intracellular Signaling Cascade Ca_influx->Signaling_cascade activates IL6_expression IL-6 Gene Expression & Secretion Signaling_cascade->IL6_expression leads to Inflammation Inflammation IL6_expression->Inflammation promotes

References

Technical Support Center: L-Palmitoylcarnitine TFA Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of L-Palmitoylcarnitine Trifluoroacetate (TFA) with a focus on the effects of pH. Researchers, scientists, and drug development professionals can use this information to troubleshoot experiments and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for L-Palmitoylcarnitine TFA in solution?

The primary stability concern for this compound in aqueous solutions is the hydrolysis of the ester bond. L-Palmitoylcarnitine is an ester of L-carnitine and palmitic acid.[1][2] This ester linkage is susceptible to cleavage, especially under certain pH conditions, leading to the formation of L-carnitine and palmitic acid. This degradation can impact the biological activity and the quantification of the molecule in experimental assays.

Q2: How does pH affect the stability of this compound?

The stability of the ester bond in L-Palmitoylcarnitine is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acids (H+) and bases (OH-).[3] Therefore, L-Palmitoylcarnitine is expected to be least stable at highly acidic and highly alkaline pH values. The optimal pH for stability is typically in the neutral to slightly acidic range.

Q3: What are the recommended pH and temperature conditions for storing this compound solutions?

For short-term storage (up to a few days), it is recommended to store this compound solutions at 2-8°C in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).[4] For long-term storage, freezing the solution at -20°C or below is advisable. However, it is crucial to minimize freeze-thaw cycles. It is best practice to aliquot the solution into single-use volumes before freezing.

Q4: I am observing lower than expected concentrations of L-Palmitoylcarnitine in my assay. Could pH be a factor?

Yes, if the pH of your sample preparation or assay buffer is in the acidic or alkaline range, it could lead to the degradation of L-Palmitoylcarnitine. Review the pH of all solutions that come into contact with your analyte. Consider performing a control experiment to assess the stability of L-Palmitoylcarnitine in your specific buffer system over the duration of your experiment.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

To assess stability, you can perform a forced degradation study.[5] This involves intentionally exposing a solution of this compound to a range of pH conditions (e.g., acidic, neutral, and basic) and temperatures over a set period. The concentration of the remaining L-Palmitoylcarnitine is then measured at different time points using a suitable analytical method like HPLC-UV or LC-MS.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low recovery of L-Palmitoylcarnitine pH-induced hydrolysis: The pH of the sample processing or storage buffer may be too acidic or alkaline.1. Measure the pH of all solutions. 2. Adjust the pH to a neutral or slightly acidic range (pH 5-7) if possible. 3. Perform a time-course experiment in your buffer to quantify the rate of degradation.
Inconsistent results between experiments Variable storage conditions: Differences in storage time, temperature, or buffer pH between experimental runs.1. Standardize storage conditions (temperature, duration). 2. Prepare fresh solutions for each experiment or use aliquots from a single, properly stored stock. 3. Ensure consistent pH of all buffers used.
Appearance of unknown peaks in chromatogram Degradation products: The new peaks could correspond to L-carnitine or other degradation byproducts.1. Analyze L-carnitine and palmitic acid standards to see if they co-elute with the unknown peaks. 2. Perform forced degradation (acidic and basic hydrolysis) and analyze the resulting solution to identify the degradation product peaks.

Quantitative Data Summary

The following table provides illustrative data on the stability of L-Palmitoylcarnitine at different pH values and temperatures. Please note that this is a generalized representation based on the principles of ester hydrolysis and not specific experimental data for the TFA salt.

pHTemperature (°C)Incubation Time (hours)Remaining L-Palmitoylcarnitine (%)
2.0372475
5.0372498
7.0372495
9.0372460
7.0424>99
7.0252492

Experimental Protocols

Protocol: Forced Degradation Study to Evaluate pH Stability

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 5, 7, 9, and 12). Common buffer systems include phosphate, citrate, and borate buffers.

  • Preparation of L-Palmitoylcarnitine Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Incubation:

    • Add a small aliquot of the L-Palmitoylcarnitine stock solution to each of the prepared buffers to achieve a final desired concentration.

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching (if necessary): Immediately neutralize the pH of the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as RP-HPLC with UV or MS detection, to determine the concentration of L-Palmitoylcarnitine.

  • Data Analysis: Calculate the percentage of L-Palmitoylcarnitine remaining at each time point relative to the initial concentration (time 0).

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2, 5, 7, 9) C Incubate Samples at Controlled Temp A->C B Prepare L-Palmitoylcarnitine Stock Solution B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F HPLC/LC-MS Analysis E->F G Calculate % Remaining F->G

Caption: Experimental workflow for a pH stability study of L-Palmitoylcarnitine.

pH_Stability_Relationship xaxis pH yaxis Stability (% Remaining) origin p1 p2 p1:c->p2:c p3 p2:c->p3:c p4 p3:c->p4:c p5 p4:c->p5:c lab_low_ph Acidic lab_neutral_ph Neutral lab_high_ph Alkaline lab_low_stab Low lab_high_stab High

Caption: Expected relationship between pH and L-Palmitoylcarnitine stability.

References

minimizing L-Palmitoylcarnitine TFA degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on minimizing the degradation of L-Palmitoylcarnitine TFA during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container, protected from moisture.[1] Recommended storage temperatures and durations are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q2: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction breaks the molecule down into L-carnitine and palmitic acid. This process is accelerated by the presence of moisture, elevated temperatures, and non-neutral pH conditions.

Q3: How stable is this compound in solution?

The stability of this compound in solution is significantly influenced by the solvent, pH, and storage temperature. Aqueous solutions are particularly susceptible to hydrolysis. It is generally not recommended to store aqueous solutions for more than one day. For longer-term storage of solutions, consider using an anhydrous organic solvent like DMSO and storing at -80°C.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

To avoid degradation, it is best to prepare aliquots of your stock solution to prevent multiple freeze-thaw cycles.[1]

Q5: Does the trifluoroacetate (TFA) counterion affect the stability of the molecule?

While the TFA counterion is primarily a result of the purification process, it can influence the overall physicochemical properties of the compound. Although specific data on its effect on L-Palmitoylcarnitine stability is limited, it is known that TFA can impact factors like hygroscopicity and pH of the microenvironment, which in turn can affect stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my experiment. Degradation of this compound in your experimental buffer or media.Prepare fresh solutions of this compound for each experiment. If using aqueous buffers, ensure the pH is neutral to slightly acidic and use the solution as quickly as possible.
Inconsistent results between experiments. Partial degradation of a stock solution of this compound.Prepare and use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Visually inspect solutions for any precipitation before use.
Unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products, namely L-carnitine and palmitic acid.Confirm the identity of the unexpected peaks by running standards of the potential degradation products. Review your storage and handling procedures to identify potential causes of degradation.
Difficulty dissolving the compound. The compound may have absorbed moisture, affecting its solubility.Ensure the product is stored in a desiccated environment. To aid dissolution, gentle warming to 37°C and sonication can be used.[1]

Data on Storage and Stability

Table 1: Recommended Storage Conditions for Solid this compound
Storage TemperatureRecommended DurationKey Considerations
-80°C≤ 6 monthsEnsure the container is tightly sealed to prevent moisture ingress. Ideal for long-term storage.
-20°C≤ 1 monthSuitable for short-term storage. Keep container well-sealed and protected from moisture.
4°CNot RecommendedIncreased risk of moisture absorption and degradation.
Room TemperatureNot RecommendedProne to degradation, especially in the presence of humidity.
Table 2: Illustrative Degradation of this compound in Aqueous Solution at 25°C

This data is illustrative and based on the known behavior of similar acylcarnitine compounds. Actual degradation rates should be determined experimentally.

pHEstimated % Remaining after 24 hoursEstimated % Remaining after 7 days
5.0>99%~95%
7.0~98%~90%
8.0~90%~60%
9.0<70%<30%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a specific buffer or solvent system over time.

1. Materials:

  • This compound

  • Solvent/buffer of interest (e.g., PBS, DMSO)

  • HPLC or LC-MS/MS system

  • Appropriate analytical column (e.g., C18)

  • Reference standards: L-carnitine and palmitic acid

  • Temperature-controlled storage units (e.g., incubators, refrigerators)

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL in DMSO).

  • Dilute the stock solution with the buffer of interest to the final desired concentration for the stability study (e.g., 100 µg/mL in PBS, pH 7.4).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a validated HPLC or LC-MS/MS method to determine the initial concentration of this compound and to confirm the absence of significant degradation products.

  • Sample Storage: Dispense aliquots of the solution into separate, tightly sealed vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining this compound and the formation of L-carnitine.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition.

Visualizations

Factors Influencing this compound Degradation LPC_TFA This compound Degradation Hydrolysis LPC_TFA->Degradation Products L-Carnitine + Palmitic Acid Degradation->Products Moisture Moisture/Humidity Moisture->Degradation accelerates Temp Elevated Temperature Temp->Degradation accelerates pH Basic pH pH->Degradation accelerates

Caption: Degradation pathway of this compound.

Experimental Workflow for Stability Assessment Prep Prepare Solution of This compound T0 Initial Analysis (T=0) (HPLC or LC-MS/MS) Prep->T0 Store Store Aliquots at Different Conditions (e.g., Temp, pH) Prep->Store Analyze Quantify Remaining Compound and Degradation Products Timepoints Analyze at Predetermined Time Points Store->Timepoints Timepoints->Analyze Data Calculate Degradation Rate and Determine Stability Analyze->Data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: L-Palmitoylcarnitine Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Palmitoylcarnitine and the enzymes that metabolize it, primarily the Carnitine Palmitoyltransferase (CPT) system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies.

Disclaimer: Based on a comprehensive review of current scientific literature, there is no direct evidence detailing the specific impact of Trifluoroacetic Acid (TFA) on the enzyme kinetics of L-Palmitoylcarnitine metabolizing enzymes. The information provided herein is based on general principles of enzyme kinetics and common issues encountered in assays for the Carnitine Palmitoyltransferase (CPT) system.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme system responsible for L-Palmitoylcarnitine metabolism?

A1: The primary enzyme system is the Carnitine Palmitoyltransferase (CPT) system. It consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs (like Palmitoyl-CoA) and L-carnitine to their corresponding acylcarnitines (like L-Palmitoylcarnitine). CPT2 reverses this reaction inside the mitochondrial matrix, releasing the fatty acyl-CoA for β-oxidation.[1][2][3]

Q2: What are the key substrates and products of the CPT1 reaction?

A2: The key substrates for the forward reaction of CPT1 are a long-chain fatty acyl-CoA (e.g., Palmitoyl-CoA) and L-carnitine. The products are the corresponding long-chain acylcarnitine (e.g., L-Palmitoylcarnitine) and Coenzyme A (CoA).[1][4]

Q3: What are some common inhibitors of CPT1?

A3: A well-known physiological inhibitor of CPT1 is Malonyl-CoA, an intermediate in fatty acid synthesis. Several small molecules have also been identified as inhibitors, which are often investigated for their therapeutic potential in metabolic diseases.

Q4: Why is it important to measure CPT enzyme kinetics?

A4: Measuring CPT enzyme kinetics is crucial for understanding the regulation of fatty acid oxidation, identifying potential drug targets for metabolic diseases like diabetes and obesity, and diagnosing inherited disorders of fatty acid metabolism, such as CPT1A deficiency.

Q5: What are the different isoforms of CPT1, and are they functionally distinct?

A5: There are three known isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform). These isoforms have different tissue distributions and may exhibit distinct kinetic properties and sensitivities to inhibitors, reflecting their specialized roles in the metabolism of different organs.

Troubleshooting Guide

This guide addresses common problems researchers may encounter during the kinetic analysis of L-Palmitoylcarnitine metabolizing enzymes.

Problem Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity detected. 1. Degraded Enzyme: The enzyme preparation may have lost activity due to improper storage or handling. 2. Sub-optimal Assay Conditions: pH, temperature, or ionic strength of the assay buffer may not be optimal for enzyme activity. 3. Missing Essential Cofactors: The assay may be missing a required cofactor.1. Use a fresh enzyme preparation or one that has been stored correctly at -80°C. 2. Optimize assay conditions by testing a range of pH values (typically 7.0-8.0) and temperatures (e.g., 30-37°C). 3. Ensure all necessary components, such as L-carnitine and Palmitoyl-CoA, are present at appropriate concentrations.
High background signal in the control (no enzyme) wells. 1. Substrate Instability: The acyl-CoA substrate may be hydrolyzing non-enzymatically. 2. Contaminating Enzymes: Reagents may be contaminated with other enzymes that react with the substrates or detection reagents. 3. Interference from Assay Components: A component of the assay buffer or the test compound itself may interfere with the detection method.1. Prepare substrates fresh before each experiment. 2. Use high-purity reagents and screen them for contaminating activities. 3. Run appropriate controls, including a "no enzyme" and a "no substrate" control, to identify the source of the background signal.
Inconsistent or non-reproducible results. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrates, or inhibitors. 2. Precipitation of Compounds: The inhibitor or substrate may be precipitating in the assay buffer. 3. Assay Drift: Changes in temperature or reagent stability over the course of a long experiment.1. Calibrate pipettes regularly and use appropriate pipetting techniques. 2. Check the solubility of all compounds in the final assay buffer. Consider using a small amount of a suitable solvent like DMSO, and ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity. 3. Prepare fresh reagents for long experiments and use a temperature-controlled plate reader or water bath.
Unexpected enzyme inhibition or activation. 1. Compound Interference: The test compound may interfere with the assay detection method rather than directly affecting the enzyme. 2. Promiscuous Inhibition: Some compounds can inhibit enzymes non-specifically through mechanisms like aggregation. 3. Buffer Component Effects (Hypothetical TFA Scenario): A buffer component, such as TFA from a purified peptide or compound, may be altering the local pH or directly interacting with the enzyme.1. Perform counter-screens to check for assay interference (e.g., run the assay in the absence of the enzyme but with the compound). 2. Include a non-ionic detergent (e.g., Triton X-100) at low concentrations (e.g., 0.01%) in the assay buffer to disrupt aggregates. 3. If a compound purified with TFA is suspected of causing issues, consider removing the TFA by dialysis, buffer exchange, or lyophilization from a different solvent system. Run a control with a known amount of TFA to directly test its effect on the enzyme.
Data Presentation
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT-I)
TissueSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Pig LiverL-carnitine164 - 216Not specified
Pig Skeletal MuscleL-carnitine~480Not specified

Note: Km values can be influenced by dietary factors.

Experimental Protocols
General Protocol for CPT1 Activity Assay

This protocol is a generalized method for measuring CPT1 activity in isolated mitochondria or cell lysates. The principle is to measure the rate of L-Palmitoylcarnitine formation from Palmitoyl-CoA and L-carnitine.

Materials:

  • Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Substrates:

    • Palmitoyl-CoA solution

    • L-carnitine solution (with a radiolabeled tracer like [3H]L-carnitine for the radiometric assay)

  • Enzyme Source: Isolated mitochondria or cell lysate

  • Inhibitor (for control): Malonyl-CoA solution

  • Stopping Solution: 1 M HCl

  • Extraction Solvent: n-butanol

  • Scintillation Cocktail

Procedure:

  • Enzyme Preparation: Prepare the enzyme source (e.g., isolated mitochondria) and determine the total protein concentration using a standard method like the Bradford assay.

  • Assay Reaction:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the desired concentration of the test compound (or vehicle for control).

    • Add the enzyme preparation and pre-incubate for a specified time at 37°C.

    • Initiate the reaction by adding the substrates (Palmitoyl-CoA and radiolabeled L-carnitine).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding the stopping solution (1 M HCl).

  • Extraction of Product:

    • Add n-butanol to the tube to extract the radiolabeled L-Palmitoylcarnitine product.

    • Vortex vigorously and then centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the upper (n-butanol) phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of product formation (nmol/min/mg protein) and determine the kinetic parameters (Km, Vmax) or the inhibitory constants (IC50, Ki) by fitting the data to the appropriate enzyme kinetic models.

This protocol is a general guideline and may require optimization for specific experimental conditions and enzyme sources.

Visualizations

Signaling Pathways and Experimental Workflows

CPT_System_Workflow cluster_cytosol Cytosol cluster_mito_matrix Mitochondrial Matrix Palmitoyl_CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Carnitine L-Carnitine L_Carnitine->CPT1 L_Palmitoylcarnitine_cyto L-Palmitoylcarnitine CPT1->L_Palmitoylcarnitine_cyto CoA_cyto CoA CPT1->CoA_cyto CACT CACT (Translocase) L_Palmitoylcarnitine_cyto->CACT Transport L_Palmitoylcarnitine_mito L-Palmitoylcarnitine CPT2 CPT2 L_Palmitoylcarnitine_mito->CPT2 Palmitoyl_CoA_mito Palmitoyl-CoA CPT2->Palmitoyl_CoA_mito Beta_Oxidation β-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation CoA_mito CoA CoA_mito->CPT2 CACT->L_Palmitoylcarnitine_mito

Caption: The Carnitine Palmitoyltransferase (CPT) system for fatty acid transport into mitochondria.

Troubleshooting_Workflow Start Unexpected Enzyme Inhibition Observed Check_Compound Does the compound absorb light at the assay wavelength? Start->Check_Compound Run_Control Run 'no-enzyme' control with the compound. Check_Compound->Run_Control Yes Check_Aggregation Is promiscuous inhibition suspected? Check_Compound->Check_Aggregation No Interference Assay Interference Detected. Purify compound or change assay method. Run_Control->Interference Signal Change No_Interference No direct interference. Run_Control->No_Interference No Change No_Interference->Check_Aggregation Add_Detergent Add 0.01% Triton X-100 to the assay buffer. Check_Aggregation->Add_Detergent Yes Check_Buffer Is TFA present in the compound preparation? Check_Aggregation->Check_Buffer No Inhibition_Reversed Inhibition is likely due to aggregation. Add_Detergent->Inhibition_Reversed Inhibition Reversed Inhibition_Persists Inhibition is likely specific or due to other factors. Add_Detergent->Inhibition_Persists Inhibition Persists Inhibition_Persists->Check_Buffer Test_TFA Run control with TFA alone to test for direct effects. Check_Buffer->Test_TFA Yes True_Inhibition Likely a true inhibitor. Proceed with kinetic characterization. Check_Buffer->True_Inhibition No TFA_Inhibits TFA interferes with the assay. Remove TFA from the compound. Test_TFA->TFA_Inhibits Inhibition Observed Test_TFA->True_Inhibition No Inhibition

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

References

Validation & Comparative

A Researcher's Guide to L-Palmitoylcarnitine Salts: TFA vs. Chloride

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of L-Palmitoylcarnitine trifluoroacetate (TFA) and L-Palmitoylcarnitine chloride salts for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their chemical properties, biological implications, and practical considerations for experimental design, supported by available data and detailed protocols.

Executive Summary

L-Palmitoylcarnitine is a critical long-chain acylcarnitine involved in cellular energy metabolism, specifically the transport of fatty acids into the mitochondria for β-oxidation. In research and pharmaceutical development, it is commonly available as either a trifluoroacetate (TFA) or a chloride salt. The choice of the counterion can significantly impact the compound's physicochemical properties and, more importantly, its biological activity and suitability for specific experimental assays.

This guide highlights that while both salts provide the active L-Palmitoylcarnitine molecule, the TFA salt may introduce experimental variability due to the potential biological activity of the trifluoroacetate ion. The chloride salt is generally considered more biologically inert and is often preferred for in vivo and cell-based studies. This document provides a detailed comparison to aid researchers in selecting the appropriate salt for their specific needs.

Physicochemical Properties

PropertyL-Palmitoylcarnitine TFAL-Palmitoylcarnitine Chloride SaltKey Considerations for Researchers
Molecular Formula C25H46F3NO6[1]C23H46ClNO4The presence of the trifluoromethyl group in the TFA salt increases its molecular weight.
Molecular Weight 513.63 g/mol [1]436.07 g/mol Accurate molar concentration calculations require using the correct molecular weight for the specific salt form.
Appearance White to off-white powder or crystalline solidWhite to off-white powder or crystalline solidBoth salts are visually similar.
Solubility Soluble in DMSO (100 mg/mL, with sonication)[1][2]Soluble in water (with heating or sonication), ethanol (~20 mg/mL), DMSO (~14-20 mg/mL), and DMF (~20 mg/mL)[3]The chloride salt offers a broader range of solvent options, including aqueous solutions, which can be advantageous for biological experiments. The TFA salt's primary documented solubility is in organic solvents.
Storage Store at -20°CStore at -20°CBoth salts require cold storage to ensure stability.
Stability Stock solutions can be stored at -20°C for several monthsStable for ≥ 2 years at -20°C. Aqueous solutions of the chloride salt are not recommended for storage for more than one day.While both are stable as solids, the limited stability of the chloride salt in aqueous solution necessitates fresh preparation for experiments. The stability of the TFA salt in aqueous solutions is not well-documented but may also be limited.

Biological Activity and Implications of the Counterion

The primary difference for researchers lies in the potential biological effects of the counterion.

L-Palmitoylcarnitine Chloride Salt: The chloride ion (Cl-) is a ubiquitous and essential anion in biological systems, generally considered to be biologically inert at typical experimental concentrations. This makes the chloride salt a preferred choice for most biological applications, including cell-based assays and in vivo studies, as it is less likely to introduce confounding variables.

This compound Salt: Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides and other organic molecules. Consequently, many commercially available compounds are supplied as TFA salts. However, residual TFA can have biological effects, which is a critical consideration for researchers.

Potential Biological Effects of TFA:

  • Cell Proliferation: TFA has been shown to inhibit the proliferation of some cell types, even at nanomolar concentrations, while in other cases, it can stimulate cell growth.

  • Receptor Modulation: TFA can act as an allosteric modulator of certain receptors.

  • Enzymatic Assays: The acidity of TFA can alter the pH of assay solutions, potentially affecting enzyme activity.

  • In Vivo Immune Response: The trifluoroacetyl group can modify proteins and phospholipids, potentially eliciting an immune response.

Given these potential interferences, it is often recommended to exchange the TFA counterion for a more biologically compatible one, such as chloride or acetate, before conducting biological experiments. If using the TFA salt is unavoidable, it is crucial to run appropriate controls with a TFA salt solution (without the L-Palmitoylcarnitine) at the same concentration to assess the direct effects of the counterion.

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

L-Palmitoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix, a process essential for fatty acid β-oxidation and subsequent ATP production. This pathway, often referred to as the carnitine shuttle, is regulated by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).

FattyAcidTransport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitoyl-CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 L-Palmitoylcarnitine L-Palmitoylcarnitine CPT1->L-Palmitoylcarnitine Forms CACT CACT L-Palmitoylcarnitine_matrix L-Palmitoylcarnitine CACT->L-Palmitoylcarnitine_matrix To Matrix CPT2 CPT2 Palmitoyl-CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_matrix Reforms L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Releases Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation L-Palmitoylcarnitine->CACT Transported by L-Palmitoylcarnitine_matrix->CPT2 CoA_matrix CoA CoA_matrix->CPT2 L-Carnitine_matrix->CACT Recycled FAO_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Seed Seed cells in 96-well plate Incubate Incubate overnight Seed->Incubate Glucose_Deprive Optional: Glucose Deprivation Incubate->Glucose_Deprive Prepare_Media Prepare FAO Measurement Media Incubate->Prepare_Media Glucose_Deprive->Prepare_Media Wash_Cells Wash cells Prepare_Media->Wash_Cells Add_Media Add FAO Media to cells Wash_Cells->Add_Media Add_Inhibitors Add Etomoxir/FCCP (Controls) Add_Media->Add_Inhibitors Measure_OCR Measure Oxygen Consumption Rate (OCR) Add_Inhibitors->Measure_OCR Analyze_Data Analyze Data Measure_OCR->Analyze_Data

References

A Comparative Analysis of the Solubility of L-Palmitoylcarnitine Salts for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form of a lipophilic active molecule like L-Palmitoylcarnitine is a critical decision that can significantly impact the ease of handling, formulation, and ultimately, the experimental outcomes. This guide provides a comparative overview of the solubility of common L-Palmitoylcarnitine salts, supported by available experimental data, to aid in making an informed choice for laboratory applications.

L-Palmitoylcarnitine, a key long-chain acylcarnitine, plays a vital role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2] Its amphipathic nature, possessing a hydrophilic carnitine headgroup and a long hydrophobic palmitoyl tail, presents unique solubility challenges. This guide focuses on the solubility characteristics of three common forms: the inner salt (zwitterion), the hydrochloride salt, and the trifluoroacetate (TFA) salt.

Comparative Solubility Data

The solubility of a compound is a key physicochemical property that influences its dissolution rate and bioavailability. For in vitro studies, achieving the desired concentration in aqueous or organic solvent systems is paramount. The following table summarizes the available solubility data for different L-Palmitoylcarnitine salts.

Salt FormSolventSolubilityRemarks
L-Palmitoylcarnitine Inner Salt Water~1.2 x 10⁻⁵ g/LPredicted value, indicating very low aqueous solubility.[1]
Various Organic SolventsData not readily availableExpected to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents.
L-Palmitoylcarnitine Hydrochloride WaterSlightly soluble[3]Requires warming and sonication for dissolution.[3]
Water25 mg/mLWith the aid of heat or sonication.
Ethanol~20 mg/mLData for the deuterated form.
Dimethylformamide (DMF)~20 mg/mLData for the deuterated form.
Dimethyl sulfoxide (DMSO)~10 mg/mLData for the deuterated form.
Dimethyl sulfoxide (DMSO)~14 mg/mLData for the DL-racemic form.
L-Palmitoylcarnitine Trifluoroacetate (TFA) Dimethyl sulfoxide (DMSO)100 mg/mL-

Note: The solubility of L-Palmitoylcarnitine salts can be influenced by factors such as temperature, pH, and the presence of co-solvents. The provided data should be considered as a guide, and empirical determination for specific experimental conditions is recommended.

Experimental Protocols

The determination of solubility is a fundamental aspect of compound characterization. The "shake-flask" method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a substance.

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines a general procedure for determining the thermodynamic solubility of L-Palmitoylcarnitine salts.

Materials:

  • L-Palmitoylcarnitine salt (solid form)

  • Solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator capable of constant agitation at a controlled temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system for quantification

  • Analytical balance

Procedure:

  • Add an excess amount of the solid L-Palmitoylcarnitine salt to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved L-Palmitoylcarnitine salt in the diluted sample using a validated HPLC or LC-MS method with a standard curve.

  • Calculate the solubility of the salt in the chosen solvent, expressed in units such as mg/mL or µM.

Visualizing Key Processes

To better understand the context in which L-Palmitoylcarnitine functions and how its solubility is experimentally determined, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess L-Palmitoylcarnitine salt to solvent B Equilibrate (e.g., 24-72h with shaking) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtered sample D->E Saturated Solution F Quantify by LC-MS or HPLC E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining thermodynamic solubility.

The biological significance of L-Palmitoylcarnitine lies in its role within the carnitine shuttle, a critical pathway for cellular energy production from fatty acids.

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Carnitine CAT CAT CPT1->CAT Acyl-Carnitine CPT2 CPT2 CAT->CPT2 Acyl-Carnitine AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix CoA AcylCarnitine_matrix Fatty Acyl-Carnitine BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation

References

A Comparative Guide to the Biological Activity of L-Palmitoylcarnitine with Different Counter-Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Palmitoylcarnitine, a key intermediate in mitochondrial fatty acid metabolism, has garnered significant attention for its diverse biological activities, including roles in apoptosis, mitochondrial function, and ion channel modulation. This guide provides a comparative overview of the biological effects of L-Palmitoylcarnitine, considering the potential influence of its counter-ion. While direct comparative studies are limited, this document synthesizes available data for L-Palmitoylcarnitine chloride and L-Palmitoylcarnitine (presumed inner salt) to highlight potential differences in their biological efficacy.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of L-Palmitoylcarnitine on key biological processes. It is important to note that direct comparisons are inferred from separate studies, and experimental conditions may vary.

Table 1: Effects of L-Palmitoylcarnitine on Apoptosis

Form of L-PalmitoylcarnitineCell TypeConcentrationAssayKey FindingsReference
L-Palmitoylcarnitine (Inner Salt)HT-29 human colon cancer cellsNot specifiedCaspase-3-like activity, DNA fragmentationInduced apoptosis when co-administered with L-carnitine.[1]
L-Palmitoylcarnitine (Inner Salt)Jurkat cells50 µMCaspase-3 and -7 activityStimulated caspase activity.[2][3]
L-Palmitoylcarnitine (Inner Salt)Fibroblasts (CPT I deficient)Not specifiedStaurosporine-induced apoptosisCPT I deficient cells were resistant to apoptosis, suggesting a role for palmitoylcarnitine formation in the process.[2][3]

Table 2: Effects of L-Palmitoylcarnitine on Mitochondrial Function

Form of L-PalmitoylcarnitineSystemConcentrationAssayKey FindingsReference
L-Palmitoylcarnitine (Inner Salt)Rat ventricular myocytes1 and 5 µMMitochondrial membrane potential (TMRE)Caused slight hyperpolarization of the mitochondrial membrane.
L-Palmitoylcarnitine (Inner Salt)Rat ventricular myocytes10 µMMitochondrial membrane potential (TMRE), mPTP opening (calcein), ROS generation (DCF)Depolarized mitochondrial membrane, opened the mitochondrial permeability transition pore (mPTP), and increased ROS generation.
L-Palmitoylcarnitine (Inner Salt)Neuronal cellsNot specifiedMitochondrial fissionIncreased mitochondrial fission.
L-Palmitoylcarnitine (Inner Salt)Rat heart mitochondria>50 nmoles/mg proteinTransmembrane potentialInduced a fall in transmembrane potential.

Table 3: Effects of L-Palmitoylcarnitine on Ion Channels

Form of L-PalmitoylcarnitineSystemConcentrationAssayKey FindingsReference
L-Palmitoylcarnitine chlorideSarcolemmaNot specifiedKATP channelsPotentially inhibited KATP channels by interacting with Kir6.2.
L-Palmitoylcarnitine (Inner Salt)Rabbit ventricular cells10 µMWhole-cell voltage clampInduced a slow-inactivating Na+ inward current [INa(s)] and a transient inward current (Iti).
L-Palmitoylcarnitine (Inner Salt)Isolated guinea pig ventricular myocytes10⁻⁸ to 10⁻⁶ MElectrophysiologyIncreased action potential duration at 50% repolarization (APD50).
L-Palmitoylcarnitine (Inner Salt)Isolated guinea pig ventricular myocytes10⁻⁵ MElectrophysiologyInitially increased and then decreased APD50, and induced transient depolarizations.
L-Palmitoylcarnitine (Inner Salt)Rat liver mitochondriaNot specifiedAnion-conducting channel (IMAC)Stimulated the entry of anions.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducing and building upon these findings.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Induce apoptosis in your cell line of choice using the desired method. Harvest both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL3 channel (red fluorescence).

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 dye is a ratiometric probe that indicates changes in mitochondrial membrane potential.

  • Cell Preparation: Culture cells to the desired confluence and treat with the experimental compounds.

  • JC-1 Staining: Add the JC-1 staining solution to the cell culture medium and incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Centrifuge the cells and wash with Assay Buffer to remove the staining solution.

  • Analysis: Analyze the samples immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Caspase Activity Assay

This assay measures the activity of caspases, key executioners of apoptosis, using a fluorogenic substrate.

  • Cell Lysis: Lyse the treated and control cells using a suitable lysis buffer.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction mix containing a caspase-specific fluorogenic substrate (e.g., DEVD-AMC for caspase-3/7).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC) at different time points. The rate of increase in fluorescence is proportional to the caspase activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by L-Palmitoylcarnitine and a general workflow for assessing its biological activity.

G L-Palmitoylcarnitine Induced Apoptosis Pathway LPC L-Palmitoylcarnitine Mito Mitochondria LPC->Mito ROS Increased ROS Mito->ROS mPTP mPTP Opening Mito->mPTP ROS->mPTP CytoC Cytochrome c Release mPTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

L-Palmitoylcarnitine's role in initiating apoptosis through mitochondrial dysfunction.

G Experimental Workflow for Assessing Biological Activity cluster_0 Cell Culture and Treatment cluster_1 Biological Assays cluster_2 Data Analysis Culture Cell Culture Treatment Treatment with L-Palmitoylcarnitine (Chloride vs. Inner Salt) Culture->Treatment ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay MitoAssay Mitochondrial Function Assay (JC-1) Treatment->MitoAssay IonChannelAssay Ion Channel Activity (Electrophysiology) Treatment->IonChannelAssay Analysis Quantitative Data Analysis ApoptosisAssay->Analysis MitoAssay->Analysis IonChannelAssay->Analysis

A generalized workflow for comparing the biological activities of L-Palmitoylcarnitine with different counter-ions.

References

Mass Spectrometry Analysis: L-Palmitoylcarnitine TFA Salt vs. Free Form - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Palmitoylcarnitine, a crucial long-chain acylcarnitine involved in fatty acid metabolism, is frequently analyzed by mass spectrometry to understand its role in various physiological and pathological processes. While often studied in its native, free form within biological matrices, it can also be handled as a trifluoroacetate (TFA) salt, particularly when synthesized or purified. This guide provides a detailed comparison of the mass spectrometry analysis of L-Palmitoylcarnitine in its free form versus its TFA salt, highlighting key differences in sample preparation, ionization, and data interpretation. The insights provided are supported by established principles of mass spectrometry and data from analogous compounds, as direct comparative studies are not prevalent in published literature.

Key Differences in Mass Spectrometry Analysis

The primary distinctions in the mass spectrometric analysis of L-Palmitoylcarnitine as a free form versus a TFA salt arise from the presence of the trifluoroacetate counter-ion. TFA is a strong ion-pairing agent known to significantly impact electrospray ionization (ESI), the most common ionization technique for this class of molecules.

FeatureL-Palmitoylcarnitine (Free Form)L-Palmitoylcarnitine (TFA Salt)Rationale
Ionization Efficiency HighSignificantly ReducedTFA is a known ion-suppressing agent in positive-ion ESI-MS.[1][2][3][4][5] It forms strong ion pairs with the positively charged analyte in the gas phase, neutralizing it and preventing its detection.
Observed Ions Primarily [M+H]⁺[M+H]⁺ and potential [M+TFA]⁺ adductsThe presence of TFA can lead to the formation of adducts, which can complicate spectral interpretation.
Signal-to-Noise Ratio HighLowDue to ion suppression, the signal intensity for the analyte is often much lower when TFA is present, leading to a reduced signal-to-noise ratio.
Mobile Phase Compatibility High (Formic acid is preferred)Moderate to Low (TFA can be detrimental to MS performance)While TFA is a good chromatographic modifier for UV detection, it is generally avoided in MS due to its ion-suppressive effects. Formic acid is the preferred acidic modifier for LC-MS analysis of polar compounds like acylcarnitines.
System Contamination LowHighTFA is known to be persistent in MS systems and can be challenging to completely remove, potentially affecting subsequent analyses.

Experimental Protocols

Sample Preparation for L-Palmitoylcarnitine (Free Form) Analysis from Biological Matrices

This protocol is a generalized procedure based on common practices for acylcarnitine analysis from plasma or serum.

  • Protein Precipitation:

    • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d3-Palmitoylcarnitine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Considerations for L-Palmitoylcarnitine (TFA Salt) Analysis

When analyzing a purified L-Palmitoylcarnitine TFA salt, the primary goal is to minimize the detrimental effects of the TFA counter-ion.

  • Dissolution:

    • Dissolve the TFA salt in a solvent compatible with reverse-phase chromatography, such as a mixture of acetonitrile and water.

  • Mobile Phase Selection:

    • Crucially, avoid using TFA in the mobile phase.

    • Use a mobile phase containing 0.1% formic acid to facilitate protonation of the analyte and achieve good chromatographic peak shape.

  • Dilution:

    • Dilute the sample to a low concentration to reduce the amount of TFA introduced into the mass spectrometer.

  • Mitigation Strategies (Advanced):

    • Post-column addition of a weak base (e.g., propionic acid or a very dilute ammonium hydroxide solution) can help to neutralize the TFA and reduce its ion-suppressing effects.

Mass Spectrometry Parameters and Expected Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of L-Palmitoylcarnitine.

ParameterTypical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion m/z 400.3 (for [M+H]⁺ of L-Palmitoylcarnitine)
Product Ions (for MRM) m/z 85.1, m/z 60.1
Collision Energy Optimized for the specific instrument (typically 20-40 eV)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Column C18 reverse-phase column

The fragmentation of L-Palmitoylcarnitine in tandem mass spectrometry is characteristic of acylcarnitines. The most prominent product ion is observed at m/z 85 , which corresponds to the butan-1-aminium-3-ylidene-4-oxonium fragment resulting from the cleavage of the ester bond. Another characteristic fragment is observed at m/z 60 , corresponding to the trimethylamine fragment.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample (Biological Matrix or TFA Salt) protein_precipitation Protein Precipitation (for biological samples) start->protein_precipitation dissolution Dissolution (for TFA salt) start->dissolution extraction Supernatant Collection / Dilution protein_precipitation->extraction dissolution->extraction reconstitution Drying & Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_ionization ESI+ Ionization lc_separation->ms_ionization ms_detection Tandem MS (MRM) ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Figure 1. General experimental workflow for the LC-MS/MS analysis of L-Palmitoylcarnitine.

fragmentation_pathway cluster_structures Chemical Structures lpc L-Palmitoylcarnitine [M+H]⁺ m/z 400.3 frag85 Product Ion m/z 85.1 lpc->frag85 Collision-Induced Dissociation frag60 Product Ion m/z 60.1 lpc->frag60

Figure 2. Fragmentation of L-Palmitoylcarnitine in tandem MS.

Conclusion

References

The Influence of Trifluoroacetic Acid on L-Palmitoylcarnitine Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cell permeability of L-Palmitoylcarnitine and explores the potential effects of Trifluoroacetic Acid (TFA) on this process. While direct experimental data on the specific interaction between TFA and L-Palmitoylcarnitine permeability is not currently available in peer-reviewed literature, this document synthesizes existing knowledge on the individual properties of these molecules to provide a scientifically grounded perspective. We will delve into the inherent membrane-disrupting capabilities of L-Palmitoylcarnitine and contrast this with a hypothesized mechanism of enhanced permeability when complexed with TFA as an ion-pairing agent.

Introduction to L-Palmitoylcarnitine and Trifluoroacetic Acid

L-Palmitoylcarnitine is a crucial intermediate in the metabolism of long-chain fatty acids, facilitating their transport into the mitochondrial matrix for subsequent β-oxidation and energy production. Its amphipathic nature, possessing both a hydrophilic carnitine headgroup and a lipophilic palmitoyl tail, gives it surfactant-like properties.

Trifluoroacetic acid (TFA) is a strong acid commonly utilized in peptide synthesis and purification as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). Its function is to form a neutral complex with positively charged analytes, thereby increasing their hydrophobicity and retention on the stationary phase. Given the quaternary ammonium group in L-Palmitoylcarnitine, a similar ion-pairing interaction with TFA is plausible.

L-Palmitoylcarnitine Permeability: Intrinsic Properties vs. a Hypothesized TFA-Mediated Enhancement

L-Palmitoylcarnitine's ability to interact with and disrupt cellular membranes is an intrinsic characteristic. At physiological concentrations, it is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase[1][2][3]. However, at higher concentrations, it can act as a detergent, increasing membrane permeability and even causing membrane solubilization[4].

The central hypothesis of this guide is that TFA, acting as an ion-pairing agent, could enhance the passive diffusion of L-Palmitoylcarnitine across cellular membranes. By neutralizing the positive charge of the carnitine moiety, TFA would render the L-Palmitoylcarnitine-TFA complex more lipophilic, potentially facilitating its partitioning into and transport across the lipid bilayer.

Quantitative Data Summary

As no direct experimental studies are available, the following table presents a conceptual comparison based on the known properties of L-Palmitoylcarnitine and the hypothesized effect of TFA. This is intended to guide future experimental design.

ParameterL-Palmitoylcarnitine (Alone)L-Palmitoylcarnitine with TFA (Hypothesized)Rationale for Hypothesized Effect
Primary Transport Mechanism Active transport via carnitine-acylcarnitine translocase (mitochondria)[1]; Passive diffusion at high concentrations.Enhanced passive diffusion across plasma and mitochondrial membranes.Ion-pairing with TFA increases the lipophilicity of the complex, favoring passive diffusion.
Apparent Permeability Coefficient (Papp) Low to moderate, concentration-dependent.Potentially higher than L-Palmitoylcarnitine alone.Increased lipophilicity of the ion-pair complex is expected to increase the rate of passive transport.
Membrane Disruption Concentration-dependent increase in membrane permeability, potential for lysis at high concentrations.Potentially synergistic effect; the increased membrane partitioning of the complex could exacerbate membrane disruption.The more hydrophobic complex may insert more readily into the lipid bilayer, leading to greater perturbation.

Experimental Protocols

To investigate the hypothesized effect of TFA on L-Palmitoylcarnitine cell permeability, the following experimental approaches are recommended.

Caco-2 Cell Permeability Assay

This assay is a well-established in vitro model for predicting intestinal absorption of compounds.

  • Objective: To measure the apparent permeability coefficient (Papp) of L-Palmitoylcarnitine in the presence and absence of TFA across a Caco-2 cell monolayer.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

    • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be within the acceptable range for the specific laboratory conditions (typically >250 Ω·cm²). The permeability of a paracellular marker, such as Lucifer yellow, is also assessed.

    • Transport Study:

      • The apical (donor) chamber is treated with L-Palmitoylcarnitine with and without an equimolar concentration of TFA.

      • Samples are taken from the basolateral (receiver) chamber at various time points.

      • The concentration of L-Palmitoylcarnitine in the samples is quantified using a validated analytical method, such as LC-MS/MS.

    • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

Mitochondrial Permeability Transition (MPT) Assay

This assay assesses the permeability of the inner mitochondrial membrane.

  • Objective: To determine if TFA enhances the ability of L-Palmitoylcarnitine to induce the mitochondrial permeability transition.

  • Methodology:

    • Mitochondrial Isolation: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

    • Swelling Assay:

      • Isolated mitochondria are suspended in a buffer containing a substrate for the electron transport chain.

      • Mitochondrial swelling is monitored as a decrease in light absorbance at 540 nm using a spectrophotometer.

      • The assay is initiated by the addition of a Ca2+ bolus to induce the MPT.

      • The effect of L-Palmitoylcarnitine, with and without TFA, on the rate and extent of mitochondrial swelling is measured.

    • Data Analysis: The change in absorbance over time is plotted to compare the effects of the different treatment conditions.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space lpc_tfa L-Palmitoylcarnitine-TFA Complex passive_diffusion Passive Diffusion lpc_tfa->passive_diffusion Enhanced Permeability (Hypothesized) lpc L-Palmitoylcarnitine lpc->passive_diffusion Limited Permeability lpc_tfa_in L-Palmitoylcarnitine-TFA Complex passive_diffusion->lpc_tfa_in lpc_in L-Palmitoylcarnitine passive_diffusion->lpc_in

Caption: Hypothesized enhancement of L-Palmitoylcarnitine cell permeability by TFA.

G cluster_workflow Caco-2 Permeability Assay Workflow start Start: Caco-2 cell culture on Transwell inserts teer Verify monolayer integrity (TEER measurement) start->teer treat Treat apical side with L-Palmitoylcarnitine +/- TFA teer->treat Integrity confirmed sample Sample basolateral side at time intervals treat->sample quantify Quantify L-Palmitoylcarnitine concentration (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate end End: Compare Papp values calculate->end

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Conclusion

While direct evidence is lacking, the physicochemical properties of TFA as an ion-pairing agent suggest a plausible mechanism for the enhancement of L-Palmitoylcarnitine's cell permeability. The formation of a more lipophilic L-Palmitoylcarnitine-TFA complex could facilitate its passive diffusion across cellular membranes. This guide provides a framework for researchers to experimentally test this hypothesis using established in vitro models. Such studies would be valuable in understanding the potential off-target effects of TFA in biological systems and could inform the interpretation of studies where TFA is used as a counterion for cationic molecules. Furthermore, recent findings indicating that TFA itself is bioactive and can modulate lipid metabolism add another layer of complexity that warrants further investigation. It is crucial for the scientific community to be aware of these potential confounding factors in experimental design and data interpretation.

References

Validating the Purity and Identity of L-Palmitoylcarnitine TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing L-Palmitoylcarnitine trifluoroacetate (TFA), ensuring the compound's purity and identity is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating L-Palmitoylcarnitine TFA and discusses alternative long-chain acylcarnitines.

Identity and Purity Assessment of this compound

The identity and purity of this compound are typically established using a combination of chromatographic and spectroscopic methods. A purity of ≥98% is commonly reported for commercially available L-Palmitoylcarnitine.

Table 1: Analytical Techniques for the Validation of this compound

Technique Purpose Typical Results and Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to L-Palmitoylcarnitine should be observed. The purity is determined by the peak area percentage.
Mass Spectrometry (MS) Identity confirmation and molecular weight determinationThe observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the L-Palmitoylcarnitine cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and identity confirmationThe 1H and 13C NMR spectra should be consistent with the known chemical structure of L-Palmitoylcarnitine, confirming the arrangement of protons and carbons.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 214 nm.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for confirming the identity of L-Palmitoylcarnitine.

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution directly into the mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Analysis: Look for the [M]+ ion, where M is the L-Palmitoylcarnitine molecule. The expected m/z for the palmitoylcarnitine cation is approximately 400.6.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of L-Palmitoylcarnitine.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the this compound sample in a deuterated solvent such as methanol-d4 (CD3OD).

  • Experiments: Acquire 1H and 13C NMR spectra.

  • Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should match the established structure of L-Palmitoylcarnitine.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for validating the purity and identity of this compound.

cluster_0 Purity and Identity Validation Workflow Sample Sample HPLC HPLC Sample->HPLC Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry NMR NMR Sample->NMR Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Identity_Confirmation_MS Identity_Confirmation_MS Mass_Spectrometry->Identity_Confirmation_MS Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation

Caption: Workflow for this compound validation.

Comparison with Alternative Long-Chain Acylcarnitines

L-Palmitoylcarnitine is a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism by transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] Other long-chain acylcarnitines are also important in research and diagnostics.

Table 2: Comparison of L-Palmitoylcarnitine with Other Long-Chain Acylcarnitines

Acylcarnitine Chain Length Key Applications and Significance
L-Palmitoylcarnitine (C16) 16Widely studied in fatty acid oxidation, mitochondrial function, and metabolic disorders.[1][2]
L-Myristoylcarnitine (C14) 14Also involved in fatty acid oxidation; levels can be altered in certain metabolic diseases.
L-Stearoylcarnitine (C18) 18Another key long-chain acylcarnitine in fatty acid metabolism.
L-Oleoylcarnitine (C18:1) 18 (monounsaturated)An unsaturated long-chain acylcarnitine, important in the metabolism of unsaturated fatty acids.

The choice of a specific long-chain acylcarnitine depends on the research focus, as different chain lengths and saturation states can have distinct biological roles and implications in various metabolic pathways.

Signaling Pathway and Metabolic Transport

L-Palmitoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix, a process facilitated by the carnitine shuttle.

cluster_1 Carnitine Shuttle Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cytosol) CPT1 CPT1 Fatty_Acyl_CoA->CPT1 + Carnitine Acylcarnitine Acylcarnitine (Intermembrane Space) CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Acylcarnitine_Matrix Acylcarnitine (Mitochondrial Matrix) CACT->Acylcarnitine_Matrix CPT2 CPT2 Acylcarnitine_Matrix->CPT2 + CoA Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA (Mitochondrial Matrix) CPT2->Fatty_Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation

Caption: The carnitine shuttle facilitates fatty acid transport.

This guide provides a framework for the validation of this compound and offers a comparative look at related long-chain acylcarnitines, enabling researchers to ensure the quality of their reagents and select the most appropriate compounds for their studies.

References

Comparative Guide: Assessing L-Palmitoylcarnitine Antibody Cross-Reactivity with TFA Salts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing L-Palmitoylcarnitine antibodies, particularly in assays involving samples purified via chromatography, understanding potential cross-reactivity with residual reagents like Trifluoroacetic acid (TFA) is critical for data accuracy. This guide provides a framework for evaluating the cross-reactivity of L-Palmitoylcarnitine antibodies with TFA salts, offering detailed experimental protocols and data interpretation.

Introduction to Cross-Reactivity

Antibody cross-reactivity occurs when an antibody binds to molecules other than its specific target antigen. In the context of immunoassays for L-Palmitoylcarnitine, the presence of TFA, a common ion-pairing agent used in reverse-phase chromatography, could potentially interfere with antibody-antigen binding. This interference can lead to inaccurate quantification of the analyte. The following sections outline a systematic approach to determine the degree of cross-reactivity between a specific L-Palmitoylcarnitine antibody and TFA.

Experimental Framework for Assessing Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying small molecules like L-Palmitoylcarnitine and is well-suited for evaluating cross-reactivity. The principle of this assay is that the free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites.

G cluster_0 Competitive ELISA Principle Ab L-Palmitoylcarnitine Antibody (Limited) Ag_coated Coated L-Palmitoylcarnitine-Protein Conjugate Ab->Ag_coated Binds to Coated Antigen Detection Enzyme-linked Secondary Antibody Ag_coated->Detection Binds to Primary Ab Ag_sample Free L-Palmitoylcarnitine (in sample) Ag_sample->Ab Binds to Antibody TFA TFA Salt (Potential Cross-Reactant) TFA->Ab Potential Binding (Cross-Reactivity) Substrate Substrate Detection->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal G cluster_workflow Cross-Reactivity Assessment Workflow start Start: Prepare L-Palmitoylcarnitine-Coated Plate prep_standards Prepare L-Palmitoylcarnitine Standard Curve start->prep_standards prep_tfa Prepare TFA Salt Dilution Series start->prep_tfa add_samples Add Standards & Samples to Plate prep_standards->add_samples spike_samples Spike L-Palmitoylcarnitine with TFA Dilutions prep_tfa->spike_samples spike_samples->add_samples add_primary_ab Add Primary L-Palmitoylcarnitine Antibody add_samples->add_primary_ab inc_wash1 Incubate & Wash add_primary_ab->inc_wash1 add_secondary_ab Add Enzyme-Linked Secondary Antibody inc_wash1->add_secondary_ab inc_wash2 Incubate & Wash add_secondary_ab->inc_wash2 add_substrate Add Substrate & Develop Color inc_wash2->add_substrate read_plate Stop Reaction & Read Absorbance add_substrate->read_plate analyze Analyze Data: Calculate % Cross-Reactivity read_plate->analyze

A Researcher's Guide to Commercial L-Palmitoylcarnitine Trifluoroacetate (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular metabolism, cardiovascular disease, and drug development, L-Palmitoylcarnitine is a crucial long-chain acylcarnitine. Its trifluoroacetate (TFA) salt is a common formulation used in research. The purity and quality of this reagent are paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of commercially available L-Palmitoylcarnitine TFA, based on publicly available data.

Commercial Supplier Overview

Several chemical suppliers offer this compound for research purposes. The following table summarizes the key specifications advertised by some of the prominent vendors.

SupplierProduct NamePurity SpecificationAnalytical Method(s) Cited
GlpBio This compound>98.00%[1]Not explicitly stated for purity determination on the product page.
Cambridge Bioscience (distributing for MedChemExpress) L-Palmitoylcarnitine (TFA)98.0%[2]Not explicitly stated for purity determination on the product page.
LabSolutions This compoundNot specifiedNot specified

It is important to note that while suppliers often provide a purity percentage, the analytical method used to determine this purity is not always disclosed on the product webpage. For detailed information, requesting a Certificate of Analysis (CoA) for a specific lot is recommended.

Key Quality Attributes and Recommended Analytical Methods

To ensure the quality and performance of this compound, researchers should consider the following parameters and the analytical techniques to assess them:

  • Purity and Impurity Profile: The presence of impurities, such as other acylcarnitines, free palmitic acid, or residual solvents, can significantly impact experimental outcomes.

    • Recommended Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for separating and identifying L-Palmitoylcarnitine from potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information on the structural integrity and purity of the compound.

  • Identity Confirmation: Verifying the chemical structure of the purchased compound is a critical first step.

    • Recommended Analytical Method: Mass Spectrometry (MS) will confirm the correct molecular weight. 1H and 13C NMR spectroscopy will confirm the chemical structure.

  • Stability and Storage: this compound is susceptible to hydrolysis. Proper storage is crucial to maintain its integrity.

    • Supplier Recommendations: Most suppliers recommend storing the compound at -20°C.

    • Verification: Stability can be assessed over time by re-analyzing the purity of a stored sample using HPLC-MS.

Experimental Protocols for Quality Assessment

For laboratories equipped with analytical instrumentation, the following outlines a general workflow for the in-house quality control of commercially sourced this compound.

HPLC-MS for Purity Analysis

This method is designed to separate this compound from potential impurities and confirm its identity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Further dilute to a working concentration for injection.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

    • Set the flow rate to a suitable value (e.g., 0.3 mL/min).

    • The column temperature should be maintained (e.g., 40°C).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the [M+H]+ ion of L-Palmitoylcarnitine.

    • For quantitative analysis, a standard curve should be generated.

NMR Spectroscopy for Structural Confirmation

NMR provides detailed structural information.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Methanol-d4, DMSO-d6)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the this compound in the chosen deuterated solvent.

  • Data Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Analysis: Compare the obtained spectra with known spectra of L-Palmitoylcarnitine to confirm the structure and identify any potential impurities.

Signaling Pathway and Experimental Workflow Diagrams

To aid in understanding the context of L-Palmitoylcarnitine's function and the workflow for its analysis, the following diagrams are provided.

cluster_0 Mitochondrial Fatty Acid Beta-Oxidation Fatty_Acids Long-chain Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Beta_Oxidation Beta-Oxidation Fatty_Acyl_CoA->Beta_Oxidation L_Palmitoylcarnitine L-Palmitoylcarnitine CPT1->L_Palmitoylcarnitine Translocase Translocase L_Palmitoylcarnitine->Translocase CPT2 CPT2 Translocase->CPT2 CPT2->Fatty_Acyl_CoA Mitochondrial Matrix Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Role of L-Palmitoylcarnitine in Fatty Acid Metabolism.

cluster_1 QC Workflow for this compound Receive_Sample Receive Commercial this compound Sample_Prep Sample Preparation (Dissolution & Dilution) Receive_Sample->Sample_Prep HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS NMR NMR Spectroscopy Sample_Prep->NMR Data_Analysis Data Analysis HPLC_MS->Data_Analysis NMR->Data_Analysis Purity_Identity Purity & Identity Confirmation Data_Analysis->Purity_Identity Proceed Proceed with Experiments Purity_Identity->Proceed Pass Contact_Supplier Contact Supplier / Reject Lot Purity_Identity->Contact_Supplier Fail

Caption: Quality Control Workflow for Commercial Reagents.

Conclusion and Recommendations

While a direct comparison of commercial this compound based on independent experimental data is not currently possible from public information, researchers can make informed decisions by considering the supplier's reputation, requesting lot-specific Certificates of Analysis, and, most importantly, performing in-house validation. The implementation of a rigorous quality control workflow, including techniques like HPLC-MS and NMR, is the most effective way to ensure the reliability of experimental data when using this and other critical research reagents.

References

A Comparative Guide to L-Palmitoylcarnitine TFA and Other Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. L-Palmitoylcarnitine (C16), a prominent saturated LCAC, is a key metabolite in this process. Its trifluoroacetate (TFA) salt is a common formulation for research purposes. However, the biological effects of L-Palmitoylcarnitine can differ from other LCACs derived from various fatty acids, such as stearic acid (C18:0), oleic acid (C18:1), and linoleic acid (C18:2). Understanding these differences is crucial for accurately interpreting experimental results and for the development of targeted therapeutic strategies.

This guide provides an objective comparison of L-Palmitoylcarnitine TFA with other physiologically relevant long-chain acylcarnitines, supported by experimental data. It details the methodologies for key experiments and visualizes important cellular pathways and workflows.

Biochemical and Cellular Activities: A Comparative Overview

The structure of the fatty acyl chain, including its length and degree of saturation, significantly influences the biological activity of LCACs. While all LCACs are involved in fatty acid metabolism, their effects on cellular processes such as inflammation, apoptosis, and mitochondrial function can vary.

Pro-inflammatory Effects

Emerging evidence suggests that LCACs can act as signaling molecules, with some possessing pro-inflammatory properties. The inflammatory potential of LCACs appears to be dependent on the chain length of the fatty acid.

A study investigating the effects of various L-acylcarnitines on C2C12 myotubes demonstrated a chain length-dependent increase in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). As shown in the table below, longer-chain acylcarnitines, including L-Palmitoylcarnitine (C16), L-Stearoylcarnitine (C18), and L-Oleoylcarnitine (C18:1), induced a significant, dose-dependent increase in IL-6 secretion.[1] Shorter-chain acylcarnitines (C2-C12) did not elicit this response.[1]

AcylcarnitineConcentration (µM)Fold Increase in IL-6 Production (over vehicle)
L-Palmitoylcarnitine (C16) 254.1
5014.9
10031.4
L-Myristoylcarnitine (C14) 100Significant increase
L-Stearoylcarnitine (C18) 100Significant increase
L-Oleoylcarnitine (C18:1) 100Significant increase

Data summarized from a study on C2C12 myotubes.[1]

Another study using RAW 264.7 murine macrophages found that L-Myristoylcarnitine (C14) stimulated the expression and secretion of pro-inflammatory cytokines in a dose-dependent manner.[2] While L-C16 and L-C18 acylcarnitines also induced the highest expression of COX-2, a key inflammatory enzyme, they were also associated with increased cytotoxicity at a concentration of 25 µM.[2]

Impact on Mitochondrial Function

LCACs are intrinsically linked to mitochondrial function. However, an imbalance or excess of certain LCACs can lead to mitochondrial stress.

For instance, a study on rat ventricular myocytes revealed that a high concentration (10 µM) of L-Palmitoylcarnitine depolarized the mitochondrial membrane potential and induced the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis. This was accompanied by an increase in reactive oxygen species (ROS) generation. In contrast, the saturated fatty acid palmitate has been shown to decrease the expression of mitochondrial transcription factors PGC-1α and TFAM in L6 myotubes, while the monounsaturated fatty acid oleate increased their expression. This suggests that the carnitine conjugates of these fatty acids may have similarly divergent effects on mitochondrial biogenesis.

Induction of Apoptosis

The accumulation of specific LCACs has been linked to the induction of apoptosis. L-Palmitoylcarnitine has been shown to stimulate the activity of caspases 3, 7, and 8, which are key executioner enzymes in the apoptotic cascade. In Jurkat cells, L-carnitine was found to inhibit Fas-induced apoptosis, while L-Palmitoylcarnitine reversed this protective effect.

A study on colorectal cancer cells demonstrated that L-Palmitoylcarnitine induced cell death, with cancer cells being more sensitive than non-transformed colon epithelial cells. The cytotoxicity of L-Palmitoylcarnitine was linked to the depletion of glutathione, a critical antioxidant.

The Role of the Trifluoroacetate (TFA) Counterion

It is important to note that the trifluoroacetate (TFA) counterion, commonly used in the synthesis and purification of peptides and other molecules like L-Palmitoylcarnitine, is not biologically inert. Recent studies have shown that TFA can have significant biological effects, including the reduction of plasma lipid levels and the development of atherosclerosis in mice. The mechanism appears to involve the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism.

Therefore, when using this compound in biological assays, it is crucial to consider the potential contribution of the TFA moiety to the observed effects. Appropriate controls, such as the use of the hydrochloride (HCl) salt of the molecule or the TFA salt of a non-related compound, should be included to dissect the effects of the acylcarnitine from those of the counterion.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in response to different long-chain acylcarnitines.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XF Pro)

  • Seahorse XF Cell Culture Microplates

  • This compound and other long-chain acylcarnitines (e.g., L-Stearoylcarnitine, L-Oleoylcarnitine, L-Linoleoylcarnitine)

  • Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Substrate Preparation: Prepare stock solutions of this compound and other LCACs in an appropriate vehicle (e.g., sterile water or DMSO). Further dilute in Seahorse XF Base Medium to the desired final concentrations.

  • Assay Medium Exchange: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium. Add the final assay medium containing the respective acylcarnitines or vehicle control to each well.

  • Incubation: Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF Analyzer Assay: Place the cell culture plate in the Seahorse XF Analyzer and perform a mitochondrial stress test. This involves the sequential injection of oligomycin (to inhibit ATP synthase), FCCP (an uncoupling agent to induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the OCR profiles of cells treated with different acylcarnitines.

DOT Script for Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse plate prepare_lcacs Prepare LCAC stock solutions media_exchange Exchange growth medium with assay medium seed_cells->media_exchange prepare_media Prepare assay media with LCACs prepare_media->media_exchange incubation Incubate plate (37°C, no CO2) media_exchange->incubation run_seahorse Run Mitochondrial Stress Test in Seahorse Analyzer incubation->run_seahorse analyze_ocr Analyze OCR data and calculate parameters run_seahorse->analyze_ocr compare_effects Compare effects of different LCACs analyze_ocr->compare_effects

Caption: Workflow for assessing mitochondrial respiration with different LCACs.

Caspase-3 Activity Assay for Apoptosis

This colorimetric assay quantifies the activity of caspase-3, a key marker of apoptosis.

Materials:

  • 96-well microplate

  • Cell line of interest

  • This compound and other long-chain acylcarnitines

  • Cell Lysis Buffer

  • Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound, other LCACs, or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, lyse the cells using the provided Cell Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay: In a new 96-well plate, add an equal amount of protein from each lysate. Add Reaction Buffer and the Caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the vehicle control.

DOT Script for Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with LCACs or vehicle seed_cells->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells quantify_protein Quantify protein lyse_cells->quantify_protein run_assay Perform Caspase-3 activity assay quantify_protein->run_assay measure_absorbance Measure absorbance at 405 nm run_assay->measure_absorbance calculate_activity Calculate fold-increase in Caspase-3 activity measure_absorbance->calculate_activity G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lcac Long-Chain Acylcarnitine receptor Putative Receptor (e.g., TLR-independent) lcac->receptor myd88 MyD88 receptor->myd88 mapk MAPK Cascade (JNK, ERK, p38) myd88->mapk nfkb NF-κB Pathway myd88->nfkb transcription Gene Transcription mapk->transcription nfkb->transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) transcription->cytokines

References

L-Palmitoylcarnitine TFA: A Comparative Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of L-Palmitoylcarnitine, often studied as its trifluoroacetate (TFA) salt, focusing on its biological effects and mechanisms of action. The trifluoroacetate is a counter-ion used in purification and is not considered to contribute to the biological activity of L-Palmitoylcarnitine. This document summarizes quantitative data, details experimental protocols for key studies, and provides visualizations of relevant pathways and workflows to facilitate a deeper understanding of this important long-chain acylcarnitine.

Introduction to L-Palmitoylcarnitine

L-Palmitoylcarnitine is an ester derivative of carnitine that plays a crucial role in fatty acid metabolism. It is formed when a palmitoyl group from palmitoyl-CoA is transferred to L-carnitine by the enzyme carnitine palmitoyltransferase I (CPT1). This conversion allows for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][2][3] Beyond its fundamental role in energy metabolism, research has revealed that L-Palmitoylcarnitine is a bioactive molecule with diverse effects on cellular processes, including thrombosis, apoptosis, and mitochondrial function.[4][5]

Comparative Analysis of Biological Activities

This section compares the effects of L-Palmitoylcarnitine with other long-chain acylcarnitines, presenting quantitative data from various in vitro and in vivo studies.

Recent studies have highlighted the anti-thrombotic properties of L-Palmitoylcarnitine. It has been shown to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA), key enzymes involved in fibrinolysis.

Quantitative Data: Interaction with Fibrinolytic Enzymes

CompoundTarget EnzymeBinding Affinity (K D)Reference
L-PalmitoylcarnitinePlasmin6.47 x 10⁻⁹ M
L-PalmitoylcarnitinetPA4.46 x 10⁻⁹ M

In Vivo Efficacy: FeCl₃-Induced Arterial Thrombosis in Mice

TreatmentDosageEffect on Arterial Occlusion TimeReference
L-Palmitoylcarnitine0.25 mg/kgSignificantly prolonged
L-Palmitoylcarnitine1 mg/kgSignificantly prolonged
L-Palmitoylcarnitine4 mg/kgSignificantly prolonged

L-Palmitoylcarnitine has been shown to have a modulatory role in apoptosis, primarily through its interaction with caspases, the key executioners of programmed cell death.

Quantitative Data: Effect on Caspase Activity

CompoundEffect on Caspases 3, 7, and 8Maximal Effect ConcentrationReference
L-PalmitoylcarnitineStimulation50 µM
L-CarnitineInhibition5 mM

Comparative Data: Effect of Long-Chain Acylcarnitines on Cell Viability

A study on prostate cancer cells (PC3) showed that high concentrations of L-Palmitoylcarnitine can reduce cell viability.

CompoundConcentrationCell LineEffect on Cell ViabilityReference
L-Palmitoylcarnitine>50 µMPC3Significant decrease
L-Palmitoylcarnitine0-100 µMPNT1A (normal)No toxic effect

Another study in C2C12 myotubes demonstrated that various long-chain acylcarnitines can induce the production of the pro-inflammatory cytokine IL-6 and increase cell permeability, indicating cell stress and potential for cell death.

AcylcarnitineConcentrationFold Increase in IL-6 Production (over vehicle)Reference
L-C16 Carnitine25 µM4.1
L-C16 Carnitine50 µM14.9
L-C16 Carnitine100 µM31.4

L-Palmitoylcarnitine can directly affect mitochondrial function, with its effects being concentration-dependent.

Quantitative Data: Effects on Mitochondrial Membrane Potential (ΔΨm) and ROS Production in Rat Ventricular Myocytes

CompoundConcentrationEffect on ΔΨmEffect on ROS GenerationReference
L-Palmitoylcarnitine1 µMSlight hyperpolarizationNo significant change
L-Palmitoylcarnitine5 µMSlight hyperpolarizationNo significant change
L-Palmitoylcarnitine10 µMDepolarizationIncreased

Comparative Data: Effects of Long-Chain Acylcarnitines on Mitochondrial Respiration

A study on isolated murine cardiac mitochondria showed biphasic effects of long-chain acylcarnitines on respiration.

AcylcarnitineConcentrationSubstrateEffect on State 3 RespirationReference
Oleoyl-carnitine (C18:1)12.5 µMGlutamate/MalateStimulated
Oleoyl-carnitine (C18:1)25 µMGlutamate/Malate or Pyruvate/MalateInhibited

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

  • Animal Model: Male C57BL/6 J mice (6 weeks old).

  • Anesthesia: 3% pentobarbital sodium (80 mg/kg).

  • Procedure:

    • The left common carotid artery is exposed through a midline neck incision.

    • L-Palmitoylcarnitine (at concentrations of 0, 0.25, 1, or 4 mg/kg) is administered via tail vein injection.

    • After 10 minutes, a filter paper disc (5.0 mm diameter) soaked in 10% FeCl₃ is applied to the artery for 2 minutes to induce thrombosis.

    • Blood flow is monitored to determine the time to arterial occlusion.

  • Principle: This assay measures the activity of caspases by detecting the cleavage of a specific substrate, resulting in the release of a chromophore or fluorophore.

  • Reagents:

    • Recombinant caspases (e.g., caspase-3, -7, -8).

    • Caspase substrate (e.g., Ac-DEVD-pNA for colorimetric assay, Ac-DEVD-AMC for fluorometric assay).

    • Cell lysate from treated and untreated cells.

    • L-Palmitoylcarnitine and other test compounds.

  • Procedure (Fluorometric example):

    • Prepare cell lysates from cells treated with or without L-Palmitoylcarnitine.

    • Determine the protein concentration of the lysates.

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Add 2x Reaction Buffer containing 10 mM DTT.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence with an excitation of ~380 nm and an emission of ~440 nm.

  • Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Reagents:

    • TMRE stock solution.

    • Cell culture medium.

    • MMP-Assay Buffer.

    • FCCP or CCCP (protonophores used as a positive control for depolarization).

  • Procedure for Microplate Reader:

    • Seed cells in a 96-well black plate with a clear bottom.

    • Treat cells with L-Palmitoylcarnitine at desired concentrations and for the desired duration. Include untreated controls and positive controls (treated with FCCP/CCCP).

    • Add TMRE to the culture medium to a final working concentration (typically 200-1000 nM) and incubate for 15-30 minutes at 37°C.

    • Gently aspirate the medium and wash the cells with Assay Buffer.

    • Add fresh Assay Buffer to each well and measure the fluorescence at Ex/Em = 549/575 nm.

Signaling Pathways and Experimental Workflows

Visualizations of key biological processes and experimental designs are provided below using the DOT language for Graphviz.

1. L-Palmitoylcarnitine in Mitochondrial Fatty Acid Transport

This diagram illustrates the crucial role of L-Palmitoylcarnitine in transporting long-chain fatty acids into the mitochondria for β-oxidation.

FattyAcidTransport cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA-CoA Long-Chain Acyl-CoA LCFA->LCFA-CoA CPT1 CPT1 LCFA-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 L-Palmitoylcarnitine_cyto L-Palmitoylcarnitine CACT CACT L-Palmitoylcarnitine_cyto->CACT Import CPT1->L-Palmitoylcarnitine_cyto LCFA-CoA_mito Long-Chain Acyl-CoA BetaOxidation β-Oxidation LCFA-CoA_mito->BetaOxidation L-Carnitine_mito L-Carnitine L-Carnitine_mito->CACT Export CPT2 CPT2 CPT2->LCFA-CoA_mito CPT2->L-Carnitine_mito CACT->L-Carnitine_cyto CACT->CPT2

Caption: Mitochondrial import of long-chain fatty acids via the carnitine shuttle.

2. L-Palmitoylcarnitine's Pro-Apoptotic Signaling

This diagram shows the proposed mechanism by which L-Palmitoylcarnitine can induce apoptosis through the activation of executioner caspases.

ApoptosisPathway LPC L-Palmitoylcarnitine Procaspases Procaspases (e.g., 3, 7, 8) LPC->Procaspases stimulates ActiveCaspases Active Caspases Procaspases->ActiveCaspases activation Substrates Cellular Substrates ActiveCaspases->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: L-Palmitoylcarnitine-induced apoptotic pathway.

3. Anti-Thrombotic Action of L-Palmitoylcarnitine

This diagram illustrates how L-Palmitoylcarnitine enhances fibrinolysis by potentiating the activity of plasmin and tPA.

AntiThrombosis LPC L-Palmitoylcarnitine Plasmin Plasmin LPC->Plasmin potentiates tPA tPA LPC->tPA potentiates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades tPA->Plasminogen activates Degradation Fibrin Degradation (Thrombolysis) Fibrin->Degradation

Caption: Mechanism of L-Palmitoylcarnitine's anti-thrombotic effect.

4. Experimental Workflow for In Vivo Thrombosis Study

This flowchart outlines the key steps in the FeCl₃-induced arterial thrombosis model used to evaluate the efficacy of L-Palmitoylcarnitine.

ThrombosisWorkflow start Start animal_prep Anesthetize Mouse and Expose Carotid Artery start->animal_prep treatment Administer L-Palmitoylcarnitine (or vehicle) via Tail Vein animal_prep->treatment induction Apply FeCl₃-soaked Filter Paper to Artery treatment->induction monitoring Monitor Blood Flow with Laser Doppler induction->monitoring data_analysis Record Time to Arterial Occlusion monitoring->data_analysis end End data_analysis->end

Caption: Workflow for the FeCl₃-induced thrombosis model.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Palmitoylcarnitine TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. L-Palmitoylcarnitine trifluoroacetate (TFA), a long-chain acylcarnitine, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedural information for the proper disposal of L-Palmitoylcarnitine TFA, ensuring laboratory safety and regulatory compliance.

Core Disposal Procedure

The recommended primary disposal method for this compound is incineration by a licensed hazardous waste disposal facility. This substance should not be disposed of in standard laboratory trash or flushed down the drain.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound, including unused product, contaminated materials (e.g., pipette tips, gloves, empty containers), and spill cleanup debris, as hazardous chemical waste.

    • Store this waste in a dedicated, closed, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health & Safety (EHS) department.

    • Segregate this compound waste from incompatible materials, such as strong bases, oxidizing agents, and reducing agents.

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors or dust.

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Preparing for Disposal:

    • For disposal, it is recommended to dissolve or mix the material with a combustible solvent.[1] This should be done in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

    • The choice of solvent should be approved by your institution's EHS department and compatible with the incineration process.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for the packaging and handover of hazardous waste.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Minor Spills (within a chemical fume hood):

    • Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

    • Use an absorbent material, such as sand, diatomaceous earth, or a universal binding agent, to contain and clean up the spill.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Thoroughly decontaminate the area with an appropriate solvent.

  • Major Spills (outside of a chemical fume hood):

    • Alert everyone in the immediate area and evacuate the room.

    • Close the door to the affected area to contain any vapors.

    • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Quantitative Data

No specific quantitative data regarding disposal concentrations or limits for this compound were available in the reviewed safety data sheets. Disposal procedures are based on the hazardous nature of the compound and its components.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Is the Waste a Spill? cluster_3 Step 3: Spill Response cluster_4 Step 4: Final Disposal Path start Unused Product, Contaminated Labware, or Spill Debris collect Collect in a Closed, Labeled, Compatible Container start->collect is_spill Spill Occurred? collect->is_spill spill_response Follow Emergency Spill Procedures is_spill->spill_response Yes disposal_prep Store in Designated Hazardous Waste Area is_spill->disposal_prep No contain Contain & Absorb (if safe to do so) spill_response->contain contain->collect contact_ehs Contact EHS for Professional Disposal (Incineration) disposal_prep->contact_ehs

Disposal workflow for this compound.

This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for any chemical before handling and disposal, and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling L-Palmitoylcarnitine TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Palmitoylcarnitine TFA. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting, minimizing risks and ensuring proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a salt composed of L-Palmitoylcarnitine and trifluoroacetic acid (TFA). While comprehensive hazard data for the combined salt is limited, the safety precautions must account for the properties of both components. The primary hazards are associated with the trifluoroacetate (TFA) counter-ion, as trifluoroacetic acid is a strong, corrosive acid.[1]

Key Hazards:

  • Skin and Eye Irritation/Corrosion: Trifluoroacetic acid and its salts can cause severe skin burns and eye damage.[2][3] Contact may lead to burns or blisters that may not be immediately apparent.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Ingestion: Harmful if swallowed.

Required Personal Protective Equipment (PPE):

A comprehensive approach to personal safety is critical. The following PPE is mandatory when handling this compound:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles are required. For larger quantities, a full face shield is also recommended.To protect against splashes that can cause serious eye damage.
Skin Protection Gloves: Double gloving with nitrile gloves is recommended for handling small volumes. For larger volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton should be used. Change gloves immediately upon contact. Lab Coat: A standard lab coat, fully buttoned, is required. For high-volume applications, a chemical-resistant apron may be necessary. Clothing: Wear long pants and closed-toe shoes.To prevent skin contact, which can cause burns and irritation.
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation. If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by environmental health and safety (EHS) personnel to determine the appropriate respirator.To avoid inhalation of dust or vapors, which can cause respiratory irritation.

Quantitative Safety Data

No specific occupational exposure limits (OELs) have been established for this compound or trifluoroacetic acid. Therefore, exposure should be minimized to the lowest practical level. The following table summarizes key safety-related data for the trifluoroacetate component.

Parameter Value/Information
Synonyms for TFA Trifluoroethanoic acid, Perfluoroacetic acid
Appearance (Pure TFA) Colorless liquid
Odor (Pure TFA) Sharp, vinegar-like
Primary Hazards Corrosive, Irritant
Routes of Entry Inhalation, ingestion, skin/eye contact
Occupational Exposure Limits Not established
Incompatibilities Strong oxidizing agents, bases, reducing agents, acids, hydrides, and some metals.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol will minimize the risk of exposure and contamination.

Preparation and Handling:

  • Pre-Handling: Before beginning work, ensure that a certified chemical fume hood is available and functioning correctly. Clear the fume hood of all unnecessary items and decontaminate the work surface. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Wear all required PPE before entering the designated work area.

  • Handling the Solid: When handling the solid, lyophilized powder, use caution to avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent. To avoid a potentially violent reaction, always add the acid (or acidic salt) to the diluent, never the other way around.

  • Post-Handling: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable cleaning agent.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is typically -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. The container should be compatible with acidic materials (e.g., glass or polyethylene).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix TFA-containing waste with incompatible waste streams, such as those containing bases or strong oxidizing agents.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.

  • Empty Containers: Decontaminate empty containers before disposal or recycling. Observe all label safeguards until the container is cleaned.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Check Fume Hood Check Fume Hood Prepare Work Area Prepare Work Area Check Fume Hood->Prepare Work Area Ensure proper ventilation Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Enter handling phase Prepare Work Area->Don PPE Safety first Prepare Solution Prepare Solution Weigh Solid->Prepare Solution If applicable Perform Experiment Perform Experiment Weigh Solid->Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Post-experiment Collect Waste Collect Waste Decontaminate Surfaces->Collect Waste Segregate waste Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS Final step

Caption: Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.